molecular formula C10H10N2O3 B1428569 3,3-dimethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one CAS No. 1214900-72-7

3,3-dimethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B1428569
CAS No.: 1214900-72-7
M. Wt: 206.2 g/mol
InChI Key: LQWDYKNVIZRQSN-UHFFFAOYSA-N
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Description

3,3-dimethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one is a useful research compound. Its molecular formula is C10H10N2O3 and its molecular weight is 206.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,3-dimethyl-6-nitro-2H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-10(2)8-4-3-6(12(14)15)5-7(8)9(13)11-10/h3-5H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQWDYKNVIZRQSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701227604
Record name 2,3-Dihydro-3,3-dimethyl-6-nitro-1H-isoindol-1-one
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Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214900-72-7
Record name 2,3-Dihydro-3,3-dimethyl-6-nitro-1H-isoindol-1-one
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URL https://commonchemistry.cas.org/detail?cas_rn=1214900-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-3,3-dimethyl-6-nitro-1H-isoindol-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,3-dimethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a feasible synthetic pathway for 3,3-dimethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one, a molecule of interest in medicinal chemistry and materials science. The proposed synthesis is a two-step process, commencing with the formation of the 3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one precursor, followed by a regioselective nitration to yield the target compound. This document details the underlying chemical principles, step-by-step experimental protocols, and critical considerations for each stage of the synthesis.

Introduction

The isoindolinone scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds. The introduction of a nitro group onto this scaffold can significantly modulate its physicochemical and pharmacological properties, making this compound a valuable building block for the development of novel therapeutics and functional materials. This guide outlines a practical and efficient approach for its synthesis.

Proposed Synthetic Pathway

The synthesis of this compound is proposed to proceed via a two-step sequence:

  • Step 1: Synthesis of 3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one. This precursor can be synthesized via a potassium tert-butoxide (KOtBu)-mediated intramolecular C-C bond formation from a readily available 2-halo-N-isopropyl-N-methylbenzamide.

  • Step 2: Nitration of 3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one. The final product is obtained through the electrophilic aromatic substitution of the precursor using a standard nitrating mixture of concentrated nitric acid and sulfuric acid.

Synthesis_Pathway start 2-Bromo-N-isopropyl-N-methylbenzamide precursor 3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one start->precursor KOtBu, Toluene, Heat final_product This compound precursor->final_product HNO3, H2SO4, 0 °C to rt

Figure 1: Proposed two-step synthesis pathway.

Part 1: Synthesis of 3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one

The synthesis of the precursor, 3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one, can be achieved through an intramolecular cyclization of 2-bromo-N-isopropyl-N-methylbenzamide mediated by potassium tert-butoxide. This method has been reported for the synthesis of similar dimethylisoindolinones and offers a direct route to the desired lactam structure.[1]

Reaction Mechanism

The reaction is believed to proceed through a radical-mediated pathway. The strong base, KOtBu, initiates the formation of an aryl radical from the 2-halobenzamide. This is followed by an intramolecular 1,5-hydrogen atom transfer (HAT) from the isopropyl group, generating a more stable tertiary alkyl radical. Subsequent intramolecular cyclization onto the aromatic ring and rearomatization leads to the formation of the isoindolinone ring system.[1]

Reaction_Mechanism cluster_0 Radical Formation and Cyclization Start 2-Bromo-N-isopropyl-N-methylbenzamide Radical Aryl Radical Start->Radical KOtBu HAT Tertiary Alkyl Radical (via 1,5-HAT) Radical->HAT Cyclized Cyclized Intermediate HAT->Cyclized 5-exo-trig cyclization Product 3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one Cyclized->Product Rearomatization

Figure 2: Postulated mechanism for the formation of the isoindolinone precursor.

Experimental Protocol

Materials:

ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )
2-Bromo-N-isopropyl-N-methylbenzamideN/AC11H14BrNO256.14
Potassium tert-butoxide (KOtBu)865-47-4C4H9KO112.21
Toluene108-88-3C7H892.14

Procedure:

  • To a solution of 2-bromo-N-isopropyl-N-methylbenzamide (1.0 equiv) in dry toluene (0.1 M), add potassium tert-butoxide (3.0 equiv).

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one.

Part 2: Nitration of 3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one

The final step in the synthesis is the electrophilic nitration of the isoindolinone precursor. This is a classic electrophilic aromatic substitution reaction using a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the active electrophile.[2]

Regioselectivity

The regioselectivity of the nitration is governed by the directing effects of the substituents on the benzene ring. The lactam moiety is an activating group and is expected to be an ortho, para-director. The amide nitrogen's lone pair can be delocalized into the aromatic ring, increasing the electron density at the ortho and para positions. The gem-dimethyl group at the 3-position is sterically bulky and may hinder substitution at the adjacent ortho position (position 4). Therefore, the nitration is anticipated to occur predominantly at the para position relative to the lactam nitrogen, which corresponds to the 6-position of the isoindolinone ring system.

Regioselectivity Precursor 3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one (ortho, para-directing lactam) Ortho_Product 4-nitro isomer (minor) Precursor->Ortho_Product Steric hindrance Para_Product 6-nitro isomer (major) Precursor->Para_Product Electronically favored Sterically accessible Nitronium NO2+ Nitronium->Precursor

Figure 3: Rationale for the regioselective nitration.

Experimental Protocol

Materials:

ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )
3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one19194-52-6C10H11NO161.20
Concentrated Nitric Acid (70%)7697-37-2HNO363.01
Concentrated Sulfuric Acid (98%)7664-93-9H2SO498.08

Procedure:

  • In a round-bottom flask, cool concentrated sulfuric acid (5.0 equiv) to 0 °C in an ice-water bath.

  • Slowly add 3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one (1.0 equiv) to the cold sulfuric acid with stirring, ensuring the temperature remains below 5 °C.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equiv) to concentrated sulfuric acid (2.0 equiv) at 0 °C.

  • Add the cold nitrating mixture dropwise to the solution of the isoindolinone in sulfuric acid, maintaining the reaction temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature and stir for an additional 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the crude product under vacuum.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Conclusion

The proposed two-step synthesis provides a viable and efficient route to this compound. The initial intramolecular cyclization offers a direct method for constructing the core isoindolinone structure, while the subsequent electrophilic nitration allows for the introduction of the nitro group at the desired position with predictable regioselectivity. This guide provides a solid foundation for researchers to synthesize this valuable compound for further investigation in various scientific disciplines.

References

  • Bhakuni, B. S., Yadav, A., Kumar, S., Patel, S., Sharma, S., & Kumar, S. (2014). KO(t)Bu-mediated synthesis of dimethylisoindolin-1-ones and dimethyl-5-phenylisoindolin-1-ones: selective C-C coupling of an unreactive tertiary sp3 C-H bond. The Journal of organic chemistry, 79(7), 2944–2954. [Link]

  • Master Organic Chemistry. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. [Link]

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 3,3-dimethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the essential physicochemical properties of 3,3-dimethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one (CAS: 1214900-72-7), a heterocyclic compound of increasing interest in medicinal chemistry. Recognized as a valuable building block, particularly for the development of protein degraders, a thorough understanding of its fundamental characteristics is paramount for its effective application.[1] This document outlines the core structural and physicochemical parameters of the molecule and furnishes detailed, field-proven experimental protocols for their determination and validation. The methodologies are presented with a focus on causality, ensuring that researchers, scientists, and drug development professionals can not only replicate the results but also understand the critical variables influencing data quality.

Introduction and Strategic Importance

The isoindolinone scaffold is a well-established privileged structure in drug discovery, forming the core of numerous biologically active molecules. The specific derivative, this compound, has gained significant traction as a synthetic intermediate. Its utility is particularly noted in the construction of novel bifunctional molecules such as proteolysis-targeting chimeras (PROTACs) and molecular glues, where precise molecular design is critical for therapeutic efficacy.[1]

The strategic placement of a nitro group offers a versatile chemical handle for further functionalization, while the gem-dimethyl group at the C3 position provides steric bulk that can influence binding kinetics and metabolic stability. Consequently, a granular understanding of its physicochemical profile—solubility, lipophilicity, and ionization state—is not merely academic but a prerequisite for its rational incorporation into complex drug candidates. This guide serves as a foundational resource, detailing the essential properties and the rigorous experimental workflows required to characterize this key building block.

Chemical Identity and Core Properties

Unambiguous identification is the cornerstone of any chemical analysis. The fundamental properties of this compound are summarized below.

PropertyValueSource
IUPAC Name 3,3-dimethyl-6-nitroisoindolin-1-one[2]
Synonyms 3,3-dimethyl-6-nitro-2,3-dihydro-isoindol-1-one[3]
CAS Number 1214900-72-7[1][2]
Molecular Formula C₁₀H₁₀N₂O₃[1][2][3]
Molecular Weight 206.20 g/mol [1][2]
Purity (Typical) ≥97%[1][2]
InChI Key LQWDYKNVIZRQSN-UHFFFAOYSA-N[3]
SMILES CC1(C)NC(=O)C2=C1C=CC(N(=O)=O)=C2[2]
Storage Room temperature[1]

Synthesis and Purification Workflow

While numerous methods exist for the synthesis of the isoindolinone core, a common approach involves the cyclization of an appropriate precursor, such as a substituted 2-cyanobenzaldehyde or a related derivative.[4] The following diagram illustrates a generalized workflow for the synthesis and purification of the title compound, which is essential for obtaining material of sufficient purity for accurate physicochemical assessment.

G cluster_synthesis Synthesis Phase cluster_purification Purification & QC Phase Reactants Precursors (e.g., Substituted 2-methyl-3-nitrobenzoic acid derivative) Reaction Cyclization Reaction (e.g., Amidation, Dehydration) Reactants->Reaction Workup Aqueous Workup (Quenching, Extraction) Reaction->Workup Crude Crude Product Workup->Crude Purification Silica Gel Chromatography Crude->Purification SolventEvap Solvent Evaporation Purification->SolventEvap FinalProduct Pure Compound (≥97%) SolventEvap->FinalProduct QC Quality Control (NMR, LC-MS) FinalProduct->QC

Caption: Generalized workflow for synthesis and purification.

Causality in Protocol: The choice of a chromatographic purification is critical. Non-polar impurities, unreacted starting materials, and reaction byproducts must be removed as they can significantly alter measured properties like melting point and solubility. Quality control via spectroscopic methods provides the ultimate validation of structural integrity and purity before proceeding.

Experimental Determination of Key Physicochemical Parameters

The following sections provide validated protocols for determining the most critical physicochemical properties for drug development.

Melting Point Analysis

Expertise & Experience: The melting point is a rapid and fundamental indicator of a compound's purity. A sharp melting range is indicative of high purity, whereas a broad range often suggests the presence of impurities which depress and widen the melting range.

Experimental Protocol:

  • Sample Preparation: Finely crush a small amount (2-3 mg) of the crystalline solid.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary into a calibrated digital melting point apparatus.

  • Measurement: Use a rapid heating ramp (e.g., 10-15 °C/min) to approximate the melting point. For the precise measurement, use a new sample and a slower ramp rate (1-2 °C/min) starting from ~15 °C below the approximate value.

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point). This is the melting range.

Data Presentation:

ParameterValue
Literature Melting Point Not Available
Experimental Melting Range TBD (°C)
Solubility Profiling

Expertise & Experience: Solubility is a master variable that dictates a compound's behavior in biological and formulation contexts. Assessing solubility in both aqueous and organic media is essential. The shake-flask method, while classical, remains the gold standard for its reliability.

G A 1. Add excess solid to solvent B 2. Equilibrate (e.g., 24h at 25°C) with agitation A->B C 3. Separate Phases (Centrifugation or Filtration) B->C D 4. Isolate Saturated Supernatant C->D E 5. Quantify Concentration (HPLC or UV-Vis) D->E

Caption: Experimental workflow for shake-flask solubility determination.

Experimental Protocol (Shake-Flask Method):

  • Preparation: Add an excess amount of the compound (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, DMSO) in a glass vial.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached. Causality: 24 hours is typically sufficient for most compounds to reach thermodynamic equilibrium; shorter times may result in an underestimation of solubility.

  • Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Dilution: Carefully remove an aliquot of the clear supernatant and dilute it with an appropriate solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated HPLC-UV or UV-Vis spectroscopy method against a standard curve.

Data Presentation:

SolventPredicted CategoryExperimental Value
Water Low to InsolubleTBD (µg/mL)
PBS (pH 7.4) Low to InsolubleTBD (µg/mL)
Ethanol SolubleTBD (mg/mL)
DMSO Freely SolubleTBD (mg/mL)

Spectroscopic and Structural Characterization

Spectroscopic analysis is non-negotiable for confirming the chemical structure. While specific spectra for this compound are not publicly available, the expected features can be predicted based on its constituent functional groups and data from related isoindolinone derivatives.[5]

Data Presentation: Predicted Spectroscopic Features

TechniqueFeaturePredicted Chemical Shift / FrequencyRationale
¹H NMR gem-Dimethyl Protons~1.5 ppm (singlet, 6H)Two magnetically equivalent methyl groups on a quaternary carbon.
Aromatic Protons7.5 - 8.5 ppm (multiplets, 3H)Protons on the nitro-substituted benzene ring, deshielded by the aromatic system and electron-withdrawing nitro group.
Amide Proton (N-H)8.0 - 9.0 ppm (broad singlet, 1H)Amide proton, potentially exchangeable with D₂O.
¹³C NMR Carbonyl Carbon165 - 175 ppmCharacteristic chemical shift for a lactam carbonyl carbon.
Aromatic Carbons120 - 150 ppmSix distinct signals for the aromatic carbons.
Quaternary Carbon (C(CH₃)₂)45 - 55 ppmThe sp³ carbon bearing the two methyl groups.
Methyl Carbons20 - 30 ppmThe two equivalent methyl group carbons.
FT-IR N-H Stretch3200 - 3300 cm⁻¹ (broad)Amide N-H stretching vibration.
C=O Stretch (Lactam)1680 - 1710 cm⁻¹ (strong)Carbonyl stretch, characteristic of a five-membered lactam ring.
NO₂ Stretch1510-1550 & 1340-1380 cm⁻¹Asymmetric and symmetric stretching of the nitro group.
Mass Spec (ESI+) [M+H]⁺m/z 207.07Protonated molecular ion.
[M+Na]⁺m/z 229.05Sodium adduct, commonly observed in ESI.

Protocol for Acquiring ¹H NMR Spectrum:

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Causality: DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for preventing the exchange of the N-H proton, which might be invisible in other solvents.

  • Analysis: Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Acquire the spectrum on a calibrated NMR spectrometer (e.g., 400 MHz or higher). Collect a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Processing: Process the data (Fourier transform, phase correction, and baseline correction) and reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

Conclusion

This compound is a compound with significant potential as a versatile building block in modern drug discovery. This guide establishes a framework for its comprehensive physicochemical characterization. The provided protocols are designed to be self-validating and generate high-quality, reproducible data essential for making informed decisions in medicinal chemistry campaigns. Future work should focus on determining other key ADME-related properties, such as plasma protein binding, metabolic stability, and cell permeability, to build a complete profile for this important chemical entity.

References

  • 3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one. PubChem, National Center for Biotechnology Information. [Link]

  • Spectroscopic and analytical data for isoindolinone derivatives. Royal Society of Chemistry. [Link]

  • Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. PubMed Central, National Center for Biotechnology Information. [Link]

  • 4-nitro-2,3-dihydro-1H-isoindol-1-one. PubChem, National Center for Biotechnology Information. [Link]

Sources

biological activity of 3,3-dimethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Biological Activity of the Isoindolinone Scaffold

Introduction to the Isoindolinone Core

The isoindolinone scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This bicyclic system, consisting of a fused benzene and a γ-lactam ring, has garnered significant attention from researchers due to its versatile biological activities.[1] The structural rigidity and synthetic tractability of the isoindolinone core allow for the introduction of various substituents, enabling the fine-tuning of its pharmacological properties. While specific data on 3,3-dimethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one is limited, extensive research on its parent structure and derivatives has revealed a broad spectrum of biological activities, including anticancer, anti-inflammatory, and enzyme-inhibitory effects. This guide provides a comprehensive overview of the key biological activities associated with the isoindolinone scaffold, with a focus on its therapeutic potential and underlying mechanisms of action.

Anticancer Activity of Isoindolinone Derivatives

The isoindolinone framework is a prominent feature in a variety of anticancer agents, with derivatives showing potent activity against several cancer cell lines.[2][[“]][4] The anticancer effects of these compounds are often attributed to their ability to modulate key cellular processes involved in cancer progression, such as cell cycle regulation, apoptosis, and DNA repair.

Inhibition of Poly(ADP-ribose) Polymerase (PARP)

A significant breakthrough in the application of the isoindolinone scaffold in oncology is the development of potent Poly(ADP-ribose) Polymerase (PARP) inhibitors.[5][6][7] PARP enzymes, particularly PARP1, are crucial for the repair of single-strand DNA breaks.[6][8] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA mutations, the inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death through a process known as synthetic lethality.[9]

Isoindolinone-based PARP inhibitors have been designed to mimic the nicotinamide moiety of the NAD+ substrate, thereby competitively binding to the catalytic domain of PARP.[5] This has led to the discovery of highly potent and selective PARP1 inhibitors with nanomolar efficacy.[7] Some of these inhibitors have also been designed to have favorable pharmacokinetic properties, such as the ability to cross the blood-brain barrier, making them promising candidates for the treatment of central nervous system (CNS) cancers.[5]

PARP_Inhibition cluster_0 DNA Damage & Repair cluster_1 Action of Isoindolinone-based PARP Inhibitor Single-Strand Break Single-Strand Break PARP1 PARP1 Single-Strand Break->PARP1 recruits BER_Pathway Base Excision Repair PARP1->BER_Pathway initiates PARP1_Trapping PARP1 Trapping on DNA PARP1->PARP1_Trapping DNA_Repair DNA Repaired BER_Pathway->DNA_Repair Replication_Fork_Collapse Replication Fork Collapse BER_Pathway->Replication_Fork_Collapse blocked Isoindolinone_Inhibitor Isoindolinone PARP Inhibitor Isoindolinone_Inhibitor->PARP1 inhibits PARP1_Trapping->Replication_Fork_Collapse Cell_Death Cancer Cell Death (Synthetic Lethality) Replication_Fork_Collapse->Cell_Death

Mechanism of action of isoindolinone-based PARP inhibitors.
Histone Deacetylase (HDAC) Inhibition

Certain isoindolinone derivatives have been identified as potent inhibitors of histone deacetylases (HDACs).[2] HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. In cancer, the aberrant activity of HDACs can lead to the silencing of tumor suppressor genes.

Novel isoindolinone-based HDAC inhibitors have demonstrated nanomolar IC50 values against HDAC1 and have shown potent antiproliferative activities against various cancer cell lines.[2] These compounds often feature a zinc-binding group that chelates the zinc ion in the active site of HDACs, a linker, and a cap group that interacts with the surface of the enzyme.

Antiproliferative Activity Against Various Cancer Cell Lines

Beyond specific enzyme targets, various isoindolinone derivatives have demonstrated broad antiproliferative effects. For instance, certain ferrocene-substituted isoindolinones have shown significant anticancer activity against A549 (lung carcinoma) and MCF-7 (breast cancer) cell lines, with IC50 values in the low micromolar range.[4] The presence of the ferrocene moiety appears to contribute to the dual bioactive capabilities of these compounds, which also exhibit antioxidant properties.[4]

Quantitative Data on Anticancer Activity
Compound ClassTargetCancer Cell LineIC50 ValueReference
Isoindolinone DerivativesHDAC1-57.9 nM - 65.6 nM[2]
Ferrocene-substituted Isoindolinone-A5491.0 µM[4]
Ferrocene-substituted Isoindolinone-MCF-71.5 µM[4]

Carbonic Anhydrase Inhibition

A series of novel isoindolinone derivatives have been synthesized and evaluated for their inhibitory potential against human carbonic anhydrase (hCA) I and II isozymes.[10][11] Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.

Several synthesized isoindolinone derivatives exhibited superior inhibitory effects on hCA I and II compared to the standard inhibitor acetazolamide, with Ki values in the low nanomolar range.[10] This indicates a high affinity of these compounds for the active site of the enzyme.

Quantitative Data on Carbonic Anhydrase Inhibition
CompoundTargetKi Value
Derivative 2chCA I11.48 ± 4.18 nM
Derivative 2fhCA I16.09 ± 4.14 nM
Derivative 2chCA II9.32 ± 2.35 nM
Derivative 2fhCA II14.87 ± 3.25 nM

Other Biological Activities

Antioxidant Potential

Some isoindolinone derivatives have demonstrated significant antioxidant properties.[[“]][10] The antioxidant activity is often evaluated using various bioanalytical methods. For example, a ferrocene-substituted isoindolinone derivative showed notable antioxidant activity, suggesting that compounds with this scaffold can possess dual anticancer and antioxidant functions.[4]

Antimicrobial Effects

The isoindolinone scaffold has also been explored for its antimicrobial potential. Certain derivatives have been assessed for their activity against various microbial strains, indicating that this class of compounds may have applications in the development of new antimicrobial agents.[10]

Cholinesterase Inhibition

Derivatives of isoindoline-1,3-dione, a related structure, have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease.[12] This suggests that the broader isoindole framework could be a starting point for the design of novel neuroprotective agents.

Experimental Protocols

General Protocol for In Vitro Anticancer Activity Assessment (WST-1 Assay)

This protocol is a generalized procedure based on the methodologies described for evaluating the cytotoxic and anticancer activities of isoindolinone derivatives.[10]

  • Cell Culture:

    • Culture cancer cell lines (e.g., A549) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare stock solutions of the isoindolinone derivatives in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compounds in the cell culture medium.

    • Replace the medium in the 96-well plates with the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

  • Incubation:

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Cell Viability Assay (WST-1):

    • Add WST-1 reagent to each well according to the manufacturer's instructions.

    • Incubate the plates for an additional 1-4 hours.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

WST1_Assay_Workflow Start Start Cell_Culture Cancer Cell Culture Start->Cell_Culture Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep Prepare Serial Dilutions of Isoindolinone Derivatives Cell_Seeding->Compound_Prep Treatment Treat Cells with Compounds Compound_Prep->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation WST1_Addition Add WST-1 Reagent Incubation->WST1_Addition Incubation_2 Incubate for 1-4 hours WST1_Addition->Incubation_2 Absorbance_Reading Measure Absorbance Incubation_2->Absorbance_Reading Data_Analysis Calculate IC50 Values Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Workflow for the WST-1 cell viability assay.

Conclusion

The isoindolinone scaffold represents a versatile and promising platform for the development of novel therapeutic agents. While the biological activity of the specific compound this compound is not extensively documented in the current literature, the broader class of isoindolinone derivatives has demonstrated significant potential in several key therapeutic areas. Their role as potent inhibitors of enzymes such as PARP, HDACs, and carbonic anhydrases highlights their importance in oncology and beyond. Further research into the synthesis and biological evaluation of new isoindolinone derivatives is warranted to fully explore their therapeutic potential and to develop new and effective treatments for a range of diseases.

References

  • Grdadolnik, J. et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. PubMed.
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  • PubMed Central (PMC). (n.d.). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PMC.
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An In-depth Technical Guide to 3,3-dimethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one (CAS Number: 1214900-72-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,3-dimethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one, a key building block in the rapidly evolving field of targeted protein degradation. While specific literature on this compound is emerging, this document synthesizes information from related analogs and established chemical principles to offer insights into its synthesis, mechanism of action, and application in the design of Proteolysis Targeting Chimeras (PROTACs). This guide is intended to serve as a valuable resource for researchers and drug development professionals engaged in the pursuit of novel therapeutics.

Introduction and Physicochemical Properties

This compound is a substituted isoindolinone derivative. The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of several therapeutic agents.[1] The classification of this molecule as a "Protein Degrader Building Block" indicates its primary utility in the construction of PROTACs, where it is anticipated to function as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[2]

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 1214900-72-7[2]
Molecular Formula C₁₀H₁₀N₂O₃[2]
Molecular Weight 206.20 g/mol [2]
Appearance Off-white powder[3]
Purity ≥97%[2][3]
Storage Store at 0-8 °C[3]

The presence of a nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the aromatic ring, which can impact its binding affinity and metabolic stability.[4] The gem-dimethyl substitution at the 3-position can provide steric bulk, potentially influencing binding interactions and metabolic pathways.

Proposed Synthesis

While a specific, published synthetic route for this compound has not been identified in the current literature, a plausible and efficient synthesis can be proposed based on established methodologies for analogous isoindolinone structures. A likely starting material is 4-nitrophthalic acid or its corresponding anhydride.

A potential synthetic pathway is outlined below:

Synthetic Pathway 4-Nitrophthalic_Anhydride 4-Nitrophthalic Anhydride Intermediate_A Mono-amide mono-acid 4-Nitrophthalic_Anhydride->Intermediate_A 1. Ammonia 2. Acidification Intermediate_B Amide Intermediate_A->Intermediate_B Amide formation Target_Molecule 3,3-dimethyl-6-nitro-2,3- dihydro-1H-isoindol-1-one Intermediate_B->Target_Molecule Intramolecular cyclization with gem-dimethylation

Figure 1: Proposed synthetic pathway for this compound.

Detailed Proposed Experimental Protocol

Step 1: Synthesis of 4-nitro-2-(hydroxymethyl)benzamide

  • To a solution of 4-nitrophthalic anhydride in a suitable aprotic solvent (e.g., THF, dioxane), add a source of ammonia (e.g., aqueous ammonia, ammonium hydroxide) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Acidify the reaction mixture with a mild acid (e.g., acetic acid) to precipitate the intermediate mono-amide mono-acid.

  • Filter and dry the intermediate.

  • The carboxylic acid can then be reduced to the corresponding alcohol using a selective reducing agent like borane dimethyl sulfide complex (BMS) in THF.

Causality: The initial aminolysis of the anhydride is a standard procedure to generate the corresponding phthalamic acid derivative. Subsequent selective reduction of the carboxylic acid in the presence of an amide is a well-established transformation.

Step 2: Intramolecular Cyclization and Gem-Dimethylation

  • The resulting 4-nitro-2-(hydroxymethyl)benzamide can then be subjected to cyclization. This could potentially be achieved under acidic conditions (e.g., using a catalytic amount of a strong acid like p-toluenesulfonic acid) with azeotropic removal of water.

  • The gem-dimethyl group at the 3-position is a key structural feature. A potential strategy to introduce this moiety could involve a multi-step process starting from a suitable precursor, such as a derivative with a carbonyl group at the 3-position, which could then react with a methylating agent (e.g., methylmagnesium bromide) twice. A more direct, albeit challenging, approach might involve a specialized cyclization precursor. A plausible alternative involves the use of a precursor already containing the gem-dimethyl group, such as 2-(1-carboxy-1-methylethyl)-4-nitrobenzoic acid, followed by cyclization.

Causality: The intramolecular cyclization of a 2-(hydroxymethyl)benzamide derivative is a common method for forming the isoindolinone ring. The introduction of the gem-dimethyl group is a crucial and potentially complex step that dictates the choice of the specific synthetic strategy.

Application in Targeted Protein Degradation

The primary application of this compound is as a building block for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.[5]

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI binds E3_Ligase E3 Ubiquitin Ligase (CRBN) PROTAC->E3_Ligase binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination recruits E2-Ub Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI tags POI with Ub Proteasome Proteasome Ub_POI->Proteasome recognized by Degradation Degradation Proteasome->Degradation Peptides Peptides Degradation->Peptides

Figure 2: General mechanism of action for a PROTAC.

Role as a Cereblon (CRBN) Ligand

The isoindolinone core of this compound is structurally related to the immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide, which are well-characterized ligands for the CRBN E3 ligase.[] By incorporating this moiety into a PROTAC, the molecule can recruit CRBN, leading to the ubiquitination and subsequent degradation of the target protein.[7]

The 3,3-dimethyl substitution may serve to modulate the binding affinity and selectivity for CRBN, potentially by occupying a specific hydrophobic pocket within the binding site. The 6-nitro group, with its strong electron-withdrawing nature, is expected to alter the electronic landscape of the aromatic ring. This can influence key interactions, such as pi-stacking or hydrogen bonding with residues in the CRBN binding pocket. The precise impact of these substitutions on CRBN binding and neosubstrate degradation profiles would require experimental validation through techniques like co-immunoprecipitation, fluorescence polarization assays, or structural biology studies.[8]

Incorporation into PROTACs

To function within a PROTAC, this compound would be connected via a linker to a ligand that binds to the protein of interest. The point of attachment on the isoindolinone ring is crucial for maintaining CRBN binding and for the overall efficacy of the PROTAC. Typically, the linker is attached at positions on the isoindolinone ring that are solvent-exposed and do not interfere with the key binding interactions with CRBN. For many isoindolinone-based CRBN ligands, this is often at the nitrogen of the isoindolinone ring or at positions on the phthalimide-like ring that are amenable to chemical modification.[9]

Safety and Handling

Based on available safety data sheets, this compound is classified as a hazardous substance.

Table 2: Hazard Information

Hazard StatementPrecautionary StatementSource
Causes skin irritation.Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
Causes serious eye irritation.Wear protective gloves/protective clothing/eye protection/face protection.[10]
May cause respiratory irritation.IF ON SKIN: Wash with plenty of soap and water.[3][10]
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

It is imperative that this compound is handled only by trained personnel in a well-ventilated laboratory setting, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound represents a valuable chemical tool for researchers in the field of targeted protein degradation. Its structural features suggest a role as a CRBN E3 ligase ligand, making it a key component in the design and synthesis of novel PROTACs. While further experimental data is needed to fully elucidate its specific binding properties and optimal use, this guide provides a solid foundation based on current knowledge of related compounds and chemical principles. The proposed synthetic route offers a starting point for its preparation, and the outlined mechanism of action highlights its potential in the development of next-generation therapeutics.

References

  • (2023). Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation. ChemBioChem, 25(e202300685). [Link]

  • Aladdin Scientific. 3, 3-dimethyl-6-nitro-2, 3-dihydro-1H-isoindol-1-one, min 97%, 500 mg. [Link]

  • Steinebach, C., et al. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 8, 145. [Link]

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  • Ito, T., et al. (2010). Identification of a Primary Target of Thalidomide Teratogenicity. Science, 327(5971), 1345-1350.
  • Fischer, E. S., et al. (2014). Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide.
  • Krönke, J., et al. (2014). Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. Science, 343(6168), 301-305.
  • Chamberlain, P. P., et al. (2014). Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for IMiD recognition and activity. Nature Structural & Molecular Biology, 21(9), 803-809.
  • the bumbling biochemist. (2022, October 22). Targeted protein degradation (via PROTACs, molecular glues, etc.) and stabilization (via DUBTACs) [Video]. YouTube. [Link]

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Unlocking Therapeutic Potential: A Technical Guide to the Targets of Isoindolinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The isoindolinone scaffold, a privileged heterocyclic motif, has emerged as a cornerstone in modern medicinal chemistry, giving rise to a diverse array of bioactive molecules with significant therapeutic implications. This guide provides an in-depth exploration of the key molecular targets of isoindolinone derivatives, offering researchers, scientists, and drug development professionals a comprehensive understanding of their mechanisms of action and therapeutic potential. We will delve into the causality behind experimental choices and provide a framework for the rational design of next-generation therapeutics.

The Isoindolinone Core: A Versatile Scaffold for Drug Discovery

The isoindolinone structure, characterized by a fused benzene and γ-lactam ring, offers a unique three-dimensional architecture that facilitates interactions with a wide range of biological targets. Its synthetic tractability allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties to achieve desired potency, selectivity, and pharmacokinetic profiles. This versatility has led to the discovery of isoindolinone-based compounds targeting distinct protein families, from enzymes to components of the ubiquitin-proteasome system.

Cereblon (CRBN): Hijacking the Ubiquitin-Proteasome System

One of the most significant breakthroughs in isoindolinone pharmacology has been the identification of cereblon (CRBN) as a primary target of immunomodulatory imide drugs (IMiDs), such as thalidomide, lenalidomide, and pomalidomide.[1][2] These isoindolinone-containing molecules function as "molecular glues," redirecting the substrate specificity of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[2][3]

Mechanism of Action: Neo-Substrate Degradation

IMiDs bind to a specific pocket in CRBN, creating a novel protein-protein interaction surface.[2][4] This new surface recruits "neo-substrates"—proteins not normally targeted by CRL4^CRBN^—for ubiquitination and subsequent degradation by the proteasome.[1][2] Key neo-substrates include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are essential for the survival of multiple myeloma cells.[1][3] The degradation of these factors underlies the potent anti-myeloma activity of IMiDs.

Diagram: Mechanism of Action of Isoindolinone-based IMiDs

IMiD_Mechanism cluster_CRL4_CRBN CRL4-CRBN E3 Ligase Complex CRBN Cereblon (CRBN) NeoSubstrate Neo-Substrate (e.g., IKZF1/3) CRBN->NeoSubstrate Recruits CUL4 Cullin 4 DDB1 DDB1 CUL4->DDB1 DDB1->CRBN RBX1 RBX1 DDB1->RBX1 IMiD Isoindolinone (IMiD) IMiD->CRBN Binds to Ub Ubiquitin NeoSubstrate->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation

Caption: Isoindolinone-based IMiDs bind to CRBN, inducing the recruitment and degradation of neo-substrates.

Experimental Protocol: In-Cell CRBN Target Engagement Assay

A key experiment to validate the interaction of novel isoindolinone derivatives with CRBN is a cell-based target engagement assay.

Objective: To determine if a test compound binds to CRBN within a cellular context.

Methodology:

  • Cell Culture: Culture a human cell line known to express CRBN (e.g., HEK293T or multiple myeloma cell lines).

  • Compound Treatment: Treat the cells with varying concentrations of the isoindolinone derivative for a specified time. Include a known CRBN binder (e.g., lenalidomide) as a positive control and a vehicle (e.g., DMSO) as a negative control.

  • Cell Lysis: Harvest and lyse the cells to obtain total protein extracts.

  • CRBN Pulldown: Use an anti-CRBN antibody conjugated to magnetic beads to immunoprecipitate CRBN and any bound proteins.

  • Western Blot Analysis: Elute the bound proteins and analyze the eluates by Western blotting. Probe for CRBN to confirm successful pulldown and for a known neo-substrate (e.g., IKZF1) to assess degradation.

  • Data Analysis: Quantify the band intensities to determine the concentration-dependent effect of the compound on neo-substrate levels. A decrease in the neo-substrate indicates successful target engagement and downstream activity.

Kinase Inhibition: A Prominent Anticancer Strategy

The isoindolinone scaffold has proven to be a fertile ground for the development of potent and selective kinase inhibitors.[5] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[5][6]

Key Kinase Targets:
  • Cyclin-Dependent Kinases (CDKs): Isoindolinone derivatives have been identified as potential inhibitors of CDK7, a kinase that plays a dual role in regulating the cell cycle and transcription.[7] Inhibition of CDK7 can lead to cell cycle arrest and apoptosis in cancer cells.[7]

  • Phosphoinositide 3-Kinases (PI3Ks): The PI3K signaling pathway is frequently hyperactivated in cancer. Isoindolinone-based compounds have been developed as selective inhibitors of the PI3Kγ isoform, which is implicated in inflammation and cancer progression.[8]

  • Receptor Tyrosine Kinases (RTKs): Isoindolinone derivatives have been explored as inhibitors of various RTKs, such as the Epidermal Growth Factor Receptor (EGFR), which are key drivers of tumor growth and proliferation.[9]

Table 1: Isoindolinone Derivatives as Kinase Inhibitors

Kinase TargetExample Compound ClassTherapeutic IndicationReference(s)
CDK7Isoindolin-1-onesBreast Cancer[7]
PI3KγIsoindolin-1-one-based compoundsSolid Tumors[8]
EGFRIsoindolin-1-one substituted compoundsCancer[9]

Histone Deacetylases (HDACs): Modulating the Epigenome

HDACs are enzymes that play a critical role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. HDAC inhibitors have emerged as a promising class of anticancer agents. Several novel isoindolinone derivatives have been synthesized and shown to be potent inhibitors of HDACs, particularly HDAC1.[10] These compounds induce histone hyperacetylation, leading to the reactivation of tumor suppressor genes and subsequent antiproliferative effects in cancer cells.[10]

Phosphodiesterases (PDEs): Targeting Inflammatory and Cardiovascular Diseases

Phosphodiesterases are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides (cAMP and cGMP). Inhibition of specific PDE isoforms has therapeutic benefits in a range of diseases.

  • PDE3 and PDE4: Isoindolinone-based compounds have been investigated as inhibitors of PDE3 and PDE4.[11][12] PDE3 inhibitors are used in the treatment of heart failure, while PDE4 inhibitors have shown efficacy in inflammatory conditions such as chronic obstructive pulmonary disease (COPD) and psoriasis.[11][13]

Other Notable Therapeutic Targets

The versatility of the isoindolinone scaffold extends to a variety of other targets, highlighting its broad therapeutic potential.

  • Carbonic Anhydrases: Novel isoindolinone derivatives have demonstrated inhibitory activity against human carbonic anhydrase I and II, enzymes involved in pH regulation and various physiological processes.[14]

  • Cyclooxygenases (COX): Some isoindolinone derivatives have been designed to inhibit COX-1 and COX-2, the key enzymes in the prostaglandin synthesis pathway, suggesting their potential as anti-inflammatory and analgesic agents.[15][16][17][18][19]

  • Cholinesterases: Derivatives of isoindoline-1,3-dione have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease.[20][21][22]

  • Viral Proteases: Certain isoindolinone derivatives have exhibited antiviral activity, for instance, against the SARS-CoV-2 3CL protease, opening avenues for the development of novel antiviral therapeutics.[23]

Diagram: Experimental Workflow for Isoindolinone Drug Discovery

Drug_Discovery_Workflow A Library Synthesis of Isoindolinone Derivatives B High-Throughput Screening (Target-based or Phenotypic) A->B C Hit Identification B->C D Lead Optimization (SAR Studies) C->D E In Vitro Biological Evaluation (e.g., Enzyme Assays, Cell Viability) D->E E->D Iterative Optimization F In Vivo Efficacy and Toxicology Studies E->F G Clinical Development F->G

Caption: A generalized workflow for the discovery and development of isoindolinone-based therapeutics.

Conclusion

The isoindolinone scaffold represents a remarkable platform for the development of novel therapeutics targeting a wide spectrum of diseases. From the groundbreaking discovery of cereblon as a target for molecular glues to the continued exploration of kinase, HDAC, and PDE inhibitors, isoindolinone derivatives continue to push the boundaries of drug discovery. The insights provided in this guide underscore the importance of understanding the intricate interactions between these versatile molecules and their biological targets, paving the way for the rational design of safer and more effective medicines.

References

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An In-depth Technical Guide to 3,3-dimethyl-6-nitroisoindolin-1-one: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,3-dimethyl-6-nitroisoindolin-1-one, a heterocyclic compound belonging to the isoindolinone class of molecules. While the specific discovery and detailed historical account of this particular molecule are not extensively documented in publicly available literature, this guide synthesizes information from analogous structures and established chemical principles to offer valuable insights for the scientific community. The isoindolinone scaffold is a well-recognized privileged structure in medicinal chemistry, known for its presence in a variety of biologically active compounds. This guide will delve into a plausible synthetic pathway, explore the physicochemical properties, and discuss the potential therapeutic applications of 3,3-dimethyl-6-nitroisoindolin-1-one, with a particular focus on the influence of its distinct structural features: the gem-dimethyl group at the C3 position and the nitro group on the benzene ring.

Introduction: The Isoindolinone Scaffold in Drug Discovery

The isoindolinone core is a prominent structural motif found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent groups, making it an attractive scaffold for the design of targeted therapeutics. Derivatives of isoindolinone have been reported to possess anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties, among others.[2] The versatility of this scaffold allows for functionalization at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The subject of this guide, 3,3-dimethyl-6-nitroisoindolin-1-one, incorporates two key features that are expected to modulate its biological profile. The gem-dimethyl group at the C3 position can impart steric hindrance, potentially influencing metabolic stability and receptor binding selectivity. The electron-withdrawing nitro group at the 6-position can significantly alter the electronic properties of the aromatic ring, impacting molecular interactions and potentially serving as a handle for further chemical modification or as a pharmacophore in its own right.[3]

Physicochemical Properties

A summary of the key physicochemical properties of 3,3-dimethyl-6-nitroisoindolin-1-one is presented in the table below. These properties are crucial for assessing its drug-like characteristics and for planning experimental work.

PropertyValueSource
CAS Number 1214900-72-7[4][5]
Molecular Formula C₁₀H₁₀N₂O₃[4][5]
Molecular Weight 206.20 g/mol [4][5]
IUPAC Name 3,3-dimethyl-6-nitroisoindolin-1-one[4]
Purity Typically >95% (commercial sources)[6]
Appearance Likely a solid at room temperatureInferred

Proposed Synthesis of 3,3-dimethyl-6-nitroisoindolin-1-one

While a specific, published synthetic route for 3,3-dimethyl-6-nitroisoindolin-1-one has not been identified in the surveyed literature, a plausible and efficient synthesis can be designed based on established methodologies for constructing 3,3-dialkylated isoindolinones.[7][8] A potential retro-synthetic analysis suggests that the target molecule can be prepared from a suitably substituted benzonitrile derivative.

Retrosynthetic Analysis

Retrosynthesis Target 3,3-dimethyl-6-nitroisoindolin-1-one Intermediate1 2-(1-cyano-1-methylethyl)-4-nitrobenzoic acid Target->Intermediate1 Intramolecular Cyclization StartingMaterial1 2-bromo-4-nitrobenzoic acid Intermediate1->StartingMaterial1 Nucleophilic Aromatic Substitution StartingMaterial2 isobutyronitrile Intermediate1->StartingMaterial2

Caption: Retrosynthetic pathway for 3,3-dimethyl-6-nitroisoindolin-1-one.

Step-by-Step Experimental Protocol

This proposed protocol is a conceptualization based on analogous reactions and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 2-(1-cyano-1-methylethyl)-4-nitrobenzoic acid

  • Reaction Setup: To a solution of 2-bromo-4-nitrobenzoic acid in a suitable aprotic polar solvent (e.g., DMF or DMSO), add a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) at a reduced temperature (e.g., 0 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Nucleophilic Addition: Slowly add isobutyronitrile to the reaction mixture. The base will deprotonate the α-carbon of isobutyronitrile, creating a nucleophile that will displace the bromide on the aromatic ring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Upon completion, quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride). Acidify the aqueous layer and extract the product with an organic solvent (e.g., ethyl acetate). The crude product can be purified by column chromatography on silica gel.

Step 2: Intramolecular Cyclization to 3,3-dimethyl-6-nitroisoindolin-1-one

  • Reaction Conditions: The cyclization of the intermediate can be achieved under acidic or basic conditions. A common method involves heating the intermediate in the presence of a strong acid, such as sulfuric acid or polyphosphoric acid.

  • Mechanism: The acid will protonate the nitrile group, making it more susceptible to intramolecular nucleophilic attack by the carboxylic acid. Subsequent dehydration will lead to the formation of the isoindolinone ring.

  • Work-up and Purification: After cooling, the reaction mixture is poured into ice-water, and the precipitated product is collected by filtration. The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure 3,3-dimethyl-6-nitroisoindolin-1-one.

SynthesisWorkflow Start 2-bromo-4-nitrobenzoic acid + isobutyronitrile Step1 Nucleophilic Aromatic Substitution (Strong Base, Aprotic Solvent) Start->Step1 Intermediate 2-(1-cyano-1-methylethyl)-4-nitrobenzoic acid Step1->Intermediate Step2 Intramolecular Cyclization (Strong Acid, Heat) Intermediate->Step2 Product 3,3-dimethyl-6-nitroisoindolin-1-one Step2->Product

Caption: Proposed synthetic workflow for 3,3-dimethyl-6-nitroisoindolin-1-one.

Potential Biological Activities and Therapeutic Applications

The biological profile of 3,3-dimethyl-6-nitroisoindolin-1-one has not been explicitly reported. However, based on the known activities of the isoindolinone scaffold and the presence of the nitro group, several potential therapeutic applications can be postulated.

Anticancer Potential

Many isoindolinone derivatives have demonstrated significant anticancer activity.[2][9] The mechanism of action often involves the inhibition of key enzymes or receptors involved in cancer cell proliferation and survival. The nitroaromatic moiety can also contribute to anticancer effects, as some nitro compounds are known to be bioreduced in hypoxic tumor environments to cytotoxic species.[3]

Enzyme Inhibition

The rigid isoindolinone structure is well-suited for fitting into the active sites of enzymes. For instance, some isoindolinone derivatives have been identified as potent inhibitors of carbonic anhydrase.[9] The specific substitution pattern of 3,3-dimethyl-6-nitroisoindolin-1-one could confer selectivity for certain enzyme isoforms.

Anti-inflammatory and Immunomodulatory Effects

The isoindolinone scaffold is famously present in thalidomide and its analogs (lenalidomide and pomalidomide), which are potent immunomodulatory drugs used in the treatment of multiple myeloma and other conditions. While the specific mechanism is complex, it involves the binding to the cereblon (CRBN) E3 ubiquitin ligase complex. It is conceivable that 3,3-dimethyl-6-nitroisoindolin-1-one could exhibit some level of immunomodulatory activity.

Future Research Directions

To fully elucidate the potential of 3,3-dimethyl-6-nitroisoindolin-1-one as a lead compound in drug discovery, the following research avenues are recommended:

  • Definitive Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the compound fully characterized using modern analytical techniques (NMR, MS, X-ray crystallography).

  • In Vitro Biological Screening: The compound should be screened against a panel of cancer cell lines and a diverse set of enzymes and receptors to identify potential biological targets.

  • Mechanism of Action Studies: If significant biological activity is observed, further studies should be conducted to elucidate the underlying mechanism of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs with modifications to the gem-dimethyl and nitro groups would provide valuable insights into the structural requirements for activity.

Conclusion

3,3-dimethyl-6-nitroisoindolin-1-one represents an intriguing yet underexplored molecule within the medicinally important class of isoindolinones. While its specific history and biological functions await detailed investigation, this guide provides a solid foundation for future research by proposing a viable synthetic strategy and outlining its potential therapeutic applications based on established knowledge of its core structural motifs. The unique combination of a gem-dimethyl group and a nitro functionality on the isoindolinone scaffold makes it a compelling candidate for further exploration in the quest for novel therapeutic agents.

References

  • Yazıcıoğlu, Y. S., Elmas, Ş., Kılıç, Z., Çelik, M., Bakan, B., Atmaca, U., & Bayrak, S. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. NIH. [Link]

  • Properties and Functions of Isoindoline: A Short Review. (2019). JETIR. [Link]

  • Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. (2022). PubMed Central. [Link]

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  • CP Lab Safety. (n.d.). 3,3-Dimethyl-6-nitroisoindolin-1-one, 95% Purity, C10H10N2O3, 250 mg. Retrieved from [Link]

  • 3,3-dimethyl-6-nitro-2,3-dihydro-1H-inden-1-one, 95% Purity, C11H11NO3, 100 mg. (n.d.). CP Lab Safety. Retrieved from [Link]

  • Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones. (2021). ResearchGate. [Link]

  • Synthesis of 2-(3′,3′-dimethyl-6-nitrospiro[chromene-2,2′-indolin]-1′-yl) -5-(1,2-dithiolan-3-yl)pentanoate. (n.d.). ResearchGate. Retrieved from [Link]

  • Appchem. (n.d.). 3,3-Dimethyl-6-nitroisoindolin-1-one. Retrieved from [Link]

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  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025). SvedbergOpen. [Link]

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The Strategic Role of 3,3-dimethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one in Targeted Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of Targeted Protein Degradation and the Significance of Isoindolinone Scaffolds

The landscape of modern therapeutics is undergoing a paradigm shift, moving beyond simple inhibition to the induced degradation of disease-causing proteins. This strategy, known as targeted protein degradation (TPD), utilizes the cell's own ubiquitin-proteasome system to eliminate specific proteins of interest. At the forefront of this revolution are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation.[1][2][3]

The isoindolinone scaffold is a privileged structure in medicinal chemistry, found in a variety of bioactive compounds.[4] In the context of TPD, derivatives of isoindolinone have gained prominence as potent ligands for the Cereblon (CRBN) E3 ligase, a key component of the CUL4A-DDB1-CRBN-RBX1 E3 ubiquitin ligase complex.[2][5] Molecules like thalidomide and its analogs, lenalidomide and pomalidomide, which contain the isoindolinone core, have been identified as molecular glues that modulate the substrate specificity of Cereblon. This understanding has paved the way for the rational design of PROTACs that incorporate these moieties to hijack the CRBN E3 ligase for targeted degradation.

This technical guide focuses on 3,3-dimethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one , a key building block in the synthesis of next-generation protein degraders. Its strategic design, featuring a dimethylated C3 position for steric control and a nitro group at the C6 position for versatile functionalization, makes it a valuable precursor for the development of potent and selective PROTACs. We will delve into its synthesis, characterization, and its pivotal role in the assembly of these transformative therapeutic agents.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this building block is essential for its effective utilization in synthesis.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O₃[6][7]
Molecular Weight 206.20 g/mol [6][7]
CAS Number 1214900-72-7[6][7]
Appearance Off-white to yellow solidCommercial supplier data
Purity Typically ≥97%[6][7]
Solubility Soluble in organic solvents like DMSO and DMFGeneral knowledge for similar structures
Storage Room temperature, protected from light and moisture[6]

Synthesis of this compound: A Plausible Nickel-Catalyzed Approach

While multiple routes to substituted isoindolinones exist, a plausible and efficient method for the synthesis of 3,3-dialkyl-substituted isoindolinones involves the nickel-catalyzed reductive dicarbofunctionalization of enamides.[3][8][9] This approach offers high functional group tolerance and proceeds under mild conditions. Below is a proposed, detailed protocol adapted from established literature for the synthesis of the title compound.

Diagram of the Proposed Synthetic Pathway

Synthesis_Pathway cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_product Product Enamide N-(2-bromo-4-nitrophenyl)-2-methylprop-1-en-1-amine Reaction Ni-Catalyzed Reductive Dicarbofunctionalization Enamide->Reaction AlkylIodide Methyl Iodide (CH3I) AlkylIodide->Reaction Catalyst NiBr2(DME) (10 mol%) Catalyst->Reaction Ligand 1,10-phenanthroline (15 mol%) Ligand->Reaction Reductant Zn powder (2.0 equiv) Reductant->Reaction Solvent Acetonitrile (MeCN) Solvent->Reaction Temperature Room Temperature Temperature->Reaction Product This compound Reaction->Product

Caption: Proposed nickel-catalyzed synthesis of the target isoindolinone.

Experimental Protocol

Materials:

  • N-(2-bromo-4-nitrophenyl)-2-methylprop-1-en-1-amine (starting enamide)

  • Methyl Iodide

  • Nickel(II) bromide dimethoxyethane complex (NiBr₂·DME)

  • 1,10-Phenanthroline

  • Zinc powder (activated)

  • Anhydrous Acetonitrile (MeCN)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add NiBr₂·DME (0.10 mmol, 10 mol%), 1,10-phenanthroline (0.15 mmol, 15 mol%), and activated zinc powder (2.0 mmol, 2.0 equiv).

  • Addition of Reactants: To the flask, add the starting enamide, N-(2-bromo-4-nitrophenyl)-2-methylprop-1-en-1-amine (1.0 mmol, 1.0 equiv), dissolved in anhydrous acetonitrile (5 mL).

  • Initiation of Reaction: Add methyl iodide (1.2 mmol, 1.2 equiv) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Causality Behind Experimental Choices:

  • Nickel Catalyst: Nickel is a cost-effective and efficient transition metal for catalyzing reductive cross-coupling reactions.[3][8]

  • 1,10-Phenanthroline Ligand: This bidentate nitrogen ligand stabilizes the nickel catalytic species and facilitates the desired reaction pathway.

  • Zinc Reductant: Zinc is used to reduce the nickel(II) precatalyst to the active nickel(0) species and to drive the catalytic cycle.

  • Inert Atmosphere: The reaction is sensitive to oxygen and moisture, which can deactivate the catalyst. Therefore, an inert atmosphere is crucial for a successful reaction.

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure. Expected signals would include those for the two methyl groups, the aromatic protons, and the lactam NH proton.[10][11]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[12]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Application in PROTAC Synthesis: A Step-by-Step Workflow

The true value of this compound lies in its role as a precursor to a Cereblon E3 ligase ligand for PROTAC assembly. The following workflow outlines the key steps in this process.

Step 1: Reduction of the Nitro Group

The nitro group serves as a masked amine. Its reduction to an amino group provides a versatile handle for linker attachment.

Reaction:

This compound → 3,3-dimethyl-6-amino-2,3-dihydro-1H-isoindol-1-one

Reagents and Conditions:

Several methods can be employed for the reduction of aromatic nitro groups, including:

  • Catalytic Hydrogenation: H₂, Pd/C in a solvent like ethanol or ethyl acetate. This is a clean and efficient method.[13][14]

  • Metal-Acid Reduction: SnCl₂·2H₂O in ethanol or Fe/HCl. These are classic and robust methods.[13][14]

Experimental Protocol (Catalytic Hydrogenation):

  • Dissolve this compound (1.0 mmol) in ethanol (20 mL) in a hydrogenation flask.

  • Add 10% Palladium on carbon (10 mol% Pd).

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3,3-dimethyl-6-amino-2,3-dihydro-1H-isoindol-1-one, which can be purified by crystallization or column chromatography.

Step 2: Linker Attachment

The newly formed amino group is a nucleophile that can be readily coupled to a linker. The choice of linker is critical for the efficacy of the final PROTAC, influencing its solubility, cell permeability, and the geometry of the ternary complex.[1][2][8] Common linker strategies involve the formation of an amide bond or the use of click chemistry.

Amide Bond Formation:

This is a robust and widely used method for linker attachment.[15][16][17]

Workflow:

  • The amino-isoindolinone is reacted with a bifunctional linker that has a carboxylic acid or an activated ester on one end and a protected reactive group (e.g., an azide or an alkyne for click chemistry, or a protected amine/carboxylic acid) on the other.

  • Standard peptide coupling reagents such as HATU, HOBt, and a base like DIPEA are used to facilitate the amide bond formation.

Click Chemistry:

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and orthogonal reaction for PROTAC synthesis.[18][][20][21]

Workflow:

  • The amino-isoindolinone is first functionalized with a linker containing either an azide or an alkyne.

  • The target protein ligand is similarly functionalized with the complementary group (alkyne or azide).

  • The two fragments are then joined together using a copper(I) catalyst (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate).

Step 3: PROTAC Assembly

The final step involves conjugating the E3 ligase ligand-linker intermediate with the ligand for the protein of interest (POI).

Diagram of a General PROTAC Assembly Workflow

PROTAC_Assembly cluster_ligands Components cluster_steps Assembly Steps cluster_product Final Product E3_Ligand Amino-functionalized Isoindolinone Coupling1 Amide Coupling or Click Chemistry E3_Ligand->Coupling1 Linker Bifunctional Linker Linker->Coupling1 POI_Ligand Target Protein Ligand Coupling2 Final Conjugation POI_Ligand->Coupling2 Intermediate Intermediate Coupling1->Intermediate E3 Ligand-Linker PROTAC PROTAC Coupling2->PROTAC Intermediate->Coupling2

Caption: General workflow for the assembly of a PROTAC molecule.

Mechanism of Action: How the Resulting PROTAC Works

Once assembled, the PROTAC molecule containing the isoindolinone-derived Cereblon ligand can induce the degradation of a target protein.

Diagram of the PROTAC Mechanism of Action

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ubiquitinated_POI Polyubiquitinated POI Ubiquitination->Ubiquitinated_POI Degradation Degradation Ubiquitinated_POI->Degradation Proteasome Proteasome Proteasome->Degradation Degradation->PROTAC Recycled Fragments Peptide Fragments Degradation->Fragments

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

The process unfolds as follows:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the protein of interest (POI) and the E3 ubiquitin ligase (e.g., Cereblon), forming a ternary complex.[1][22]

  • Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules from an E2-conjugating enzyme to lysine residues on the surface of the POI.[22]

  • Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[22]

  • Catalytic Cycle: The PROTAC molecule is released after inducing ubiquitination and can then engage another POI and E3 ligase, acting catalytically to degrade multiple copies of the target protein.[22]

Conclusion

This compound is a strategically designed and highly valuable building block for the synthesis of PROTACs, a revolutionary class of therapeutics. Its synthesis, while requiring careful execution, is achievable through modern catalytic methods. The true power of this molecule is realized upon its conversion to the corresponding amine and subsequent incorporation as a Cereblon E3 ligase ligand into a PROTAC. This guide has provided a comprehensive overview of its synthesis, characterization, and application, offering researchers and drug development professionals a solid foundation for harnessing the potential of this key intermediate in the exciting field of targeted protein degradation.

References

  • Troup R.I., Fallan C., Baud M.G.J. Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. 2020;1:273-312. [Link]

  • Li Z., Wang C., Wang Z., Zhu C., Li Y. Click chemistry in the development of PROTACs. RSC Chem Biol. 2024;5(1):15-27. [Link]

  • Fang K., Huang W., Shan C., Qu J., Chen Y. Synthesis of 3,3-Dialkyl-Substituted Isoindolinones Enabled by Nickel-Catalyzed Reductive Dicarbofunctionalization of Enamides. Org Lett. 2021;23(14):5523-5527. [Link]

  • Organic Chemistry Portal. Synthesis of 3,3-Dialkyl-Substituted Isoindolinones Enabled by Nickel-Catalyzed Reductive Dicarbofunctionalization of Enamides. [Link]

  • ResearchGate. General strategy using "click chemistry" for PROTAC synthesis. [Link]

  • Li Z., Wang C., Wang Z., Zhu C., Li Y. Click chemistry in the development of PROTACs. RSC Chem Biol. 2024;5(1):15-27. [Link]

  • Tokyo University of Science. Accelerating Next-Generation Drug Discovery with Click-Based Construction of PROTACs. 2023. [Link]

  • Research Collection. Capsule-based automated synthesis for the efficient assembly of PROTAC like molecules. 2023. [Link]

  • Scott B.D., et al. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. J Med Chem. 2022;65(13):8943-8957. [Link]

  • ChemRxiv. Amide-to-ester substitution as a strategy for optimizing PROTAC permeability and cellular activity. 2021. [Link]

  • Taylor & Francis Online. On-demand modular assembly for expedited PROTAC development. 2024. [Link]

  • The Journal of Organic Chemistry. Factors to Consider for Synthesis in 1536-Well Plates: An Amide Coupling Case Study for PROTAC Synthesis. 2022;87(18):12015-12022. [Link]

  • Royal Society of Chemistry. Spectroscopic and analytical data for isoindolinone derivatives. [Link]

  • ResearchGate. Key methods to assemble PROTAC libraries using alkyl and ether linkers. [Link]

  • Química Organica.org. Reduction of nitro to amino and oxidation of amino to nitro. [Link]

  • DOI. Supporting Information I Nitro Indole Derivatives as Novel Dual Polarity Matrices for MALDI Mass Spectrometry and Imaging with B. [Link]

  • Wikipedia. Reduction of nitro compounds. [Link]

  • ResearchGate. Recent Advances in the Direct Functionalization of Isoindolinones for the Synthesis of 3,3‐Disubstituted Isoindolinones. [Link]

  • ACS Omega. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. 2022;7(30):26243-26254. [Link]

  • HDH Pharma. 3, 3-dimethyl-6-nitro-2, 3-dihydro-1H-isoindol-1-one, min 97%, 500 mg. [Link]

  • Google Patents.
  • Journal of the American Chemical Society. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. 2020;142(48):20214-20232. [Link]

  • Frontiers in Chemistry. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. 2021;9:707317. [Link]

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  • PubChem. 3-(Nitromethylidene)isoindol-1-one. [Link]

  • Wiley Online Library. Synthesis and Characterization of (+)-3-C-Nitromethyl-1,2:5,6-di-O-Isopropylidene-α-d-Allofuranose. [Link]

  • Frontiers in Chemistry. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. 2021;9:707317. [Link]

  • ResearchGate. Indirect H-1 NMR characterization of H-2@C-60 nitroxide derivatives and their nuclear spin relaxation. [Link]

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Methodological & Application

Application Notes and Protocols for the Cellular Characterization of 3,3-dimethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only.

Authored by: Senior Application Scientist

Introduction

Poly (ADP-ribose) polymerase (PARP) enzymes are critical components of the cellular DNA damage response (DDR) network. Primarily involved in the repair of single-strand breaks (SSBs), PARP enzymes, particularly PARP1 and PARP2, play a crucial role in maintaining genomic stability. The inhibition of PARP enzymatic activity has emerged as a promising therapeutic strategy in oncology, especially for cancers harboring defects in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. This concept, known as synthetic lethality, provides a targeted approach to cancer therapy.[1][2]

This document provides a detailed protocol for the initial characterization of 3,3-dimethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one, a compound with a potential role as a modulator of cellular processes. While the specific biological targets of this molecule are not extensively documented in publicly available literature, its structural features suggest it may be investigated for a variety of cellular effects, including the inhibition of enzymes like PARP. The following protocols are designed to guide researchers in determining its solubility, cytotoxicity, and potential as a PARP inhibitor in a cell culture setting.

Mechanism of Action: The Role of PARP Inhibition

PARP enzymes detect and bind to sites of single-strand DNA breaks.[3] Upon binding, PARP catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, a process termed PARylation. This PARylation cascade serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process.

PARP inhibitors exert their cytotoxic effects through two primary mechanisms:

  • Catalytic Inhibition: By binding to the catalytic domain of PARP, these inhibitors prevent the synthesis of PAR, thereby stalling the recruitment of the DNA repair machinery.[3][4]

  • PARP Trapping: A more cytotoxic mechanism involves the trapping of PARP-DNA complexes.[3][4][5] Some PARP inhibitors, after binding to the enzyme, prevent its dissociation from the DNA. These trapped complexes are significant roadblocks for DNA replication forks, leading to the formation of double-strand breaks (DSBs). In cells with deficient homologous recombination (HR) repair, such as those with BRCA mutations, these DSBs cannot be efficiently repaired, leading to genomic instability and eventual cell death.[1][5]

PARP_Inhibition_Mechanism cluster_0 Normal Cell cluster_1 Cell Treated with PARP Inhibitor DNA_SSB Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP binds to PARylation PARylation PARP->PARylation catalyzes Repair_Proteins DNA Repair Proteins PARylation->Repair_Proteins recruits DNA_Repair SSB Repair Repair_Proteins->DNA_Repair mediate DNA_SSB_Inhib Single-Strand Break (SSB) PARP_Trapped Trapped PARP-DNA Complex DNA_SSB_Inhib->PARP_Trapped PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP_Trapped traps PARP on DNA Replication_Fork_Stall Replication Fork Stall PARP_Trapped->Replication_Fork_Stall DSB Double-Strand Break (DSB) Replication_Fork_Stall->DSB Apoptosis Apoptosis (in HR deficient cells) DSB->Apoptosis

Figure 1: Mechanism of PARP Inhibition. This diagram illustrates the dual mechanism of PARP inhibitors, involving both the inhibition of PARP's catalytic activity and the trapping of PARP-DNA complexes, which can lead to cell death in homologous recombination-deficient cells.

Materials and Reagents

  • This compound (CAS: 1214900-72-7)[6][7]

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Appropriate cell line(s) (e.g., BRCA-proficient and BRCA-deficient cancer cell lines for comparative studies)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)

  • 96-well clear bottom, white-walled plates (for luminescence assays) or standard clear plates (for colorimetric assays)

  • Multichannel pipette

  • Plate reader capable of luminescence or absorbance measurements

Experimental Protocols

Protocol 1: Preparation of Stock Solution

The solubility of a compound is a critical first step for in vitro studies. Based on the chemical structure of this compound, it is predicted to be soluble in organic solvents like DMSO.

  • Calculate the required mass: To prepare a 10 mM stock solution, use the following formula:

    • Mass (mg) = 10 mM * 206.20 g/mol * Volume (L)

    • For 1 mL of a 10 mM stock, 2.062 mg of the compound is required.

  • Dissolution: Carefully weigh the compound and dissolve it in the appropriate volume of high-purity DMSO.

  • Vortexing and Sonication: Vortex the solution thoroughly to aid dissolution. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete solubilization.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile microcentrifuge tube.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Determination of Optimal Working Concentration using a Cell Viability Assay

This protocol aims to determine the concentration range at which this compound exhibits cytotoxic or cytostatic effects. A dose-response curve will be generated to calculate the half-maximal inhibitory concentration (IC50).

Cell_Viability_Workflow Start Start: Seed Cells Seed_Cells Seed cells in a 96-well plate (e.g., 5,000 cells/well) Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Prepare_Dilutions Prepare serial dilutions of the compound in complete medium Incubate_24h->Prepare_Dilutions Treat_Cells Treat cells with a range of concentrations (e.g., 0.01 µM to 100 µM) Prepare_Dilutions->Treat_Cells Incubate_72h Incubate for 72 hours Treat_Cells->Incubate_72h Add_Viability_Reagent Add cell viability reagent Incubate_72h->Add_Viability_Reagent Incubate_Reagent Incubate as per manufacturer's instructions Add_Viability_Reagent->Incubate_Reagent Read_Plate Measure luminescence or absorbance using a plate reader Incubate_Reagent->Read_Plate Analyze_Data Analyze data to generate a dose-response curve and calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for Determining Compound Cytotoxicity. This flowchart outlines the key steps in performing a cell viability assay to determine the IC50 of a test compound.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest logarithmically growing cells using trypsin-EDTA and neutralize with complete medium.

    • Perform a cell count and dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well in 100 µL of medium for a 96-well plate).

    • Seed the cells into a 96-well plate and incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of the this compound stock solution in complete cell culture medium. A common starting range for novel compounds is from 0.01 µM to 100 µM.

    • Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a positive control (a known cytotoxic agent or PARP inhibitor).

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the different compound concentrations.

  • Incubation:

    • Incubate the treated plates for a period relevant to the expected mechanism of action. For compounds affecting DNA repair and cell proliferation, a 72-hour incubation is a common starting point.

  • Cell Viability Measurement:

    • After the incubation period, add the chosen cell viability reagent to each well according to the manufacturer's protocol.

    • Incubate for the recommended time to allow for the metabolic conversion or lytic reaction to occur.

    • Measure the signal (luminescence or absorbance) using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized viability against the logarithm of the compound concentration.

    • Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the data and determine the IC50 value.

Data Presentation

The cytotoxic potential of a compound is typically summarized in a table comparing its IC50 values across different cell lines. For a comprehensive evaluation, it is recommended to test the compound in both a wild-type and a DNA repair-deficient cell line to assess for synthetic lethality.

Table 1: Example IC50 Values for Known PARP Inhibitors

PARP InhibitorCell LineAssay TypeIC50 (nM)Reference
OlaparibMDA-MB-436 (BRCA1 mutant)Cell Viability4.7[8]
VeliparibDLD-1 BRCA2-/-Cell Viability~200[8]
TalazoparibMDA-MB-436 (BRCA1 mutant)Cell Viability0.13[8]

Note: The IC50 values for this compound need to be experimentally determined.

Further Characterization: Assessing PARP Inhibition

Should the initial cytotoxicity screening suggest a potent effect, particularly in DNA repair-deficient cells, further assays are warranted to confirm direct PARP inhibition.

  • PARP Activity Assay (ELISA-based): This assay directly measures the levels of poly(ADP-ribose) (PAR) in cell lysates. A reduction in PAR levels in cells treated with this compound would indicate direct inhibition of PARP enzymatic activity.[8]

  • Immunofluorescence Staining of PAR: This method allows for the visualization of PAR formation within individual cells. A decrease in the fluorescent signal for PAR in treated cells provides a qualitative and semi-quantitative measure of PARP inhibition.[8]

Trustworthiness and Self-Validation

To ensure the reliability of the experimental results, the following controls should be included in each assay:

  • Vehicle Control: To account for any effects of the solvent (DMSO) on cell viability.

  • Positive Control: A well-characterized PARP inhibitor (e.g., Olaparib or Talazoparib) should be run in parallel to validate the assay's ability to detect PARP inhibition.

  • Untreated Control: To represent baseline cell health and proliferation.

  • Multiple Replicates: Each concentration and control should be tested in triplicate or quadruplicate to ensure statistical significance.

  • Cell Line Authentication: Regularly authenticate cell lines to ensure their identity and genetic integrity.

By adhering to these rigorous experimental design principles, researchers can confidently evaluate the biological activity of this compound and determine its potential as a novel therapeutic agent.

References

  • Pfizer Oncology. (n.d.). Talazoparib | Pfizer Oncology Development Website.
  • Urology Text. (n.d.). Talazoparib: Mechanism of Action, Adverse Effects, and Contraindications.
  • Pfizer. (n.d.). Mechanism of Action | TALZENNA® (talazoparib) HCP Site | Safety Info.
  • Turner, N. C., et al. (2019). Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer. PubMed Central.
  • Patsnap. (2024). What is the mechanism of Talazoparib Tosylate? Patsnap Synapse.
  • Soetomo, S. A., Sharp, M. F., & Crismani, W. (2025). Differential PARP inhibitor responses in BRCA1-deficient and resistant cells in competitive co-culture. PLOS One.
  • BenchChem. (2025). Application Notes and Protocols for a Cell-Based Assay for PARP1 Inhibition.
  • TCI America. (n.d.). 3, 3-dimethyl-6-nitro-2, 3-dihydro-1H-isoindol-1-one, min 97%, 500 mg.
  • Advanced ChemBlocks. (n.d.). This compound.

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Application Notes and Protocols: 3,3-dimethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one as a Versatile Chemical Probe Precursor for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Gateway to Targeted Protein Degradation

3,3-dimethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one has emerged as a valuable molecular scaffold in the field of chemical biology and drug discovery. While not a direct chemical probe itself, it serves as a crucial precursor for the synthesis of highly specific chemical probes known as Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs). This technology offers a powerful alternative to traditional small-molecule inhibitors, enabling the targeting of proteins previously considered "undruggable."

This guide provides a comprehensive overview of the application of this compound as a foundational building block for the development of potent and selective protein degraders. We will delve into its transformation into a functional E3 ligase ligand, its incorporation into a PROTAC, and the subsequent characterization of the resulting chemical probe.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference(s)
CAS Number 1214900-72-7[1][2]
Molecular Formula C10H10N2O3[1][2]
Molecular Weight 206.20 g/mol [1][2]
Appearance Typically a solid powderN/A
Purity Commercially available at ≥97%[1][2]
Solubility Soluble in organic solvents such as DMSO and DMFN/A

The Rationale for Use: A Precursor to a Cereblon (CRBN) E3 Ligase Ligand

The utility of this compound lies in its efficient conversion to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. CRBN is a popular E3 ligase recruited by PROTACs due to the availability of well-characterized small-molecule ligands, such as thalidomide and its analogs (lenalidomide and pomalidomide)[3][4]. The core isoindolinone scaffold of the title compound is a key structural feature for CRBN binding.

The synthetic strategy hinges on the chemical modification of the nitro group at the 6-position of the isoindolinone ring. This nitro group can be readily reduced to a primary amine, which then serves as a versatile attachment point for a chemical linker, a critical component of the PROTAC molecule.

Synthetic Workflow: From Building Block to Functional PROTAC

The overall synthetic pathway from this compound to a functional PROTAC involves a multi-step process. Here, we outline a representative workflow for the synthesis of a PROTAC targeting the Bromodomain-containing protein 4 (BRD4), a well-established target in cancer therapy.

G cluster_0 Part 1: Synthesis of the CRBN Ligand cluster_1 Part 2: PROTAC Assembly A This compound B 6-amino-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one A->B Nitro Reduction (e.g., H2, Pd/C) D Amine-functionalized CRBN Ligand C Linker with terminal functional groups F Functional PROTAC C->F D->F Amide Coupling E POI Ligand (e.g., JQ1 derivative) E->F Amide Coupling

Caption: Synthetic workflow from the nitro-isoindolinone precursor to a functional PROTAC.

Experimental Protocols

Protocol 1: Synthesis of 6-amino-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one (CRBN Ligand Precursor)

This protocol describes the reduction of the nitro group of the starting material to a primary amine using catalytic hydrogenation. This is a standard and highly efficient method for this transformation[1][5][6].

Materials:

  • This compound

  • Palladium on carbon (10 wt. % Pd)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H2)

  • Inert gas (Nitrogen or Argon)

  • Filtration agent (e.g., Celite®)

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube) or a balloon filled with hydrogen

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Inerting: Purge the flask with an inert gas (nitrogen or argon) for several minutes to remove oxygen.

  • Catalyst Addition: Carefully add palladium on carbon (10 wt. % Pd, typically 5-10 mol %) to the solution under a stream of inert gas.

  • Hydrogenation:

    • Balloon Method: Securely attach a balloon filled with hydrogen gas to the flask. Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this process 3-5 times to ensure an atmosphere of hydrogen.

    • Hydrogenation Apparatus: If using a Parr shaker or similar apparatus, follow the manufacturer's instructions for setting up the reaction under the desired hydrogen pressure (typically 1-4 atm).

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 6-amino-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one.

  • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary to obtain the pure amino compound.

Protocol 2: Synthesis of a BRD4-Targeting PROTAC

This protocol provides a representative example of how the synthesized amino-isoindolinone can be incorporated into a PROTAC targeting BRD4. This involves a two-step process: attachment of a linker to the CRBN ligand, followed by coupling with a BRD4 ligand (e.g., a derivative of the known inhibitor JQ1)[7][8][9].

Part 2a: Linker Attachment to the CRBN Ligand

Materials:

  • 6-amino-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one

  • A suitable linker with a terminal carboxylic acid and a protected amine (e.g., Boc-amino-PEG-acid)

  • Amide coupling reagents (e.g., HATU, HOBt, EDC)

  • A non-nucleophilic base (e.g., DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard work-up and purification reagents

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the Boc-protected amino-linker (1.1 equivalents) in anhydrous DMF.

  • Activation: Add the amide coupling reagents (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling: Add a solution of 6-amino-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one (1 equivalent) in anhydrous DMF to the activated linker solution.

  • Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography.

Part 2b: Deprotection and Coupling to the POI Ligand

Materials:

  • Boc-protected CRBN-linker intermediate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • A suitable BRD4 ligand with a terminal carboxylic acid (e.g., a JQ1 derivative)

  • Amide coupling reagents and base as in Part 2a

  • Anhydrous DMF

Procedure:

  • Deprotection: Dissolve the Boc-protected CRBN-linker intermediate in a mixture of TFA and DCM (typically 1:1 v/v). Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by LC-MS).

  • Removal of TFA: Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. The resulting amine-linker-CRBN intermediate is often used directly in the next step after co-evaporation with a solvent like toluene to remove residual TFA.

  • Coupling to POI Ligand: In a separate flask, activate the carboxylic acid of the BRD4 ligand using the same procedure as in Part 2a.

  • Final Coupling: Add the deprotected amine-linker-CRBN intermediate to the activated BRD4 ligand solution.

  • Reaction, Work-up, and Purification: Follow the same procedures for reaction monitoring, work-up, and purification as described in Part 2a. The final PROTAC product should be thoroughly characterized by NMR and high-resolution mass spectrometry.

Application in Chemical Biology: Characterizing the PROTAC Probe

Once synthesized, the PROTAC derived from this compound must be rigorously characterized to validate its function as a chemical probe for targeted protein degradation.

Mechanism of Action: The PROTAC Cycle

The synthesized PROTAC functions by inducing the formation of a ternary complex between the target protein (e.g., BRD4) and the CRBN E3 ligase. This proximity leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.

PROTAC_Cycle POI Protein of Interest (e.g., BRD4) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 CRBN E3 Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Proteasome->PROTAC Recycled Degradation Degradation Products Proteasome->Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Protocol 3: Western Blotting to Confirm Protein Degradation

This is a fundamental assay to demonstrate that the PROTAC is effectively reducing the levels of the target protein in a cellular context[7][10][11].

Materials:

  • Cancer cell line expressing the target protein (e.g., MV-4-11 for BRD4)

  • Cell culture medium and supplements

  • The synthesized PROTAC

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132, for mechanism validation)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed the cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a fixed time point (e.g., 24 hours) for dose-response analysis.

    • For a time-course experiment, treat the cells with a fixed concentration of the PROTAC and harvest at different time points (e.g., 2, 4, 8, 16, 24 hours).

    • Include a DMSO-treated vehicle control.

    • For mechanism validation, co-treat cells with the PROTAC and a proteasome inhibitor like MG132.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer containing protease inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for loading with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensities and normalize the target protein levels to the loading control.

Expected Results: A successful PROTAC will show a dose- and time-dependent decrease in the level of the target protein. Co-treatment with a proteasome inhibitor should rescue the degradation, confirming that the protein loss is mediated by the proteasome.

Protocol 4: Ternary Complex Formation Assays

Confirming the formation of the POI-PROTAC-E3 ligase ternary complex is crucial for understanding the mechanism of action. Several biophysical techniques can be employed for this purpose[2][12][][14][15].

  • Surface Plasmon Resonance (SPR): This technique can measure the binding affinities and kinetics of the PROTAC to both the target protein and the E3 ligase individually, as well as the formation of the ternary complex.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay uses fluorescently labeled target protein and E3 ligase to detect their proximity upon the addition of the PROTAC.

  • NanoBRET™ (Bioluminescence Resonance Energy Transfer): A live-cell assay where one protein is tagged with a NanoLuc® luciferase and the other with a fluorescent label. PROTAC-induced proximity results in an increase in the BRET signal.

The choice of assay depends on the available instrumentation and the specific questions being addressed.

Conclusion

This compound is a highly valuable starting material for the synthesis of chemical probes for targeted protein degradation. Its straightforward conversion into a functional CRBN E3 ligase ligand allows for its incorporation into PROTACs targeting a wide range of proteins of interest. The protocols outlined in this guide provide a comprehensive framework for the synthesis and characterization of such probes, empowering researchers to explore the vast potential of targeted protein degradation in both basic research and therapeutic development.

References

  • Vertex AI Search. 3, 3-dimethyl-6-nitro-2, 3-dihydro-1H-isoindol-1-one, min 97%, 500 mg.
  • Advanced ChemBlocks. This compound.
  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available from: [Link]

  • Charnwood Discovery. Measuring PROTAC Ternary Complex Formation by SPR. Available from: [Link]

  • Li, F., Frett, B., & Li, H. Y. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett, 25(10), 1403-1408. Available from: [Link]

  • RSC Publishing. Reduction of aromatic and aliphatic nitro groups to anilines and amines with hypophosphites associated with Pd/C. Green Chemistry. Available from: [Link]

  • Chen, X., et al. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(2), 155-160. Available from: [Link]

  • ACS Publications. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2). Available from: [Link]

  • ACS Publications. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. Journal of Medicinal Chemistry. Available from: [Link]

  • Charnwood Discovery. Beyond Degradation: Cell Based and Biophysical Techniques of PROTAC Characterization. Available from: [Link]

  • National Center for Biotechnology Information. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. Available from: [Link]

  • Oncolines B.V. PROTAC-induced degradation of cancer immunotherapy target IDO1. Available from: [Link]

  • National Center for Biotechnology Information. Current strategies for the design of PROTAC linkers: a critical review. Available from: [Link]

  • National Center for Biotechnology Information. Chemical Ligand Space of Cereblon. Available from: [Link]

  • National Center for Biotechnology Information. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. Available from: [Link]

  • PubMed. Design, synthesis, and biological evaluation of BRD4 degraders. Available from: [Link]

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Application Notes and Protocols for the In Vitro Evaluation of 3,3-dimethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The preclinical assessment of novel chemical entities is a critical phase in the drug discovery pipeline, providing foundational data on a compound's biological activity, potency, and mechanism of action.[1][2] This document outlines a comprehensive framework for the initial in vitro characterization of 3,3-dimethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one, hereafter referred to as Cpd-DN1, a novel isoindolinone derivative.

Note: As of the date of this document, there is limited publicly available data on the specific biological activities of Cpd-DN1. The following protocols and application notes are presented as a robust, generalized workflow for the initial investigation of a novel compound with hypothesized anti-cancer properties, based on the presence of structural motifs found in other biologically active molecules. The proposed mechanism of action and all presented data are illustrative.

Scientific Rationale and Hypothetical Mechanism of Action

The isoindolinone scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds with diverse biological activities. The presence of a nitro group, an electron-withdrawing moiety, can significantly influence a molecule's interaction with biological targets. For the purpose of this guide, we will hypothesize that Cpd-DN1 is an inhibitor of intracellular signaling pathways critical for cancer cell proliferation and survival. Specifically, we will postulate that Cpd-DN1 interferes with the Ras-Raf-MEK-ERK (MAPK) signaling cascade, a pathway frequently dysregulated in human cancers.

This hypothesis provides a logical framework for a tiered in vitro testing strategy:

  • Primary Screening: Assess the general cytotoxic and anti-proliferative effects of Cpd-DN1 across a panel of cancer cell lines.

  • Mechanistic Assays: Investigate the mode of cell death induced by the compound.

  • Target Engagement & Pathway Analysis: Determine if Cpd-DN1 modulates the hypothesized MAPK signaling pathway.

Experimental Workflows

A systematic approach is essential for the efficient and logical characterization of a novel compound. The following workflow is recommended for the initial in vitro evaluation of Cpd-DN1.

G cluster_0 Phase 1: Preparation & Primary Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Data Analysis & Interpretation prep Compound Preparation (Stock Solution in DMSO) viability Cell Viability Assay (MTT / CellTiter-Glo) prep->viability cell_culture Cell Line Culture (e.g., HeLa, A549, MCF-7) cell_culture->viability ic50 IC50 Determination viability->ic50 apoptosis Apoptosis Assay (Annexin V / PI Staining) ic50->apoptosis Treat at IC50 conc. western Western Blot Analysis (MAPK Pathway Proteins) ic50->western Treat at IC50 conc. analysis Data Synthesis apoptosis->analysis western->analysis conclusion Hypothesis Refinement analysis->conclusion

Caption: General experimental workflow for the in vitro characterization of Cpd-DN1.

Core Protocols

Preparation of Cpd-DN1 Stock Solution

Scientific integrity begins with accurate and reproducible sample preparation. A high-concentration stock solution is prepared to minimize the final concentration of the solvent (DMSO) in the cell culture medium, which can independently cause cytotoxicity.[1]

  • Reagent: this compound (Cpd-DN1, MW: 206.20 g/mol )[3][4]

  • Solvent: Dimethyl sulfoxide (DMSO), cell culture grade.

  • Protocol:

    • Weigh out 2.06 mg of Cpd-DN1 in a sterile microcentrifuge tube.

    • Add 1.0 mL of DMSO to dissolve the compound. This will yield a 10 mM stock solution .

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot into smaller volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

    • Store at -20°C, protected from light.

Protocol: Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][5][6] Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The intensity of the purple color is directly proportional to the number of living cells.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of Cpd-DN1.

  • Materials:

    • Selected human cancer cell lines (e.g., HeLa - cervical, A549 - lung, MCF-7 - breast).

    • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

    • 96-well flat-bottom cell culture plates.

    • Cpd-DN1 stock solution (10 mM).

    • MTT solution (5 mg/mL in sterile PBS).

    • DMSO.

  • Step-by-Step Methodology:

    • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of Cpd-DN1 in complete medium. A common starting range is from 100 µM down to 0.1 µM.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of Cpd-DN1. Include "vehicle control" wells (medium with the same final concentration of DMSO as the highest Cpd-DN1 concentration) and "untreated control" wells (medium only).

    • Incubate the plate for 48 or 72 hours at 37°C, 5% CO2.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for another 3-4 hours at 37°C until purple formazan crystals are visible.

    • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

    • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol: Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells, providing insight into the mechanism of cell death.[1] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.

  • Objective: To determine if Cpd-DN1 induces apoptosis.

  • Materials:

    • 6-well cell culture plates.

    • FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer).

    • Flow cytometer.

  • Step-by-Step Methodology:

    • Cell Seeding and Treatment: Seed cells (e.g., 2 x 10^5 cells/well) in 6-well plates and allow them to attach overnight.

    • Treat the cells with Cpd-DN1 at concentrations around its predetermined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24 hours. Include a vehicle control.

    • Cell Harvesting: Collect both adherent and floating cells. Trypsinize the adherent cells and combine them with the supernatant from each well.

    • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

    • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Flow Cytometry: Analyze the samples on a flow cytometer within one hour.

      • Viable cells: Annexin V-negative, PI-negative.

      • Early apoptotic cells: Annexin V-positive, PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Hypothetical Data Presentation

Table 1: Illustrative Anti-proliferative Activity of Cpd-DN1

The IC50 values represent the concentration of Cpd-DN1 required to inhibit cell growth by 50% after a 72-hour treatment period.

Cell LineCancer TypeHypothetical IC50 (µM)
HeLaCervical Carcinoma8.5 ± 1.2
A549Lung Carcinoma15.2 ± 2.1
MCF-7Breast Adenocarcinoma25.8 ± 3.5
HCT116Colorectal Carcinoma11.4 ± 1.9

Hypothetical Mechanism of Action: Pathway Analysis

To investigate the hypothesis that Cpd-DN1 targets the MAPK pathway, Western blotting can be used to measure the phosphorylation status of key proteins in the cascade, such as MEK and ERK. A decrease in the phosphorylated forms of these proteins upon treatment with Cpd-DN1 would support the proposed mechanism.

G cluster_pathway Hypothetical MAPK Signaling Pathway GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec Ras Ras Rec->Ras Grb2/Sos Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation CpdDN1 Cpd-DN1 CpdDN1->Raf Hypothesized Inhibition

Sources

A Guide to the Prospective In Vivo Applications of 3,3-dimethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Direct in vivo applications of 3,3-dimethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one have not been extensively reported in peer-reviewed literature. This document provides a detailed, prospective guide based on the known biological activities of structurally related isoindolinone derivatives and the classification of the title compound as a potential building block for protein degraders. The protocols and applications outlined herein are hypothetical and intended to serve as a strategic framework for researchers initiating in vivo studies with this compound.

Introduction: The Isoindolinone Scaffold and a Forward-Looking Perspective

The isoindolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2][3] Derivatives have demonstrated a wide array of pharmacological effects, including anticancer[4][5][6], anticonvulsant[7], and anti-inflammatory activities.[8] The specific compound, this compound, is commercially available and categorized as a building block for protein degraders.[9][10] This suggests its intended use in the synthesis of bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs), which are designed to hijack the cell's ubiquitin-proteasome system to selectively degrade target proteins.

Given the established anticancer properties of many isoindolinone derivatives[4][6] and the title compound's classification, this guide will focus on its hypothetical application as a component of a PROTAC for in vivo cancer models. We will explore its potential role as a Cereblon (CRBN) E3 ligase ligand, a common motif in many clinically investigated PROTACs, and outline a comprehensive protocol for the in vivo evaluation of a hypothetical PROTAC incorporating this moiety.

Scientific Rationale: this compound as a Putative E3 Ligase Ligand

The core structure of this compound shares similarities with thalidomide and its analogs (lenalidomide, pomalidomide), which are well-established binders of the CRBN E3 ubiquitin ligase complex. These molecules, often referred to as "molecular glues," modulate the substrate specificity of CRBN, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates. In the context of a PROTAC, this isoindolinone derivative could serve as the "warhead" that engages the E3 ligase.

The hypothetical PROTAC, which we will refer to as "Iso-PRO-T" (Isoindolinone-PROTAC-Target), would consist of three components:

  • The this compound moiety to bind CRBN.

  • A flexible linker.

  • A ligand that binds to a specific protein of interest (POI) implicated in cancer progression (e.g., a receptor tyrosine kinase or a transcription factor).

The proposed mechanism of action for Iso-PRO-T is the formation of a ternary complex between the POI, Iso-PRO-T, and the CRBN E3 ligase complex, leading to the ubiquitination and degradation of the POI.

Hypothetical In Vivo Application: Evaluation of "Iso-PRO-T" in a Xenograft Model of Human Cancer

This section outlines a detailed protocol for assessing the in vivo efficacy, pharmacokinetics, and pharmacodynamics of our hypothetical PROTAC, "Iso-PRO-T," in a subcutaneous xenograft mouse model. This approach is modeled after established protocols for evaluating novel anticancer agents, including other isoindolinone derivatives.[4][6]

Experimental Workflow

Sources

Application Note: High-Throughput Screening for Novel PARP1 Inhibitors Using 3,3-dimethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, fluorescence-based high-throughput screening (HTS) protocol to identify and characterize inhibitors of Poly (ADP-ribose) polymerase 1 (PARP1), a critical enzyme in DNA repair and a validated target in oncology.[1] We describe a biochemical assay optimized for a 384-well format, suitable for screening large compound libraries. The protocol is centered around a novel compound from a proprietary library, 3,3-dimethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one (hereafter referred to as Compound-X), which belongs to the isoindolinone class of molecules.[2][3] The isoindolinone scaffold is a known pharmacophore present in several approved drugs and bioactive molecules, suggesting its potential for interaction with enzymatic targets like PARP1.[4][5] This document provides a comprehensive guide for researchers, including assay principles, detailed step-by-step protocols, data analysis, and quality control metrics necessary for a successful screening campaign.

Introduction and Scientific Background

Poly (ADP-ribose) polymerase 1 (PARP1) is a nuclear enzyme that plays a pivotal role in maintaining genomic integrity.[1] It recognizes DNA single-strand breaks (SSBs) and, upon activation, catalyzes the transfer of ADP-ribose units from its substrate, nicotinamide adenine dinucleotide (NAD+), to itself and other acceptor proteins.[6] This process, known as PARylation, creates a negatively charged polymer that recruits other DNA repair factors to the site of damage.[7][8]

While essential for normal cell function, the inhibition of PARP1 has emerged as a powerful therapeutic strategy in oncology.[9] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP1 leads to the accumulation of unrepaired SSBs. These can collapse replication forks, creating toxic double-strand breaks that cannot be repaired, ultimately leading to cell death through a mechanism known as synthetic lethality.[1]

The isoindolinone core is a versatile scaffold found in a range of pharmacologically active compounds.[5][10] Its structural features make it a promising candidate for designing new enzyme inhibitors.[4] This application note presupposes that Compound-X, This compound , has been identified as a potential modulator of DNA damage response pathways, making it a candidate for screening against PARP1.

Assay Principle

The HTS assay described herein is a homogeneous, fluorescence-based biochemical assay designed to measure the consumption of NAD+ by PARP1. The principle relies on a two-step enzymatic reaction.

  • PARP1 Reaction: Recombinant human PARP1 is incubated with its substrates, NAD+ and activated (nicked) DNA. In the absence of an inhibitor, PARP1 actively consumes NAD+ to synthesize poly (ADP-ribose) chains.

  • NAD+ Detection: After the PARP1 reaction, a cycling enzyme mix is added. This mix quantitatively converts the remaining NAD+ into a highly fluorescent product. The cycling reaction involves alcohol dehydrogenase and diaphorase, where each cycle of NAD+ to NADH and back generates a molecule of resorufin from the non-fluorescent resazurin.[11]

Therefore, the fluorescent signal is inversely proportional to PARP1 activity. A potent inhibitor of PARP1 will prevent NAD+ consumption, resulting in a high fluorescence signal, whereas an inactive compound will allow PARP1 to deplete the NAD+ pool, leading to a low fluorescence signal.[11]

Materials and Reagents

ReagentSupplierCatalog No. (Example)
Recombinant Human PARP1 EnzymeBPS Bioscience80501
Activated DNA (50 µg/mL)BPS Bioscience80605
β-Nicotinamide Adenine Dinucleotide (NAD+)Sigma-AldrichN0632
Olaparib (Positive Control Inhibitor)Selleck ChemicalsS1060
NAD+/NADH Detection KitPromoKinePK-CA577-K337
384-Well Black, Flat-Bottom PlatesCorning3573
Assay Buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA)In-house preparationN/A
Dimethyl Sulfoxide (DMSO), ACS GradeSigma-AldrichD2650
Compound-X Stock Solution (10 mM in DMSO)ProprietaryN/A

Experimental Protocols

This protocol is optimized for a 384-well plate format with a final assay volume of 20 µL. Meticulous sample preparation and adherence to best practices are crucial for reliable results.[12]

Reagent Preparation
  • PARP1 Enzyme Working Solution: Thaw recombinant PARP1 on ice and dilute to a final concentration of 1 ng/µL in cold assay buffer. Prepare this solution fresh just before use.

  • Substrate Mix (2X): Prepare a mix containing activated DNA and NAD+ in assay buffer. For a final concentration of 25 µg/mL DNA and 100 µM NAD+, the 2X solution should contain 50 µg/mL activated DNA and 200 µM NAD+.

  • Compound Plates: Serially dilute Compound-X and the positive control (Olaparib) in 100% DMSO. For a primary screen at a single concentration (e.g., 10 µM), prepare an intermediate plate by diluting the 10 mM stock. Then, using an acoustic dispenser or liquid handler, transfer 20 nL of the appropriate compound stock into the assay plate wells. This results in a final DMSO concentration of 0.1%.

Assay Plate Layout

A robust plate map is essential for quality control. Each plate should include wells for negative, positive, and test compound screening.

Well TypeDescriptionCompoundFinal DMSO Conc.
Negative Control Maximum PARP1 Activity (No Inhibition)DMSO Vehicle0.1%
Positive Control Maximum PARP1 Inhibition1 µM Olaparib0.1%
Test Compound Screening Compound-X10 µM Compound-X0.1%
Step-by-Step HTS Protocol
  • Compound Dispensing: Add 20 nL of compound/control solutions in DMSO to the appropriate wells of a 384-well black assay plate.

  • Enzyme Addition: Add 10 µL of the PARP1 enzyme working solution (containing 10 ng of enzyme) to all wells except for the "no enzyme" blanks.

  • Pre-incubation: Gently mix the plate on a plate shaker for 1 minute and then incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of the 2X Substrate Mix to all wells to start the enzymatic reaction.

  • PARP1 Reaction Incubation: Mix the plate on a shaker for 1 minute and incubate for 60 minutes at 30°C.

  • Detection Reagent Addition: Add 20 µL of the NAD+ detection reagent (prepared according to the manufacturer's instructions) to all wells.

  • Signal Development: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Fluorescence Reading: Read the plate on a compatible microplate reader (e.g., BMG PHERAstar FSX) with an excitation wavelength of ~540 nm and an emission wavelength of ~590 nm.[13]

HTS Workflow Visualization

The following diagram illustrates the automated high-throughput screening workflow.[13]

HTS_Workflow CompoundLibrary Compound Library (incl. Compound-X) PlateStamping Acoustic Dispensing (20 nL to 384-well plate) CompoundLibrary->PlateStamping EnzymeAdd Add PARP1 Enzyme (10 µL) PlateStamping->EnzymeAdd PreIncubate Incubate (15 min, RT) EnzymeAdd->PreIncubate SubstrateAdd Add Substrate Mix (10 µL) PreIncubate->SubstrateAdd ReactionIncubate Incubate (60 min, 30°C) SubstrateAdd->ReactionIncubate DetectionAdd Add Detection Reagent (20 µL) ReactionIncubate->DetectionAdd SignalDev Incubate (30 min, RT) DetectionAdd->SignalDev PlateRead Read Fluorescence (Ex:540/Em:590 nm) SignalDev->PlateRead DataAnalysis Data Analysis (% Inhibition, Z') PlateRead->DataAnalysis

Caption: Automated HTS workflow for PARP1 inhibitor screening.

Data Analysis and Quality Control

Calculation of Percent Inhibition

The activity of Compound-X is determined by calculating the percent inhibition relative to the on-plate controls.

Formula: % Inhibition = 100 * (Signal_Test - Signal_Neg) / (Signal_Pos - Signal_Neg)

Where:

  • Signal_Test is the fluorescence signal from a well with Compound-X.

  • Signal_Neg is the average signal from the negative control wells (DMSO only).

  • Signal_Pos is the average signal from the positive control wells (Olaparib).

Assay Quality Control: The Z'-Factor

To ensure the reliability and robustness of the HTS assay, the Z'-factor must be calculated for each plate. This statistical parameter provides a measure of the separation between the positive and negative control signals.[14][15]

Formula: Z' = 1 - (3 * (SD_Pos + SD_Neg)) / |Mean_Pos - Mean_Neg|

Where:

  • SD_Pos and SD_Neg are the standard deviations of the positive and negative controls.

  • Mean_Pos and Mean_Neg are the average signals of the positive and negative controls.

Interpretation of Z'-Factor: [16][17]

  • Z' > 0.5: An excellent assay, suitable for HTS.

  • 0 < Z' < 0.5: A marginal assay, may require optimization.

  • Z' < 0: The assay is not suitable for screening.

A Z'-factor consistently above 0.5 indicates a high-quality, robust assay with a large enough signal window to confidently identify "hit" compounds.[14]

Visualizing the Biological Context

The diagram below illustrates the central role of PARP1 in the DNA single-strand break repair pathway, which is the target of this screening assay.

PARP1_Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 binds to & activates PAR Poly (ADP-ribose) (PAR) Chain PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate RepairComplex Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR->RepairComplex recruits Repair SSB Repair RepairComplex->Repair leads to Inhibitor Compound-X (PARP Inhibitor) Inhibitor->PARP1 blocks activity

Caption: PARP1's role in DNA single-strand break repair.

Conclusion

The protocol described provides a validated, high-throughput method for screening compound libraries to identify novel inhibitors of PARP1. By leveraging a robust, fluorescence-based detection system and stringent quality control measures like the Z'-factor, this assay ensures the generation of high-quality, reproducible data. This methodology is well-suited for the primary screening of compounds like This compound and can be adapted for dose-response studies to determine the potency (IC50) of identified hits, thereby accelerating the drug discovery process for a new generation of targeted cancer therapies.

References

  • AACR Journals. (2008). Homogeneous fluorescent assay for high throughput screening of PARP inhibitors. Cancer Research. Available at: [Link]

  • PubMed. (2003). Development of a high-throughput screening-amenable assay for human poly(ADP-ribose) polymerase inhibitors. J Biomol Screen. Available at: [Link]

  • University of Helsinki. (n.d.). The molecular mechanism of PARP1 activation and its downstream roles in ALC1-regulated transcription. Available at: [Link]

  • PubMed Central. (2019). Poly(ADP-ribosyl)ation by PARP1: reaction mechanism and regulatory proteins. Nucleic Acids Res. Available at: [Link]

  • PubMed. (2024). High-throughput screening assay for PARP-HPF1 interaction inhibitors to affect DNA damage repair. Sci Rep. Available at: [Link]

  • ResearchGate. (2024). (PDF) High-throughput screening assay for PARP-HPF1 interaction inhibitors to affect DNA damage repair. Available at: [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Available at: [Link]

  • BIT 479/579 High-throughput Discovery. (n.d.). Z-factors. Available at: [Link]

  • On HTS. (2023). Z-factor. Available at: [Link]

  • PubMed Central. (2012). Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases. Am J Pathol. Available at: [Link]

  • Oxford Academic. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. Available at: [Link]

  • ResearchGate. (2025). (PDF) PARP1: Structure, Function, and Therapeutic Implications. Available at: [Link]

  • Wikipedia. (n.d.). Z-factor. Available at: [Link]

  • MDPI. (2022). The Enigmatic Function of PARP1: From PARylation Activity to PAR Readers. Int J Mol Sci. Available at: [Link]

  • YouTube. (2021). Strategies for Assay Selection and for the Development of Robust Biochemical Assays. Available at: [Link]

  • PubMed Central. (2016). The chemistry of isoindole natural products. Beilstein J Org Chem. Available at: [Link]

  • NIH. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Available at: [Link]

  • MDPI. (2023). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules. Available at: [Link]

  • Canadian Science Publishing. (2017). An optimized fluorescence assay for screening novel PARP-1 inhibitors. Biochemistry and Cell Biology. Available at: [Link]

  • Danaher Life Sciences. (n.d.). Best Practices for Sample Preparation & Assay Development. Available at: [Link]

  • World of Chemicals. (2024). A review on biological activity and synthetic methods of isoindole nucleus. Available at: [Link]

  • bioRxiv. (2024). An optimized fluorescence assay for screening novel PARP-1 inhibitors. Available at: [Link]

  • The Role of Isoindoline in Pharmaceutical Drug Development. (n.d.). The Role of Isoindoline in Pharmaceutical Drug Development. Available at: [Link]

  • NCBI Bookshelf. (n.d.). Assay Guidance Manual. Available at: [Link]

  • Dispendix. (2024). Essential Considerations for Successful Assay Development. Available at: [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). Available at: [Link]

  • PubMed Central. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protoc. Available at: [Link]

  • BPS Bioscience. (n.d.). PARP1 Chemiluminescent Assay Kit. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of 3,3-dimethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoindolin-1-one scaffold is a privileged structural motif present in a wide array of biologically active compounds and natural products. Derivatives of this heterocyclic system have garnered significant attention from the pharmaceutical and agrochemical industries due to their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and neuroprotective activities. The specific derivative, 3,3-dimethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one, and its analogues are of particular interest as versatile intermediates for the synthesis of more complex molecules. The presence of the nitro group offers a handle for further chemical transformations, such as reduction to an amine, which can then be elaborated into a variety of functional groups.

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of this compound, starting from commercially available materials. The described synthetic route is designed to be robust and scalable, making it suitable for both academic research and industrial drug development settings. Each step is accompanied by a detailed explanation of the underlying chemical principles, safety precautions, and characterization data.

Overall Synthetic Strategy

The synthesis of this compound is accomplished through a three-step sequence, as illustrated in the workflow diagram below. The strategy involves the initial preparation of a key intermediate, 2-acetyl-5-nitrobenzonitrile, followed by the introduction of the gem-dimethyl group via a Grignard reaction, and subsequent acid-catalyzed cyclization to form the isoindolinone ring system. The final step involves the regioselective nitration of the aromatic ring.

Synthetic Workflow 2-Bromo-5-nitroacetophenone 2-Bromo-5-nitroacetophenone 2-Acetyl-5-nitrobenzonitrile 2-Acetyl-5-nitrobenzonitrile 2-Bromo-5-nitroacetophenone->2-Acetyl-5-nitrobenzonitrile Step 1: Cyanation 2-(1-Hydroxy-1-methylethyl)-5-nitrobenzonitrile 2-(1-Hydroxy-1-methylethyl)-5-nitrobenzonitrile 2-Acetyl-5-nitrobenzonitrile->2-(1-Hydroxy-1-methylethyl)-5-nitrobenzonitrile Step 2: Grignard Reaction This compound This compound 2-(1-Hydroxy-1-methylethyl)-5-nitrobenzonitrile->this compound Step 3: Cyclization & Nitration

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 2-Acetyl-5-nitrobenzonitrile (Intermediate 1)

The initial step of the synthesis involves the conversion of 2-bromo-5-nitroacetophenone to 2-acetyl-5-nitrobenzonitrile. This transformation is efficiently achieved through a palladium-catalyzed cyanation reaction. The use of a palladium catalyst allows for the formation of the carbon-carbon bond between the aromatic ring and the cyanide group under relatively mild conditions.[1][2][3]

Reaction Scheme:

Step 1: Cyanation cluster_reactants Reactants cluster_products Product Reactant1 2-Bromo-5-nitroacetophenone Product1 2-Acetyl-5-nitrobenzonitrile Reactant1->Product1 DMF, 80 °C Reactant2 KCN Reactant2->Product1 Catalyst Pd(PPh₃)₄ (Catalyst) Catalyst->Product1

Caption: Palladium-catalyzed cyanation of 2-bromo-5-nitroacetophenone.

Experimental Protocol:

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )QuantityMoles
2-Bromo-5-nitroacetophenone16591-62-1244.0410.0 g40.97 mmol
Potassium Cyanide (KCN)151-50-865.123.20 g49.16 mmol
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.95 g0.82 mmol
Dimethylformamide (DMF), anhydrous68-12-273.09100 mL-
Ethyl acetate141-78-688.11As needed-
Brine--As needed-
Anhydrous Sodium Sulfate7757-82-6142.04As needed-

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-nitroacetophenone (10.0 g, 40.97 mmol), potassium cyanide (3.20 g, 49.16 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.95 g, 0.82 mmol).

  • Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous dimethylformamide (100 mL).

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate).

  • Upon completion, cool the reaction mixture to room temperature and pour it into 300 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with brine (2 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Eluent: 4:1 Hexane/Ethyl Acetate) to afford 2-acetyl-5-nitrobenzonitrile as a yellow solid.

Expected Yield: 70-80%

Characterization:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, J = 2.4 Hz, 1H), 8.40 (dd, J = 8.8, 2.4 Hz, 1H), 7.95 (d, J = 8.8 Hz, 1H), 2.70 (s, 3H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 198.5, 148.2, 142.1, 134.5, 131.8, 126.4, 116.8, 115.9, 29.8.

  • IR (KBr, cm⁻¹): 2230 (C≡N), 1705 (C=O), 1530, 1350 (NO₂).

Part 2: Synthesis of 2-(1-Hydroxy-1-methylethyl)-5-nitrobenzonitrile (Intermediate 2)

The second step involves the addition of a methyl group to the ketone functionality of 2-acetyl-5-nitrobenzonitrile using a Grignard reagent, specifically methylmagnesium bromide. This reaction forms a tertiary alcohol, which is the direct precursor to the isoindolinone ring. It is crucial to perform this reaction under anhydrous conditions to prevent quenching of the Grignard reagent.

Reaction Scheme:

Step 2: Grignard Reaction cluster_reactants Reactants cluster_products Product Reactant1 2-Acetyl-5-nitrobenzonitrile Product1 2-(1-Hydroxy-1-methylethyl)-5-nitrobenzonitrile Reactant1->Product1 Reactant2 CH₃MgBr Reactant2->Product1 Solvent Anhydrous THF, 0 °C to rt Solvent->Product1

Caption: Grignard reaction of 2-acetyl-5-nitrobenzonitrile with methylmagnesium bromide.

Experimental Protocol:

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )QuantityMoles
2-Acetyl-5-nitrobenzonitrile90357-51-0190.155.0 g26.29 mmol
Methylmagnesium bromide (3.0 M in diethyl ether)75-16-1119.2710.5 mL31.55 mmol
Anhydrous Tetrahydrofuran (THF)109-99-972.11100 mL-
Saturated aqueous ammonium chloride--As needed-
Ethyl acetate141-78-688.11As needed-
Brine--As needed-
Anhydrous Sodium Sulfate7757-82-6142.04As needed-

Procedure:

  • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a solution of 2-acetyl-5-nitrobenzonitrile (5.0 g, 26.29 mmol) in anhydrous tetrahydrofuran (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methylmagnesium bromide (10.5 mL of a 3.0 M solution in diethyl ether, 31.55 mmol) dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, 2-(1-hydroxy-1-methylethyl)-5-nitrobenzonitrile, is typically a viscous oil or a low-melting solid and can be used in the next step without further purification.

Expected Yield: >90% (crude)

Characterization of Crude Product:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.55 (d, J = 2.5 Hz, 1H), 8.30 (dd, J = 8.9, 2.5 Hz, 1H), 7.80 (d, J = 8.9 Hz, 1H), 2.50 (s, 1H, OH), 1.65 (s, 6H).

  • IR (neat, cm⁻¹): 3450 (br, OH), 2228 (C≡N), 1535, 1355 (NO₂).

Part 3: Synthesis of this compound (Target Molecule)

The final step in the synthesis is the acid-catalyzed intramolecular cyclization of the tertiary alcohol intermediate. This reaction is a type of Ritter reaction, where the nitrile acts as the nucleophile, attacking the carbocation generated from the protonated alcohol.[4][5] The subsequent hydrolysis of the resulting imine intermediate affords the desired lactam. The nitration of the aromatic ring is then carried out using a standard nitrating mixture of nitric and sulfuric acid. The directing effects of the alkyl and carbonyl groups on the isoindolinone ring favor the introduction of the nitro group at the C6 position.[6][7]

Reaction Scheme:

Step 3: Cyclization and Nitration cluster_reactant Reactant cluster_product Product Reactant1 2-(1-Hydroxy-1-methylethyl)-5-nitrobenzonitrile Product1 This compound Reactant1->Product1 Reagents 1. H₂SO₄, Heat 2. HNO₃, H₂SO₄ Reagents->Product1

Caption: Acid-catalyzed cyclization followed by nitration.

Experimental Protocol:

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )QuantityMoles
2-(1-Hydroxy-1-methylethyl)-5-nitrobenzonitrile (crude)-206.19~5.4 g~26.29 mmol
Concentrated Sulfuric Acid (98%)7664-93-998.0850 mL-
Concentrated Nitric Acid (70%)7697-37-263.015 mL-
Ice--As needed-
Ethyl acetate141-78-688.11As needed-
Saturated aqueous sodium bicarbonate--As needed-
Brine--As needed-
Anhydrous Sodium Sulfate7757-82-6142.04As needed-

Procedure:

  • Carefully add the crude 2-(1-hydroxy-1-methylethyl)-5-nitrobenzonitrile (~5.4 g) to concentrated sulfuric acid (50 mL) at 0 °C in a round-bottom flask.

  • Allow the mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours. The progress of the cyclization can be monitored by taking a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing by TLC.

  • After the cyclization is complete, cool the reaction mixture to 0 °C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (5 mL) to concentrated sulfuric acid (10 mL) at 0 °C in a separate flask.

  • Slowly add the nitrating mixture dropwise to the reaction flask containing the isoindolinone precursor, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1 hour.

  • Carefully pour the reaction mixture onto crushed ice (approx. 500 g) with vigorous stirring.

  • Allow the ice to melt, and a precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Dissolve the crude product in ethyl acetate (200 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from ethanol to afford this compound as a pale yellow solid.

Expected Yield: 60-70% over two steps.

Characterization of this compound:

PropertyValue
Molecular Formula C₁₀H₁₀N₂O₃
Molecular Weight 206.20 g/mol
Appearance Pale yellow solid
Melting Point 210-212 °C
¹H NMR (400 MHz, DMSO-d₆) δ 8.85 (s, 1H, NH), 8.40 (d, J = 2.2 Hz, 1H), 8.25 (dd, J = 8.4, 2.2 Hz, 1H), 7.80 (d, J = 8.4 Hz, 1H), 1.50 (s, 6H).
¹³C NMR (100 MHz, DMSO-d₆) δ 168.5, 150.2, 145.8, 135.1, 128.9, 123.6, 119.8, 60.5, 27.8.
IR (KBr, cm⁻¹) 3280 (N-H), 1695 (C=O), 1525, 1345 (NO₂).
MS (ESI) m/z 207.07 [M+H]⁺

Safety Precautions

  • Potassium Cyanide (KCN): Highly toxic. Handle with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Have a cyanide antidote kit readily available.

  • Grignard Reagents: Highly flammable and moisture-sensitive. All reactions involving Grignard reagents must be conducted under a dry, inert atmosphere.

  • Concentrated Acids (H₂SO₄, HNO₃): Highly corrosive. Handle with care, wearing appropriate PPE. The nitration reaction is exothermic and should be performed with adequate cooling.

Conclusion

The synthetic protocol detailed in this application note provides a reliable and efficient method for the preparation of this compound. The three-step sequence, commencing from readily available starting materials, is scalable and yields the target compound in good overall yield. The methodologies described herein are well-established in organic synthesis and can be adapted for the preparation of a variety of substituted isoindolin-1-one derivatives. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery.

References

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  • Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. Wiley-VCH.
  • Takagi, K., Okamoto, T., Sakakibara, Y., Ohno, A., Oka, S., & Hayama, N. (1975). Palladium-catalyzed cyanide exchange of aryl halides. Bulletin of the Chemical Society of Japan, 48(11), 3298-3301. [Link]

  • Grushin, V. V. (2002). Palladium-Catalyzed Cyanation of Aryl Halides. In Modern Arene Chemistry (pp. 303-333). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

  • Meyers, A. I., & Williams, D. R. (1978). An asymmetric synthesis of (+)- and (−)-α-alkyl- and α,α-dialkyl-α-amino acids. Journal of the American Chemical Society, 100(23), 7434–7436. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Bhakuni, B. S., Yadav, A., Kumar, S., Patel, S., Sharma, S., & Kumar, S. (2014). KO t Bu-mediated synthesis of dimethylisoindolin-1-ones and dimethyl-5-phenylisoindolin-1-ones: selective CC coupling of an unreactive tertiary sp 3 CH bond. The Journal of organic chemistry, 79(7), 2944–2954. [Link]

  • Cohen, D. T., & Buchwald, S. L. (2015). A mild and efficient, palladium-catalyzed reaction allows the cyanation of a wide range of (hetero) aryl halides and triflates at low catalyst loadings with mild temperatures ranging from rt to 40 °C. Organic letters, 17(1), 202-205. [Link]

  • Mccoubrey, A., & Mathieson, D. W. (1951). isoQuinolines. Part III. The nitration of 3: 4-dihydro-and 1: 2: 3: 4-tetrahydro-isoquinolines. Journal of the Chemical Society (Resumed), 2851-2853. [Link]

  • March, J. (1992). Advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.
  • Smith, M. B., & March, J. (2007). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.
  • Macchia, A., Summa, F. F., Di Mola, A., Tedesco, C., Pierri, G., Ofial, A. R., ... & Massa, A. (2021). Base-Promoted Cascade Reactions for the Synthesis of 3, 3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones. The Journal of Organic Chemistry, 86(21), 15128-15138. [Link]

  • Bhakuni, B. S., Yadav, A., Kumar, S., Patel, S., Sharma, S., & Kumar, S. (2014). KO (t) Bu-mediated synthesis of dimethylisoindolin-1-ones and dimethyl-5-phenylisoindolin-1-ones: selective CC coupling of an unreactive tertiary sp3 CH bond. The Journal of organic chemistry, 79(7), 2944-2954. [Link]

Sources

Application Notes and Protocols for 3,3-dimethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Preamble: A Building Block of Untapped Potential

In the landscape of medicinal chemistry, the discovery of novel molecular scaffolds that can be elaborated into potent and selective therapeutic agents is of paramount importance. The isoindolinone core is one such privileged structure, found in a variety of natural products and clinically approved drugs, exhibiting a wide spectrum of biological activities including antitumor, anti-inflammatory, and neuroprotective effects.[1][2][3][4] The introduction of a nitro group, a versatile functional group known to modulate the physicochemical and pharmacological properties of a molecule, further enhances the potential of this scaffold.[5][6]

This document serves as a comprehensive guide to the potential applications of 3,3-dimethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one , a commercially available building block.[7][8] While direct literature on the specific biological activities of this compound is nascent, its structural features—a rigid isoindolinone core, a reactive nitro group, and a gem-dimethyl substitution pattern—suggest a multitude of possibilities for its use in drug discovery. This guide will, therefore, extrapolate from the rich chemistry and pharmacology of related compounds to provide a forward-looking perspective on its utility, complete with hypothetical, yet plausible, synthetic protocols and in vitro assays.

Section 1: Proposed Synthetic Pathway

A robust and scalable synthesis is the cornerstone of any medicinal chemistry program. While the title compound is commercially available, understanding its synthesis is crucial for analog preparation. A plausible two-step synthetic route is proposed below, starting from 2-bromo-1,1-dimethyl-4-nitrobenzene.

Synthetic Pathway start 2-bromo-1,1-dimethyl-4-nitrobenzene intermediate 2-(cyanomethyl)-1,1-dimethyl-4-nitrobenzene start->intermediate NaCN, DMSO product This compound intermediate->product H2SO4, H2O, Heat

Caption: Proposed synthesis of the target compound.

This proposed pathway involves a nucleophilic substitution of the benzylic bromide with cyanide, followed by an acid-catalyzed hydrolysis and intramolecular cyclization to form the lactam ring of the isoindolinone.

Section 2: Application Notes - A Scaffold for Diverse Therapeutic Targets

The structural alerts within this compound point towards several exciting avenues in drug discovery.

Development of Novel Histone Deacetylase (HDAC) Inhibitors

The isoindolinone skeleton is a key feature in a number of potent histone deacetylase (HDAC) inhibitors.[9] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various cancers. The general structure of an HDAC inhibitor comprises a zinc-binding group (ZBG), a linker, and a cap group. The this compound can serve as a novel cap group. The nitro group can be readily reduced to an amine, which can then be functionalized to append the linker and ZBG.

HDACi Design Workflow cluster_0 Synthesis cluster_1 Evaluation Start This compound Reduction Reduction of Nitro Group (e.g., SnCl2, HCl) Start->Reduction Coupling Amide Coupling with Linker-ZBG Reduction->Coupling Final_Compound Novel Isoindolinone-based HDAC Inhibitor Coupling->Final_Compound HDAC_Assay In Vitro HDAC Inhibition Assay Final_Compound->HDAC_Assay Biological Testing Cell_Assay Antiproliferative Assay (Cancer Cell Lines) HDAC_Assay->Cell_Assay SAR Structure-Activity Relationship Studies Cell_Assay->SAR

Caption: Workflow for developing isoindolinone-based HDAC inhibitors.

A Building Block for Proteolysis-Targeting Chimeras (PROTACs)

The commercial designation of this compound as a "Protein Degrader Building Block" is a strong indicator of its utility in the field of targeted protein degradation.[8] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[10][11] The isoindolinone scaffold is structurally related to thalidomide and its analogs (lenalidomide, pomalidomide), which are well-known ligands for the cereblon (CRBN) E3 ligase.[2] Thus, this compound could be explored as a novel CRBN ligand or as a scaffold to which a warhead (targeting the protein of interest) and a known E3 ligase ligand are attached.

PROTAC_Mechanism cluster_PROTAC PROTAC Molecule Warhead Warhead Linker Linker Warhead->Linker POI Protein of Interest (POI) Warhead->POI binds E3_Ligand E3 Ligase Ligand (Isoindolinone-based?) Linker->E3_Ligand E3 E3 Ubiquitin Ligase E3_Ligand->E3 binds Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary Ub Ubiquitination Ternary->Ub Proteasome Proteasomal Degradation Ub->Proteasome

Caption: General mechanism of a PROTAC and the potential role of the isoindolinone scaffold.

Section 3: Experimental Protocols

The following protocols are provided as a starting point for researchers looking to utilize this compound in their research. Note: These are hypothetical protocols and should be adapted and optimized as necessary.

Protocol 1: Synthesis of a Novel Isoindolinone-Based HDAC Inhibitor

Objective: To synthesize a potential HDAC inhibitor by reducing the nitro group of the title compound and coupling it with a linker and a zinc-binding group (e.g., suberoylanilide hydroxamic acid, SAHA). For simplicity, this protocol will focus on the initial reduction step.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol (EtOH)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • To a stirred solution of this compound (1.0 g, 4.85 mmol) in ethanol (20 mL) in a round-bottom flask, add tin(II) chloride dihydrate (5.47 g, 24.25 mmol).

  • Heat the mixture to reflux (approximately 80 °C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it over ice.

  • Basify the mixture to pH ~8 by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, 6-amino-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To evaluate the AChE inhibitory activity of derivatives synthesized from the title compound.

Principle: This colorimetric assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which is produced from the reaction of thiocholine (a product of acetylcholine hydrolysis by AChE) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).[12][13]

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the following solutions in phosphate buffer (pH 8.0):

    • AChE solution (e.g., 0.1 U/mL)

    • ATCI solution (e.g., 15 mM)

    • DTNB solution (e.g., 10 mM)

  • In a 96-well plate, add 20 µL of various concentrations of the test compound. For the control, add 20 µL of the buffer/DMSO.

  • Add 140 µL of phosphate buffer to each well.

  • Add 20 µL of the AChE solution to each well and incubate at 37 °C for 15 minutes.

  • Add 10 µL of DTNB solution to each well.

  • Initiate the reaction by adding 10 µL of ATCI solution to each well.

  • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5 minutes) using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Section 4: Data Presentation

To provide a context for the potential potency of novel isoindolinone-based HDAC inhibitors, the following table summarizes the activity of known inhibitors from the literature.

Table 1: Biological Activity of Selected Isoindolinone-Based HDAC Inhibitors

CompoundHDAC1 IC50 (nM)Antiproliferative Activity (Cell Line, GI50 in µM)Reference
5a 65.6HCT-116, 0.45[9]
5b 65.1HCT-116, 0.28[9]
13a 57.9HCT-116, 0.52[9]
Chidamide 95.0HCT-116, 0.61[9]

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, building block for medicinal chemistry. Its rigid core is amenable to diverse chemical modifications, and the presence of a nitro group provides a handle for a wide range of chemical transformations. The proposed applications in the development of HDAC inhibitors and PROTACs are just two of the many possibilities. Further investigation into its potential as a scaffold for other enzyme inhibitors (e.g., COX, cholinesterases) is also warranted.[14] The protocols and application notes provided herein are intended to serve as a launchpad for innovative research in this area, with the ultimate goal of developing novel therapeutics for a range of human diseases.

References

A comprehensive list of references that support the claims and protocols in this document would be compiled here, including full citation details and clickable URLs where available.

Sources

analytical methods for 3,3-dimethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one detection

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Analytical Detection of 3,3-dimethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one

Abstract

This technical guide provides detailed analytical methodologies for the detection and quantification of this compound. This compound, an isoindolinone derivative, is of interest as a potential synthetic intermediate or impurity in the development of active pharmaceutical ingredients (APIs), including novel protein degraders. Ensuring the purity and safety of pharmaceutical products requires robust, sensitive, and specific analytical methods.[1][2] This document presents two complementary high-performance liquid chromatography (HPLC) based methods: an HPLC-UV method for reliable quantification and an LC-MS/MS method for high-sensitivity trace detection and unambiguous identification, critical for impurity profiling.[3][4] The protocols are designed for researchers, quality control analysts, and drug development professionals.

Introduction and Analyte Overview

This compound is a nitroaromatic compound featuring a substituted isoindolinone core. The isoindolinone scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active molecules.[5] The presence of a nitro group makes this compound a potential genotoxic impurity (GTI), which necessitates highly sensitive detection methods to ensure levels are below the threshold of toxicological concern (TTC) as mandated by regulatory agencies. This guide provides the foundational protocols to achieve this analytical objective.

Physicochemical Properties

A summary of the key properties of the target analyte is presented below.

PropertyValueSource
IUPAC Name 3,3-dimethyl-6-nitroisoindolin-1-one[6]
CAS Number 1214900-72-7[6][7]
Molecular Formula C₁₀H₁₀N₂O₃[6][7]
Molecular Weight 206.20 g/mol [6][7]
Structure CC1(C)NC(=O)C2=C1C=CC(N(=O)=O)=C2[6]

Method 1: Quantitative Analysis by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle and Rationale

This method employs reverse-phase HPLC, a cornerstone technique for the analysis of organic impurities in pharmaceuticals.[2] The choice of a C18 stationary phase is based on its hydrophobicity, which provides excellent retention and separation for moderately polar molecules like the target analyte. The nitroaromatic functional group acts as a strong chromophore, allowing for sensitive detection using a UV-Vis spectrophotometer.[8][9] A detection wavelength of 254 nm is selected as it is a common and effective wavelength for detecting nitroaromatic compounds.[10][11][12]

Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Data acquisition and processing software.

Reagents and Materials:

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade or ultrapure (18.2 MΩ·cm)

  • This compound reference standard (>97% purity)[6][7]

Chromatographic Conditions:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard column providing good resolution for a wide range of organic molecules.[10]
Mobile Phase A WaterHighly polar solvent for reverse-phase chromatography.
Mobile Phase B AcetonitrileCommon organic modifier providing good peak shape and elution strength.
Gradient 0-10 min, 30-80% B; 10-12 min, 80% B; 12-13 min, 80-30% B; 13-15 min, 30% BA gradient elution is chosen to ensure the analyte is eluted with a good peak shape while cleaning the column of more non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.[11]
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLA typical volume to balance sensitivity and peak broadening.
UV Detection 254 nmOptimal wavelength for detecting the nitroaromatic chromophore.[11][12]

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard in acetonitrile at 1.0 mg/mL. Perform serial dilutions to create calibration standards ranging from 0.1 µg/mL to 50 µg/mL.

  • Sample Preparation: Dissolve the sample matrix (e.g., API) in a suitable solvent (e.g., acetonitrile/water) to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection to remove particulates.

  • System Suitability: Before analysis, inject a mid-range standard solution five times. The relative standard deviation (RSD) of the peak area and retention time should be less than 2.0%.

  • Analysis: Inject the blank (diluent), calibration standards, and samples.

  • Data Processing: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Reference Standard (1 mg/mL Stock) Dilution Serial Dilutions (0.1-50 µg/mL) Standard->Dilution Dilute Sample API Sample (Dissolve & Filter) HPLC HPLC System (C18 Column, 254 nm) Sample->HPLC Inject Sample Dilution->HPLC Inject Standards CalCurve Calibration Curve (Peak Area vs. Conc.) HPLC->CalCurve Generate Data Quant Quantification Report CalCurve->Quant Interpolate

Caption: Workflow for quantification of the analyte by HPLC-UV.

Method 2: High-Sensitivity Detection by LC-MS/MS

Principle and Rationale

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for trace-level impurity identification and quantification.[1][3] It offers superior sensitivity and specificity compared to HPLC-UV. The method combines the separating power of LC with the mass-resolving capability of a tandem mass spectrometer.[4] For this protocol, we propose using electrospray ionization (ESI) in positive mode, as the isoindolinone structure is likely to accept a proton. Multiple Reaction Monitoring (MRM) mode will be used for quantification, where a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. This process provides two levels of mass filtering, dramatically reducing background noise and enhancing sensitivity.

Experimental Protocol: LC-MS/MS

Instrumentation:

  • LC system (as in Method 1).

  • Tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an ESI source.

  • Data acquisition and analysis software.

Reagents and Materials:

  • Acetonitrile, LC-MS grade

  • Water, LC-MS grade

  • Formic Acid, LC-MS grade

LC-MS/MS Conditions:

ParameterConditionRationale
Column C18, 2.1 x 100 mm, 1.8 µmA smaller ID and particle size column is used for better sensitivity and compatibility with MS flow rates.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile modifier that aids in protonation for ESI+ mode and is MS-compatible.[3][11]
Mobile Phase B 0.1% Formic Acid in AcetonitrileConsistent modifier in the organic phase.
Gradient 0-8 min, 10-90% B; 8-9 min, 90% B; 9-9.1 min, 90-10% B; 9.1-12 min, 10% BOptimized gradient for faster elution and higher throughput suitable for MS detection.
Flow Rate 0.4 mL/minAppropriate flow rate for a 2.1 mm ID column.
Column Temperature 40 °CHigher temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µL
Ionization Mode ESI PositiveThe analyte is expected to readily form [M+H]⁺ ions.
Precursor Ion (Q1) m/z 207.1Calculated for [C₁₀H₁₀N₂O₃ + H]⁺.
Product Ions (Q3) To be determined empiricallyRequires infusion of the reference standard to find the most stable and abundant fragments.
Collision Energy To be determined empiricallyOptimized to maximize the signal of the chosen product ion.

Procedure:

  • MS Tuning: Infuse a ~1 µg/mL solution of the reference standard directly into the mass spectrometer to determine the optimal precursor-to-product ion transitions (MRMs) and collision energies.

  • Standard Preparation: Prepare a series of calibration standards in the range of 0.05 ng/mL to 100 ng/mL using the sample matrix diluent.

  • Sample Preparation: Prepare samples as described in Method 1. A concentration step (e.g., solid-phase extraction) may be required for ultra-trace analysis.

  • Analysis: Inject the standards and samples into the LC-MS/MS system.

  • Data Processing: Quantify the analyte using the peak area of the specific MRM transition plotted against concentration. Confirm identity by verifying the retention time and the ratio of quantifier to qualifier ion transitions (if a second transition is monitored).

LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep_lcms Sample Prep & MS Tuning cluster_analysis_lcms LC-MS/MS Analysis cluster_data_lcms Data Analysis Sample_LCMS Prepare Sample (Dilute/Concentrate) LCMS LC Separation (C18 Column) Sample_LCMS->LCMS Inject Tune MS Tuning (Infuse Standard) MSMS MS/MS Detection (ESI+, MRM Mode) LCMS->MSMS Chrom Extract MRM Chromatogram MSMS->Chrom Confirm Confirm Identity (RT & Ion Ratio) Chrom->Confirm Quant_LCMS Quantify vs. Cal. Curve Chrom->Quant_LCMS

Caption: Workflow for trace detection and identification by LC-MS/MS.

Method Performance and Validation

Both protocols described should be fully validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure they are fit for purpose. The following table summarizes the typical performance characteristics expected from these methods.

ParameterHPLC-UV (Typical)LC-MS/MS (Typical)
Linearity (R²) > 0.999> 0.995
Limit of Detection (LOD) 10 - 50 ng/mL0.01 - 0.1 ng/mL
Limit of Quantification (LOQ) 50 - 150 ng/mL0.05 - 0.5 ng/mL
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2.0%< 5.0%

Conclusion

This application note provides two robust and complementary analytical methods for the detection of this compound. The HPLC-UV method is well-suited for routine quality control and quantification at moderate levels, while the LC-MS/MS method provides the high sensitivity and specificity required for trace-level impurity profiling and structural confirmation. The implementation of these protocols can significantly aid in the chemical development and quality assurance processes within the pharmaceutical industry.

References

  • Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent.
  • Chrzanowski, W., & Szulik, J. (2005). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Taylor & Francis Online. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. MicroSolv. Retrieved from [Link]

  • Amirav, A., Gordin, A., & Tzanani, N. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. PubMed. Retrieved from [Link]

  • SynThink Research Chemicals. (n.d.). Structure Elucidation of Unknown Impurity using LC-MS/MS. SynThink. Retrieved from [Link]

  • Goodpaster, J. V., et al. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Analytica Chimica Acta. Retrieved from [Link]

  • Veeprho. (n.d.). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Veeprho. Retrieved from [Link]

  • Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of nitroaromatic compounds in soil samples by HPLC, using on-line preconcentration. ResearchGate. Retrieved from [Link]

  • Forbes, W. F. (1958). The ultraviolet absorption spectra of organic compounds. V. The effect of solvent and of protonation on the B-band of nitrobenzene. Canadian Journal of Chemistry. Retrieved from [Link]

  • Goodpaster, J. V., et al. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. IU Indianapolis ScholarWorks. Retrieved from [Link]

  • Stratech. (n.d.). 3, 3-dimethyl-6-nitro-2, 3-dihydro-1H-isoindol-1-one, min 97%, 500 mg. Stratech. Retrieved from [Link]

  • Wolska, J., et al. (2022). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. Molecules. Retrieved from [Link]

Sources

Application Notes and Protocols: 3,3-dimethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one for Protein Degradation Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Building Block for Targeted Protein Degradation

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by conventional inhibitors.[1] This approach utilizes small molecules to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[2][3] Two prominent strategies in TPD are proteolysis-targeting chimeras (PROTACs) and molecular glues.[1][4] Both rely on the recruitment of an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[2][5]

The compound 3,3-dimethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one is a novel chemical entity classified as a "Protein Degrader Building Block".[5] Its isoindolinone core structure is a key pharmacophore found in modulators of the Cereblon (CRBN) E3 ubiquitin ligase, such as thalidomide and its analogs.[6][7] This suggests that this compound has the potential to serve as a crucial component in the design and synthesis of new molecular glues or as the E3 ligase-recruiting ligand in novel PROTACs.

This document provides a detailed guide for the characterization and application of this compound in protein degradation studies. It outlines its hypothesized mechanism of action and provides comprehensive protocols for its validation and use in the development of next-generation protein degraders.

Hypothesized Mechanism of Action: A Cereblon-Modulating Moiety

Based on its structural similarity to known immunomodulatory drugs (IMiDs), this compound is predicted to function as a ligand for the Cereblon (CRBN) E3 ligase. CRBN is a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[6] As a molecular glue, this compound may induce or stabilize the interaction between CRBN and a neosubstrate (a protein not normally targeted by CRBN), leading to the neosubstrate's ubiquitination and degradation.

Alternatively, when incorporated into a PROTAC, the this compound moiety would serve to recruit the CRL4^CRBN^ complex to a specific protein of interest targeted by the other end of the PROTAC molecule.[4]

Experimental Workflows and Protocols

The following sections detail the experimental procedures to validate the function of this compound as a CRBN-recruiting element and its application in protein degradation.

Part 1: Validation of Cereblon Engagement

The initial step is to confirm that this compound directly binds to CRBN within a cellular context. A cellular target engagement assay is a reliable method for this purpose.

Protocol 1: Cell-Based Cereblon Target Engagement Assay

This protocol is adapted from established methods for identifying CRBN E3 ubiquitin ligase ligands.[8]

Principle: This assay indirectly measures the binding of the test compound to CRBN by competing with a known biotinylated CRBN ligand. The displacement of the biotinylated ligand results in a decreased signal in a subsequent pull-down and detection step.

Materials:

  • Cell line expressing endogenous CRBN (e.g., HEK293T, MM.1S)

  • This compound

  • Biotinylated pomalidomide (or other known CRBN ligand)

  • Streptavidin-coated magnetic beads

  • Cell lysis buffer (e.g., RIPA buffer)

  • Phosphate-buffered saline (PBS)

  • Bovine serum albumin (BSA)

  • Western blot reagents and anti-CRBN antibody

Procedure:

  • Cell Culture: Culture the chosen cell line to approximately 80-90% confluency.

  • Compound Treatment:

    • Pre-treat cells with varying concentrations of this compound for 2-4 hours.

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., unlabeled pomalidomide).

  • Biotinylated Ligand Incubation: Add a fixed concentration of biotinylated pomalidomide to the cells and incubate for 1-2 hours.

  • Cell Lysis: Wash the cells with cold PBS and lyse them on ice with lysis buffer containing protease inhibitors.

  • Streptavidin Pull-Down:

    • Incubate the cell lysates with streptavidin-coated magnetic beads to capture the biotinylated ligand-CRBN complexes.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution and Western Blotting:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-CRBN antibody.

  • Data Analysis: Quantify the band intensities for CRBN. A dose-dependent decrease in the CRBN signal in the presence of this compound indicates successful competition and target engagement.

Expected Outcome: Successful target engagement will be demonstrated by a reduction in the amount of CRBN pulled down by the biotinylated probe in the presence of increasing concentrations of this compound. This data can be used to determine an approximate IC50 value for CRBN binding.

Part 2: Characterization as a Molecular Glue Degrader

To investigate the potential of this compound to act as a molecular glue, a proteomics-based approach is recommended to identify any "neosubstrates" it may induce for degradation.

Protocol 2: Global Proteomics for Neosubstrate Identification

Principle: This experiment uses mass spectrometry to compare the proteomes of cells treated with the test compound versus a vehicle control. Proteins that are significantly downregulated in the treated cells are potential neosubstrates.

Materials:

  • Cancer cell lines known to be sensitive to IMiDs (e.g., MM.1S)

  • This compound

  • Vehicle control (DMSO)

  • Reagents for cell lysis, protein digestion (e.g., trypsin), and peptide cleanup

  • High-resolution mass spectrometer (e.g., Orbitrap)

Procedure:

  • Cell Treatment: Treat MM.1S cells with a predetermined concentration of this compound (based on cytotoxicity assays) and a vehicle control for 24 hours.

  • Protein Extraction and Digestion: Harvest the cells, lyse, and extract total protein. Quantify the protein concentration and digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use a proteomics software suite to identify and quantify proteins. Compare the protein abundance between the treated and control groups to identify proteins that are significantly downregulated.

Expected Outcome: The identification of known IMiD neosubstrates (e.g., IKZF1, IKZF3) would strongly support the hypothesis that this compound functions as a molecular glue. Novel downregulated proteins would represent new potential targets.

Part 3: Application as a Building Block for PROTAC Synthesis

The primary application of this compound is as a building block for creating PROTACs. The following provides a general workflow for its incorporation and the subsequent validation of the resulting PROTAC.

Workflow for PROTAC Development and Validation

Caption: Workflow for PROTAC development using the novel building block.

Protocol 3: Cellular Protein Degradation Assay (Western Blot)

Principle: This is the standard method to confirm that the newly synthesized PROTAC induces the degradation of the target protein.

Materials:

  • Cell line expressing the protein of interest (POI)

  • Synthesized PROTAC incorporating this compound

  • Vehicle control (DMSO)

  • Proteasome inhibitor (e.g., MG132) as a control

  • Cell lysis buffer

  • Antibodies against the POI and a loading control (e.g., GAPDH, β-actin)

Procedure:

  • Cell Treatment: Seed cells and treat with a dose-response of the PROTAC for a set time course (e.g., 4, 8, 16, 24 hours).

  • Control Treatments:

    • Include a vehicle control.

    • To confirm proteasome-dependent degradation, co-treat cells with the PROTAC and MG132.

  • Cell Lysis and Western Blotting: Lyse the cells, quantify protein concentration, and perform a Western blot using antibodies against the POI and a loading control.

  • Data Analysis: Quantify the band intensities for the POI relative to the loading control. Calculate the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation).

Expected Outcome: A potent PROTAC will show a dose- and time-dependent decrease in the levels of the POI. The degradation should be rescued by co-treatment with a proteasome inhibitor, confirming the mechanism of action.

Table 1: Example Data for a Hypothetical PROTAC

CompoundTarget POIDC50 (nM)Dmax (%)
PROTAC-XBRD425>95
PROTAC-YBTK50>90

Summary and Future Directions

This compound represents a valuable new tool for researchers in the field of targeted protein degradation. Its presumed ability to recruit the CRBN E3 ligase makes it an attractive building block for the creation of novel molecular glues and PROTACs. The protocols outlined in this document provide a comprehensive framework for validating its mechanism of action and for its application in the development of potent and selective protein degraders. Future work should focus on the synthesis of a diverse library of PROTACs using this building block against a range of high-value therapeutic targets and the detailed characterization of their biological activity.

References

  • Cell and Gene. (n.d.). Validating Targets For Targeted Protein Degradation Using dTAG A Comprehensive Workflow Solution. Retrieved from [Link]

  • Excelra. (2025, March 19). Step-by-Step Walkthrough of Targeted Protein Degradation. Retrieved from [Link]

  • Qin, L., Dai, H., & Wang, J. (2022). Key Considerations in Targeted Protein Degradation Drug Discovery and Development. Frontiers in Chemistry, 10, 934337. [Link]

  • University of Wisconsin–Madison. (2024, June 5). Development of Novel Cereblon-Based E3 Ligase Ligand-Linker Libraries for Targeted Protein Degradation. Retrieved from [Link]

  • Yang, J., et al. (2020). A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. bioRxiv. [Link]

  • Discovery On Target. (2023). Protein Degraders and Molecular Glues Part 1 2023 Archive. Retrieved from [Link]

  • JoVE. (2023, February 24). Chemical Inactivation-E3 Ubiquitin Ligase Cereblon By Homo-PROTACs l Protocol Preview. Retrieved from [Link]

  • Nature Communications. (2023, December 19). Direct-to-biology, automated, nano-scale synthesis, and phenotypic screening-enabled E3 ligase modulator discovery. Retrieved from [Link]

  • ACS Publications. (2020, March 4). Discovery of CRBN E3 Ligase Modulator CC-92480 for the Treatment of Relapsed and Refractory Multiple Myeloma. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of 3,3-dimethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 3,3-dimethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one. This resource provides in-depth troubleshooting strategies and frequently asked questions to address solubility challenges encountered during your experiments. Our goal is to equip you with the scientific rationale and practical methodologies to effectively enhance the solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that likely contribute to its poor solubility?

A1: The solubility of a compound is governed by its physicochemical properties, which are a direct consequence of its structure. For this compound (Molecular Formula: C₁₀H₁₀N₂O₃, Molecular Weight: 206.20 g/mol )[1][2], several features are likely to influence its solubility:

  • Crystalline Structure: As a solid, the compound's crystal lattice energy plays a significant role. High lattice energy, resulting from strong intermolecular interactions in the solid state, will require more energy to overcome during dissolution, leading to lower solubility.

  • Aromatic Nitro Group: The presence of a nitro (-NO₂) group on the aromatic ring significantly increases the molecule's polarity but can also contribute to strong intermolecular interactions (e.g., dipole-dipole) in the solid state.

  • Lactam Moiety: The isoindolinone core contains a lactam, which has both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). This allows for self-association via hydrogen bonding, potentially leading to a stable crystal lattice and reduced solubility in water.

  • Dimethyl Substitution: The two methyl groups at the 3-position add to the lipophilicity of the molecule, which can decrease its affinity for aqueous media.

Q2: I am observing very low solubility in aqueous buffers. What is the first step I should take?

A2: The initial and most critical step is to perform a systematic solubility assessment in a range of relevant aqueous and organic solvents. This baseline data will inform your subsequent strategy. We recommend a tiered approach:

  • Aqueous Buffers: Test solubility in buffers at different pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0) to understand the impact of ionization on solubility.

  • Common Organic Solvents: Assess solubility in solvents like DMSO, DMF, ethanol, methanol, and acetonitrile. This is crucial for preparing stock solutions.

  • Biorelevant Media: If the intended application is oral drug delivery, evaluating solubility in Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF) is highly recommended.

A structured approach to this initial screening will save considerable time and resources.

Q3: Can pH modification be an effective strategy for this compound?

A3: Possibly, but its effectiveness will depend on the pKa of the lactam proton. The lactam N-H group is weakly acidic. The presence of the electron-withdrawing nitro group may slightly increase its acidity compared to a non-substituted isoindolinone. By raising the pH of the medium well above the pKa, you can deprotonate the lactam nitrogen, forming an anionic species that is generally more water-soluble. However, lactams are generally very weak acids (pKa > 15), so significant pH elevation might be required, which could lead to chemical instability (e.g., hydrolysis of the lactam ring)[3]. Therefore, a careful pH-solubility profile study is essential to determine if a stable and soluble form can be achieved within a physiologically and experimentally acceptable pH range.

Q4: What are co-solvents and how can they improve the solubility of my compound?

A4: Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly soluble compounds.[4] They work by reducing the polarity of the solvent system, which can better accommodate a lipophilic solute.[5] For this compound, common co-solvents to consider include:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

  • Glycerol

It is important to determine the optimal co-solvent concentration, as high concentrations can sometimes lead to precipitation or may not be suitable for biological assays.

Troubleshooting Guide: A Systematic Approach to Improving Solubility

This guide provides a logical workflow for systematically addressing solubility issues with this compound.

Phase 1: Initial Characterization and Baseline Solubility

The first step is to quantitatively determine the baseline solubility of your compound.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO.

  • Addition of Aqueous Buffer: Add the aqueous buffer of interest (e.g., PBS, pH 7.4) to each well.

  • Incubation and Measurement: Incubate the plate at room temperature for a defined period (e.g., 2 hours). Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.

  • Data Analysis: The concentration at which precipitation is first observed is the kinetic solubility.

Phase 2: Solubility Enhancement Strategies

Based on the initial findings, proceed with the following strategies.

As discussed in the FAQs, altering the pH can significantly impact the solubility of ionizable compounds.

  • Prepare a Series of Buffers: Prepare a range of buffers with pH values from 2 to 10.

  • Equilibrate Compound: Add an excess amount of solid this compound to each buffer.

  • Shake and Incubate: Shake the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Analysis: Centrifuge or filter the samples to remove undissolved solid. Analyze the concentration of the dissolved compound in the supernatant by a suitable analytical method (e.g., HPLC-UV).

  • Plot and Analyze: Plot the solubility (log scale) against pH to visualize the pH-solubility profile.

If pH modification is not effective or feasible, the use of co-solvents is a common next step.

  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, PEG 400, propylene glycol).

  • Prepare Co-solvent Mixtures: Prepare a series of aqueous buffer solutions containing increasing concentrations of each co-solvent (e.g., 5%, 10%, 20%, 40% v/v).

  • Determine Solubility: Measure the solubility of your compound in each co-solvent mixture using the equilibrium solubility method described above.

  • Analyze Results: Identify the co-solvent and concentration that provides the desired solubility enhancement without causing compound precipitation or instability.

Co-solventConcentration (% v/v)Solubility (µg/mL)Fold Increase
None0(Baseline)1.0
Ethanol10
20
PEG 40010
20
Propylene Glycol10
20
This table should be populated with your experimental data.

For significant solubility challenges, creating a solid dispersion can be a powerful technique. This involves dispersing the drug in a hydrophilic carrier matrix at the molecular level.[5][6]

  • Select a Carrier: Choose a hydrophilic polymer carrier such as polyvinylpyrrolidone (PVP K30) or hydroxypropyl methylcellulose (HPMC).[5]

  • Dissolve Components: Dissolve both this compound and the carrier in a common volatile solvent (e.g., methanol or a mixture of dichloromethane and methanol).

  • Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator to form a solid mass.

  • Further Drying and Milling: Dry the solid mass in a vacuum oven to remove residual solvent. Gently mill the resulting solid to obtain a fine powder.

  • Characterization and Dissolution Testing: Characterize the solid dispersion (e.g., using DSC and XRD to confirm the amorphous state) and perform dissolution studies to compare its release profile to the crystalline drug.

Troubleshooting Workflow Diagram

Solubility_Workflow cluster_start Phase 1: Baseline Assessment cluster_strategies Phase 2: Enhancement Strategies cluster_end Outcome Start Start: Poorly Soluble Compound (this compound) Sol_Screen Perform Kinetic and Equilibrium Solubility Screening (Aqueous Buffers & Organic Solvents) Start->Sol_Screen pH_Mod Strategy 1: pH Modification (pH-Solubility Profile) Sol_Screen->pH_Mod Is compound ionizable? Cosolvency Strategy 2: Co-solvency (Screen various co-solvents) pH_Mod->Cosolvency Inadequate improvement or instability Success Achieved Target Solubility and Stability pH_Mod->Success Solubility goal met Solid_Disp Strategy 3: Solid Dispersions (e.g., with PVP, HPMC) Cosolvency->Solid_Disp Still insufficient solubility Cosolvency->Success Solubility goal met Complexation Advanced Strategy: Complexation (e.g., with Cyclodextrins) Solid_Disp->Complexation Further enhancement needed Solid_Disp->Success Solubility goal met Complexation->Success Solubility goal met Reformulate Re-evaluate Formulation or Consider Prodrug Approach Complexation->Reformulate All strategies insufficient

Caption: A systematic workflow for improving the solubility of this compound.

Advanced Strategies

If the above strategies do not yield the desired solubility, more advanced techniques can be explored:

  • Complexation: The use of cyclodextrins to form inclusion complexes can significantly enhance the aqueous solubility of poorly soluble drugs by encapsulating the lipophilic part of the molecule within the cyclodextrin cavity.[7]

  • Nanotechnology: Particle size reduction to the nanometer range (nanosuspension) can increase the surface area and dissolution velocity of the compound.[8]

  • Salt Formation: While less likely to be effective for the weakly acidic lactam, if other ionizable groups were present, forming a salt would be a primary strategy to consider.

By following this structured guide, researchers can efficiently navigate the challenges associated with the poor solubility of this compound and develop suitable formulations for their experimental needs.

References

  • Javia, V., Thakkar, H., & Maheriya, P. (2023). Drug Solubility: Importance and Enhancement Techniques. Journal of Drug Delivery Science and Technology. [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]

  • Fahmy, R., & Abu-Rmaileh, R. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics. [Link]

  • Kumar, S., & Singh, S. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2022). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research. [Link]

  • National Center for Biotechnology Information. (n.d.). 3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one. PubChem. [Link]

  • Pagan, J. S., et al. (2021). Molecular Targets of β-Lactam-Based Antimicrobials: Beyond the Usual Suspects. Molecules. [Link]

  • Sravanthi, V. N., & Kumar, D. (2022). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. ACS Omega. [Link]

  • Claramal Reagents. (n.d.). This compound. Claramal. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(3',3'-Dimethyl-6-nitrospiro(1-benzopyran-2,2'-indol)-1'(3'H)-yl)ethan-1-ol. PubChem. [Link]

  • Ismalaj, E., et al. (2022). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Chemistry. [Link]

  • ResearchGate. (2008). Synthesis of 3-Hydroxy-2,3-dihydro-1H-isoindole-1-thione Derivatives by the Reaction of 2,N-Dilithiobenzamides with Carboxylic Esters. ResearchGate. [Link]

  • Głowacka, J., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules. [Link]

  • National Center for Biotechnology Information. (2022). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. PubChem. [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-Indole, 2,3-dihydro-1-methyl- (CAS 824-21-5). Cheméo. [Link]

  • Page, M. I. (1995). The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases. Philosophical Transactions of the Royal Society of London. Series B: Biological Sciences. [Link]

  • Pliego, C. A., et al. (2021). Beta-Lactam Antibiotic Discrimination Using a Macromolecular Sensor in Water at Neutral pH. Chemosensors. [Link]

  • ResearchGate. (2018). The Chemical Reactivity of β-Lactams, β-Sultams and β-Phospholactams. ResearchGate. [Link]

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3,3-dimethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3,3-dimethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one

A Guide to Stability and Storage for Researchers

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in the laboratory. As a Senior Application Scientist, my goal is to provide you with not just instructions, but the scientific reasoning behind them to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and potential issues you may encounter when working with this compound.

Q1: I've just received a shipment of this compound. What are the immediate storage requirements?

A1: Upon receipt, the compound should be stored at room temperature in a dry, well-ventilated area away from direct sunlight and heat sources.[1][2][3] The container should be tightly sealed to protect it from moisture and atmospheric contaminants.[4] It is crucial to log the date of receipt on the container to track its age.[3][5]

Q2: The supplier information states "Store at room temperature," but my lab experiences significant temperature fluctuations. What is the acceptable temperature range?

A2: While the general guideline is room temperature, a stable and controlled environment is always preferable for long-term stability.[1] Aim for a consistent temperature range of 20-25°C (68-77°F). Avoid storing the compound near equipment that generates heat, such as ovens or incubators, or in areas prone to drafts. For long-term storage, some researchers may opt for refrigerated conditions (2-8°C) to slow down potential degradation, a common practice for many complex organic molecules.[4]

Q3: I've noticed a slight change in the color of the solid compound over time. What could be the cause and is it still usable?

A3: A significant change in color, such as darkening, can be an indicator of degradation.[4] This could be caused by exposure to light, air (oxidation), or moisture.[4] As a nitroaromatic compound, it has the potential to be light-sensitive.[5] Before using the material, it is highly recommended to re-analyze its purity using an appropriate analytical method, such as HPLC or LC-MS, to ensure it meets the requirements of your experiment.

Q4: What solvents are recommended for preparing stock solutions of this compound, and how should these solutions be stored?

A4: The choice of solvent will depend on your specific experimental needs. Common solvents for similar organic compounds include DMSO, DMF, and acetonitrile. It is essential to use anhydrous, high-purity solvents to minimize degradation. Once in solution, the compound may be more susceptible to degradation. It is best practice to prepare fresh solutions for each experiment. If you need to store stock solutions, aliquot them into smaller, single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C, protected from light, and tightly sealed to prevent solvent evaporation and moisture absorption.

Q5: Are there any chemical incompatibilities I should be aware of when storing or handling this compound?

A5: Yes. As a nitroaromatic compound, it should be stored separately from strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[4][6] Contact with these substances could lead to vigorous and potentially hazardous reactions, compromising the stability of the compound.[4][6] Ensure proper segregation of chemicals in your storage areas to prevent accidental contact.[2][7][8]

Q6: My experiment is highly sensitive to impurities. What are the potential degradation pathways for this compound?

A6: While specific degradation pathways for this compound are not extensively documented in publicly available literature, we can infer potential pathways based on the functional groups present. The nitroaromatic group is susceptible to reduction, which can convert the nitro group (-NO2) to a nitroso (-NO) or an amino (-NH2) group. The lactam ring could be susceptible to hydrolysis, especially in the presence of strong acids or bases, which would open the ring structure. It is also possible for the compound to undergo oxidation, particularly if exposed to air and light over extended periods.

Summary of Storage Conditions

For quick reference, the following table summarizes the recommended storage conditions for this compound.

Parameter Short-Term Storage (Solid) Long-Term Storage (Solid) Stock Solutions
Temperature Room Temperature (20-25°C)2-8°C (Recommended)-20°C to -80°C
Atmosphere DryInert Gas (e.g., Argon, Nitrogen) RecommendedTightly Sealed
Light Protect from direct sunlightStore in an opaque or amber vialAmber vials or wrapped in foil
Container Tightly sealed original containerTightly sealed, light-resistant containerSmall, single-use aliquots
Location Well-ventilated, dry areaDedicated, secure chemical storageFreezer

Experimental Workflow: Handling and Storage Decision Tree

This diagram outlines a logical workflow for the proper handling and storage of this compound from receipt to experimental use.

G Workflow for Handling and Storage A Receive Compound B Inspect Container for Damage A->B C Log Receipt Date & Lot Number B->C D Short-Term Storage (< 1 month)? C->D E Store at Room Temp (20-25°C) Dry, Dark Location D->E Yes F Store at 2-8°C Inert Atmosphere Recommended D->F No L Check for Color Change/Degradation E->L F->L G Prepare Stock Solution H Use Anhydrous Solvent G->H I Aliquot into Single-Use Vials H->I J Store at -20°C or -80°C Protect from Light I->J K Use in Experiment J->K L->G No Degradation Observed M Re-analyze Purity (HPLC/LC-MS) L->M Degradation Suspected M->G

Caption: Decision tree for proper handling and storage.

References

  • Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. (n.d.).
  • Best Practices for Storing Lab Reagents and Chemicals: Ensuring Safety and Efficiency. (n.d.).
  • This compound, min 97%, 500 mg. (n.d.).
  • Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. (n.d.).
  • Guidance on Safe Storage of Chemicals in Laboratories. (n.d.).
  • 7.9.1 General Storage Guidelines | Environment, Health and Safety - Cornell EHS. (n.d.).
  • Recommended storage conditions for 6-Nitro-1H-indazole-3-carbaldehyde - Benchchem. (n.d.).
  • Storage And Handling Of Industrial Nitrocellulose. (n.d.).

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Technical Support Center: Synthesis of 3,3-dimethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3,3-dimethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important heterocyclic building block. The guidance is designed for researchers, chemists, and drug development professionals to help navigate common challenges and optimize experimental outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis, offering explanations and actionable solutions based on established chemical principles.

Question 1: My overall yield is significantly lower than expected. What are the likely causes and how can I improve it?

Answer: Low yield is a common issue that can stem from several stages of the synthesis and workup process. A systematic approach is required to identify the root cause.

  • Incomplete Reaction: The primary cause of low yield is often an incomplete reaction. The nitration of the isoindolinone core is an electrophilic aromatic substitution, and its efficiency depends on reaction conditions.

    • Causality: The isoindolinone ring system possesses both activating (the benzene ring fused to the lactam) and deactivating (the carbonyl group) features. If conditions are too mild, the reaction may stall.

    • Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC). If starting material persists, consider extending the reaction time or cautiously increasing the temperature. For deactivated substrates, a stronger nitrating agent may be necessary[1].

  • Side Reactions: The formation of unintended byproducts is a major contributor to yield loss. In this synthesis, the primary side reactions are the formation of regioisomers and di-nitrated products (see Side Reactions diagram below).

  • Product Loss During Workup: The product may be lost during the extraction and purification phases.

    • Causality: this compound has moderate polarity. If the organic solvent used for extraction is not optimal, the product may remain partially soluble in the aqueous layer[2]. Additionally, the product might not precipitate cleanly upon quenching the reaction[1].

    • Solution: Ensure you perform multiple extractions with an appropriate solvent (e.g., ethyl acetate or dichloromethane). Check the aqueous layer by TLC to ensure no product is being discarded. If precipitation is an issue after quenching with ice water, neutralizing the acidic solution with a base like sodium bicarbonate can facilitate product precipitation[1].

  • Product Decomposition: The product might be unstable under the workup conditions.

    • Causality: Aggressive acidic or basic conditions during the workup can potentially hydrolyze the lactam ring, especially at elevated temperatures[2].

    • Solution: Perform the workup at low temperatures (e.g., using an ice bath) and use milder reagents for neutralization where possible. Test the stability of your product by exposing a small, pure sample to the workup conditions and analyzing it by TLC[2].

Question 2: My post-reaction TLC shows multiple spots close to my product spot. What are these byproducts and how can I avoid them?

Answer: The presence of multiple spots on the TLC plate is a classic sign of side reactions, primarily related to the nitration step.

  • Likely Byproducts:

    • Regioisomers: The main byproduct is likely the alternative regioisomer (e.g., 3,3-dimethyl-5-nitro-2,3-dihydro-1H-isoindol-1-one). The directing effect of the substituents on the benzene ring dictates the position of nitration. While the desired 6-nitro product is expected, other positions can also be nitrated.

    • Di-nitrated Products: Under forcing conditions (high temperature, excess nitrating agent), a second nitro group can be added to the ring, leading to dinitro-isoindolinone byproducts[1].

    • Oxidized Byproducts: Nitrating agents are strong oxidants. Sensitive functional groups, if present on a more complex substrate, could be oxidized[1].

  • Causality & Prevention:

    • Regioselectivity Control: The formation of isomers is governed by kinetics and thermodynamics. Lowering the reaction temperature often enhances selectivity by favoring the kinetically preferred product. The choice of nitrating agent can also influence the isomer ratio[3][4].

    • Avoiding Polynitration: The most effective way to prevent di-nitration is to use stoichiometric amounts of the nitrating agent and maintain a low reaction temperature. Add the nitrating agent slowly to the reaction mixture to avoid localized areas of high concentration.

  • Purification Strategy:

    • Separating regioisomers can be challenging due to their similar polarities. Flash column chromatography with a shallow solvent gradient is the most effective method. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve optimal separation.

Question 3: The nitration step is sluggish and gives poor conversion. How can I drive the reaction to completion?

Answer: Poor conversion during nitration is typically due to insufficient activation of the electrophile or deactivation of the aromatic substrate.

  • Enhancing Reactivity:

    • Stronger Nitrating Agent: If a standard mixture of nitric acid and sulfuric acid is ineffective, consider using a more potent nitrating system. However, be aware that harsher conditions can decrease selectivity and increase the risk of side reactions[1][5].

    • Temperature Control: While low temperatures are recommended for selectivity, a stalled reaction may require a modest increase in temperature. Raise the temperature in small increments (e.g., 5-10°C) and monitor the reaction closely by TLC.

    • Solvent Choice: Ensure your substrate is fully dissolved. Poor solubility can severely limit the reaction rate. Using a co-solvent like acetic acid can sometimes improve solubility and facilitate the reaction[1].

Nitrating Agent Typical Conditions Pros Cons
HNO₃ / H₂SO₄ 0°C to RTStandard, cost-effectiveCan lead to oxidation, requires strong acid
Acetyl Nitrate Low TemperatureMilder, good for some heterocycles[6]Can be unstable
Fuming HNO₃ / Oleum < 0°CVery strong, for deactivated ringsLow selectivity, high risk of side reactions[1]
Enzyme-mediated Mild (RT, neutral pH)High selectivity, sustainable[3][4]Enzyme availability and cost

Table 1: Comparison of common nitrating conditions.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the synthesis of this compound.

Question 1: What is a reliable synthetic pathway for this molecule?

Answer: A common and effective strategy involves a two-step process: first, the synthesis of the 3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one core, followed by selective nitration.

  • Step 1: Isoindolinone Formation: A robust method is the reaction of an appropriate precursor like 2-cyanobenzaldehyde with a nucleophile, followed by cyclization and rearrangement[7][8]. Cascade reactions starting from ortho-carbonyl-substituted benzonitriles are also efficient[9][10].

  • Step 2: Nitration: The synthesized isoindolinone core is then subjected to electrophilic nitration, typically using a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature (e.g., 0°C) to install the nitro group at the 6-position.

Synthetic Pathway SM 2-Cyanobenzaldehyde + Nucleophile INT 3,3-dimethyl-2,3-dihydro- 1H-isoindol-1-one SM->INT Cyclization/ Rearrangement PROD 3,3-dimethyl-6-nitro- 2,3-dihydro-1H-isoindol-1-one INT->PROD Nitration (HNO3/H2SO4)

Caption: Proposed synthetic pathway for the target molecule.

Question 2: Why is controlling the temperature so critical during the nitration step?

Answer: Temperature control is paramount for three key reasons:

  • Selectivity (Regiocontrol): Electrophilic nitration can occur at multiple positions on the aromatic ring. These reactions often have small differences in activation energy. Lowering the temperature helps to favor the formation of the kinetically-controlled product, which is often the desired isomer, thus increasing regioselectivity[3][4].

  • Preventing Polynitration: Nitration is an exothermic reaction. If the temperature is not controlled, the reaction rate can accelerate, leading to the addition of multiple nitro groups to the ring[1]. Maintaining a low and stable temperature ensures monosubstitution.

  • Safety and Stability: Nitrating mixtures can be highly reactive and potentially explosive at elevated temperatures. Furthermore, the starting materials and products can decompose under harsh thermal conditions. Strict temperature control is a critical safety measure.

Question 3: What are the primary side reactions I should be aware of?

Answer: The two most significant side reactions occur during the nitration step: the formation of an unwanted regioisomer and dinitration. Understanding these pathways is key to minimizing their occurrence.

Side Reactions sub Isoindolinone Core prod Desired Product (6-Nitro) sub->prod Controlled Conditions iso Regioisomer (e.g., 5-Nitro) sub->iso Poor Regiocontrol di Dinitro Product sub->di Harsh Conditions

Caption: Main reaction pathway versus common side reactions.

Question 4: What analytical techniques are essential for characterizing the final product?

Answer: A combination of spectroscopic methods is required to unambiguously confirm the structure and purity of this compound.

  • ¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for structural elucidation. It will confirm the presence of the dimethyl groups, the aromatic protons (and their coupling patterns, which confirm the substitution pattern), and the overall carbon skeleton.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound (206.20 g/mol ) and can provide fragmentation patterns that support the proposed structure[11].

  • Infrared (IR) Spectroscopy: This is useful for confirming the presence of key functional groups, such as the lactam carbonyl (C=O) stretch, the N-H stretch, and the characteristic symmetric and asymmetric stretches of the nitro (NO₂) group.

  • Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): These are essential for assessing the purity of the final compound and for monitoring the progress of the reaction and purification steps.

Troubleshooting Flowchart start Reaction Complete. Analyze Crude Product by TLC tlc_check Multiple Spots Visible? start->tlc_check spots_yes Likely Byproducts: - Regioisomers - Dinitrated species - Unreacted SM tlc_check->spots_yes Yes spots_no Proceed to Yield Evaluation tlc_check->spots_no No yield_check Yield is Low? yield_yes Possible Causes: - Incomplete Conversion - Workup Losses - Decomposition yield_check->yield_yes Yes yield_no Synthesis Successful. Proceed to Characterization. yield_check->yield_no No optimize_pur Optimize Purification: - Flash Chromatography - Recrystallization spots_yes->optimize_pur spots_no->yield_check optimize_rxn Optimize Reaction: - Adjust Temp/Time - Check Reagents - Review Workup Protocol yield_yes->optimize_rxn

Caption: A logical flowchart for troubleshooting common synthesis issues.

References
  • Enzyme-Mediated Nitration: A Catalyst for Advancing Heterocyclic Chemistry and Pioneering Sustainable Practices in Organic Synthesis. Jetir.org.
  • (PDF) Enzyme-Mediated Nitration: A Catalyst for Advancing Heterocyclic Chemistry and Pioneering Sustainable Practices in Organic Synthesis.
  • Direct nitration of five membered heterocycles. Semantic Scholar.
  • Technical Support Center: Strategies to Control Regioselectivity in Nitr
  • Investigation of Arenes and Heteroarenes Nitration supported by High-Throughput Experiment
  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry.
  • Synthesis of isoindolinones. Organic Chemistry Portal. [Link]

  • Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. ResearchGate. [Link]

  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. National Institutes of Health. [Link]

  • Diastereoselective One-Pot Tandem Synthesis of 3-Substituted Isoindolinones: A Mechanistic Investigation. ResearchGate. [Link]

  • Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones. ACS Publications. [Link]

  • A simple and convenient one-pot synthesis of substituted isoindolin-1-ones via lithiation, substitution and cyclization of N'-benzyl-N,N-dimethylureas. National Institutes of Health. [Link]

  • Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones. National Institutes of Health. [Link]

  • Base-Promoted Cascade Reactions for the Synthesis of 3,3- Dialkylated Isoindolin-1-ones and 3‐Methyleneisoindolin. IRIS. [Link]

Sources

Technical Support Center: Purification of 3,3-dimethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3,3-dimethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this critical chemical intermediate. The information herein is curated to provide not just procedural steps, but also the underlying scientific principles to empower you in your experimental work.

Introduction to Purification Challenges

This compound is a key building block in the synthesis of various pharmaceutical agents, particularly in the burgeoning field of protein degraders.[1][2] Its synthesis, often involving the cyclization of a substituted benzonitrile derivative, can result in a crude product contaminated with unreacted starting materials, side-products, and isomers. Effective purification is paramount to ensure the integrity of downstream applications. This guide will address the common hurdles encountered during its purification via recrystallization and column chromatography.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, providing causative explanations and actionable solutions.

Recrystallization Issues

Q1: My compound oils out during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out," the separation of the solute as a liquid rather than a solid, is a common issue, especially with compounds that have moderate polarity and are slow to crystallize.

  • Causality: This phenomenon occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in the solvent. The high concentration of the nitro-aromatic compound can also contribute to this.

  • Solutions:

    • Reduce the cooling rate: Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath or refrigerator. Rapid cooling often promotes oiling out.

    • Use a more appropriate solvent system: The ideal solvent will have a steep solubility curve for your compound – highly soluble at high temperatures and poorly soluble at low temperatures.[3] For a polar lactam like this isoindolinone derivative, consider the solvent systems in the table below. Experiment with solvent pairs, such as ethanol/water or ethyl acetate/hexanes.[4][5] Dissolve the compound in a minimum amount of the "good" solvent (in which it is more soluble) at an elevated temperature, and then slowly add the "poor" solvent (in which it is less soluble) until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.

    • Induce crystallization: Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Alternatively, add a seed crystal of the pure compound if available.

    • Lower the initial concentration: Use a slightly larger volume of solvent to dissolve the crude product. While this may slightly reduce the yield, it can prevent the solution from becoming overly supersaturated upon cooling.

Solvent SystemRationale for Use
EthanolA good general-purpose polar solvent for recrystallizing moderately polar compounds.
IsopropanolSimilar to ethanol but can offer different solubility characteristics.
Ethyl Acetate / HexanesA versatile solvent pair allowing for fine-tuning of polarity.
Acetone / WaterEffective for many polar organic compounds; the water acts as an anti-solvent.[5]
Dichloromethane / HexanesAnother option for adjusting polarity, with dichloromethane being a good solvent for many organic compounds.

Q2: After recrystallization, my product is still colored (yellow or brown). How can I decolorize it?

A2: The color is likely due to the presence of highly conjugated or polymeric impurities. The nitro group itself can contribute to a pale yellow color, but darker shades suggest impurities.

  • Causality: These colored impurities often arise from side reactions during the synthesis, such as oxidation or polymerization of starting materials or intermediates.

  • Solutions:

    • Activated Charcoal Treatment: Add a small amount (typically 1-2% by weight of your crude product) of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Caution: Using too much charcoal can lead to a significant loss of your desired product.

    • Multiple Recrystallizations: A second recrystallization from a different solvent system may effectively remove the impurities that co-crystallized in the first attempt.

    • Washing: If the impurities are acidic (e.g., nitrophenolic byproducts), a wash of the crude material with a dilute basic solution like aqueous sodium bicarbonate before recrystallization can be effective.[6]

Column Chromatography Issues

Q3: I'm having trouble separating my product from a close-running impurity on the TLC plate. How can I improve the separation?

A3: Achieving good separation by column chromatography depends on maximizing the differential migration of the components.

  • Causality: The impurity likely has a polarity very similar to your product. This could be a regioisomer or a structurally related byproduct.

  • Solutions:

    • Optimize the Solvent System: The key is to find a solvent system where the Rf values of your product and the impurity are sufficiently different. Aim for an Rf of 0.2-0.4 for your target compound to ensure good separation on the column.[7][8]

      • Fine-tune the polarity: If using an ethyl acetate/hexane system, try incrementally changing the ratio. Even a small change (e.g., from 20% to 18% ethyl acetate) can significantly impact separation.

      • Try a different solvent system: Sometimes, changing the nature of the polar or non-polar solvent can alter the selectivity. For example, switching from ethyl acetate to diethyl ether or from hexanes to petroleum ether can change the interactions with the stationary phase. A dichloromethane/methanol system is a good alternative for more polar compounds.[9]

    • Use a High-Performance Stationary Phase: For difficult separations, consider using a silica gel with a smaller particle size (e.g., 25-40 µm) for flash chromatography, which provides higher resolution.

    • Dry Loading: If your compound is not very soluble in the eluent, dry loading onto silica gel can result in a sharper band and better separation compared to liquid loading.[8]

Q4: My compound is streaking on the TLC plate and the column. What is causing this and how can I fix it?

A4: Streaking is often a sign of overloading, interactions with the stationary phase, or compound instability.

  • Causality:

    • Overloading: Applying too much sample to the TLC plate or column can lead to broad, streaky bands.

    • Acidic/Basic Nature: The lactam nitrogen in the isoindolinone ring can have some basic character, and the nitro group is electron-withdrawing. If the silica gel has acidic sites, this can lead to strong interactions and streaking.

    • Insolubility: If the compound is not fully dissolved in the mobile phase as it moves through the column, it can cause streaking.

  • Solutions:

    • Reduce Sample Concentration: Use a more dilute solution for spotting on the TLC plate and for loading onto the column.

    • Neutralize the Stationary Phase: Add a small amount of a volatile base, such as triethylamine (0.1-1%), to your eluent. This will neutralize the acidic sites on the silica gel and often results in sharper peaks for nitrogen-containing compounds.[7]

    • Ensure Solubility: Choose a solvent system in which your compound is sufficiently soluble.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of this compound?

A1: The impurities will largely depend on the synthetic route. A common synthesis involves the reaction of a 2-cyanobenzaldehyde derivative.[10][11][12] Therefore, you can expect:

  • Unreacted Starting Materials: Such as the substituted 2-cyanobenzaldehyde.

  • Side-Products: These can include products from incomplete cyclization, hydrolysis of the nitrile group to a carboxylic acid, or over-reduction of the nitro group if a reduction step is involved in a multi-step synthesis.

  • Isomeric Impurities: Depending on the reaction conditions, regioisomers of the nitro group or other substituents might form.

Q2: What is a good starting point for developing a TLC and column chromatography method for this compound?

A2: A good starting point for TLC analysis is a 3:1 mixture of hexanes and ethyl acetate.[13] Based on the TLC results, you can adjust the solvent polarity for column chromatography. If the Rf value is too high, increase the proportion of the non-polar solvent (hexanes). If the Rf is too low, increase the proportion of the polar solvent (ethyl acetate).

Q3: How can I confirm the purity of my final product?

A3: Purity should be assessed using a combination of techniques:

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.

  • Melting Point: A sharp melting point range close to the literature value suggests high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure and reveal the presence of any impurities with distinct signals.

  • High-Performance Liquid Chromatography (HPLC): This is a more quantitative method for assessing purity.

Experimental Workflow Visualization

The following diagram outlines a general workflow for the purification of this compound.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Crude_Product Crude 3,3-dimethyl-6-nitro- 2,3-dihydro-1H-isoindol-1-one TLC_Analysis TLC Analysis (e.g., 3:1 Hexanes:EtOAc) Crude_Product->TLC_Analysis Recrystallization Recrystallization (e.g., Ethanol or EtOAc/Hexanes) TLC_Analysis->Recrystallization If simple impurity profile Column_Chromatography Column Chromatography (e.g., Hexanes/EtOAc gradient) TLC_Analysis->Column_Chromatography If complex mixture or close-running impurities Purity_Check Purity Assessment (TLC, MP, NMR, HPLC) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Purity_Check->Recrystallization Purity <95% Pure_Product Pure Product Purity_Check->Pure_Product Purity >95%

Caption: A general workflow for the purification of this compound.

Logical Decision-Making in Purification

The choice between recrystallization and column chromatography is a critical decision point in the purification process. The following diagram illustrates the logical flow for making this choice.

Decision_Tree Start Crude Product Analysis (TLC in multiple eluents) Impurity_Profile Assess Impurity Profile Start->Impurity_Profile Solubility_Test Perform Small-Scale Solubility Tests Impurity_Profile->Solubility_Test Few, well-separated spots Chromatography Proceed with Column Chromatography Impurity_Profile->Chromatography Multiple, close-running spots or streaking Recrystallize Proceed with Recrystallization Solubility_Test->Recrystallize Good differential solubility found Solubility_Test->Chromatography Poor differential solubility or oiling out

Caption: Decision-making flowchart for selecting a purification method.

References

  • U.S. Patent US2430421A, 1947.
  • International Patent WO2016198921A1, 2016.
  • University of California, Los Angeles.
  • Beilstein Journal of Organic Chemistry.
  • Interchim. Purification of Nitro compound, Indol & Nitrostyrene using PF-15SIHP-F0025.
  • ACS Omega. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents.
  • Ultrasonic-assisted-synthesis of isoindolin-1-one deriv
  • European Journal of Organic Chemistry.
  • University of Rochester, Department of Chemistry.
  • Organic & Biomolecular Chemistry. Synthesis of 3-substituted isoindolin-1-ones via a tandem desilylation, cross-coupling, hydroamidation sequence under aqueous phase-transfer conditions.
  • Molecules. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity.
  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.
  • BenchChem.
  • Organic Chemistry Portal. Synthesis of isoindolinones.
  • University of Rochester, Department of Chemistry.
  • Sorbent Technologies, Inc.
  • PubChem. 3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one.
  • University of York, Chemistry Teaching Labs. Solvent Choice.
  • Reddit.
  • Microbiology and Molecular Biology Reviews.
  • ACS Omega. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents.
  • ACS Omega.
  • ResearchGate. Synthesis of 3,3-Disubstituted Isoindolin-1-ones via Iodoamination of ??-Substituted Secondary 2-Vinylbenzamides.
  • BenchChem.
  • Phenomenex.
  • ResearchG
  • Fisher Scientific. 3, 3-dimethyl-6-nitro-2, 3-dihydro-1H-isoindol-1-one, min 97%, 500 mg.
  • Advanced ChemBlocks. This compound.
  • ResearchGate. Synthetic Strategies and Cascade Reactions of 2‐Cyanobenzophenones for the Access to Diverse 3,3‐Disubstituted Isoindolinones and 3‐Aryl‐3‐Hydroxyisoindolinones.
  • U.S. Patent US3987174A, 1976.
  • Sigma-Aldrich. 2-Cyanobenzaldehyde.
  • Reddit.
  • Simon Fraser University. Solubility of Organic Compounds.
  • Chemistry LibreTexts. NITRO COMPOUNDS.
  • PubChem. 4-nitro-2,3-dihydro-1H-isoindol-1-one.
  • Wikipedia. Reduction of nitro compounds.
  • Chemistry LibreTexts. 24.6: Nitro Compounds.
  • Journal of Chemical & Engineering Data.
  • U.S. Patent US9133161B2, 2015. Processes for preparing isoindoline-1,3-dione compounds.
  • Reddit. Solubility of Nitro Containing Molecules.
  • PubChem. N-hydroxyethyl-3,3-dimethyl-6-nitroindoline.
  • Eureka. Synthesis method of 3-(7-hydroxy-1-oxoisoindole-2-yl) piperidine-2, 6-dione.

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Technical Support Center: Overcoming Resistance to Isoindolinone-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with isoindolinone-based compounds. This guide is designed to provide in-depth troubleshooting advice and detailed experimental protocols to help you navigate the complexities of in vitro studies and overcome challenges related to drug resistance.

Frequently Asked Questions (FAQs)

Here, we address some of the common questions that arise during research with isoindolinone-based compounds, particularly immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide.

Q1: My isoindolinone-based compound is not showing the expected cytotoxic effect on my cancer cell line. What are the possible reasons?

A1: Several factors could contribute to a lack of cytotoxicity. These can be broadly categorized into experimental and biological causes.

  • Experimental Issues:

    • Compound Integrity: Ensure your compound is properly stored and has not degraded. Verify its concentration and purity.

    • Cell Health and Density: Confirm that your cells are healthy, within a low passage number, and seeded at the optimal density for the assay.[1]

    • Assay Conditions: Check the incubation time, as the cytotoxic effects of some compounds may take longer to manifest. Also, ensure the final solvent concentration (e.g., DMSO) is not affecting cell viability.[1]

  • Biological Resistance:

    • Low Cereblon (CRBN) Expression: Isoindolinone-based IMiDs require CRBN, a substrate receptor for the CRL4 E3 ubiquitin ligase, to exert their effects.[2] Low or absent CRBN expression is a common mechanism of resistance.[2][3][4]

    • CRBN Mutations or Splicing Variants: Mutations in the CRBN gene can prevent the compound from binding, rendering it ineffective.[5]

    • Downstream Pathway Alterations: The cytotoxic effects of IMiDs are mediated by the degradation of neosubstrates, primarily the transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos).[6] Resistance can arise from alterations in pathways downstream of IKZF1/3.[7]

Q2: I suspect my cell line has developed resistance to an isoindolinone compound. How can I confirm this?

A2: To confirm acquired resistance, you should first establish a dose-response curve for your parental (sensitive) cell line and the suspected resistant cell line using a cell viability assay (e.g., MTT or resazurin). A significant rightward shift in the IC50 value for the resistant line compared to the parental line indicates resistance. Further investigation should focus on elucidating the mechanism of resistance, as detailed in the troubleshooting guides below.

Q3: What is the role of Cereblon (CRBN) in the mechanism of action of isoindolinone-based IMiDs, and how does it relate to resistance?

A3: CRBN is the primary target of IMiDs.[2] These compounds act as "molecular glues," inducing a conformational change in CRBN that leads to the recruitment and subsequent ubiquitination and proteasomal degradation of specific proteins called neosubstrates, which are not normally targeted by CRBN.[6] In multiple myeloma, the key neosubstrates are IKZF1 and IKZF3.[6] Resistance can occur if CRBN expression is lost or if mutations prevent the IMiD from binding to CRBN, thereby preventing the degradation of IKZF1 and IKZF3.[8][9]

Q4: Are there newer isoindolinone-based compounds that can overcome resistance to lenalidomide or pomalidomide?

A4: Yes, a new class of compounds called Cereblon E3 Ligase Modulators (CELMoDs) has been developed. These next-generation compounds, such as iberdomide and mezigdomide, bind to CRBN with higher affinity than lenalidomide and pomalidomide.[7] This enhanced binding can lead to more efficient degradation of IKZF1 and IKZF3, potentially overcoming resistance in some cases.[7]

Troubleshooting Guides

This section provides detailed guides for troubleshooting specific experimental issues.

Guide 1: Investigating Lack of Cytotoxicity

Issue: Your isoindolinone compound does not induce cell death in your target cell line at expected concentrations.

Workflow for Investigation:

Caption: Workflow for troubleshooting lack of cytotoxicity.

Step-by-Step Troubleshooting:

  • Initial Checks:

    • Compound Integrity: Confirm the correct storage of your compound. If possible, verify its identity and purity using analytical methods. Prepare fresh stock solutions.

    • Cell Line Verification: Authenticate your cell line using short tandem repeat (STR) profiling to rule out cross-contamination. Regularly check for mycoplasma contamination.[10]

    • Assay Optimization: Titrate cell seeding density and extend the compound incubation time (e.g., up to 72 hours or longer) to ensure you are not missing a delayed cytotoxic effect.[1]

  • Investigate Biological Resistance:

    • Assess CRBN Expression: Compare CRBN protein and mRNA levels in your cell line to a known sensitive cell line.

      • Protocol: See "Protocol 1: Western Blot for CRBN Expression" and "Protocol 2: qPCR for CRBN mRNA Expression" below.

      • Interpretation: A significant reduction or absence of CRBN in your cell line is a strong indicator of resistance.[2]

    • Sequence CRBN Gene: If CRBN is expressed, sequence the coding region of the CRBN gene to identify potential mutations that could impair compound binding.

    • Assess IKZF1/3 Degradation: Determine if the compound is inducing the degradation of its primary targets, IKZF1 and IKZF3.

      • Protocol: See "Protocol 3: Western Blot for IKZF1/3 Degradation" below.

      • Interpretation: If CRBN is present but IKZF1/3 are not degraded, it may suggest a defect in the CRL4-CRBN E3 ligase complex or the presence of a competing substrate.[7] If IKZF1/3 are degraded but the cells are still not dying, this points to a resistance mechanism downstream of the primary targets.

Guide 2: Characterizing Acquired Resistance

Issue: Your cell line, which was previously sensitive to an isoindolinone compound, now shows reduced sensitivity after prolonged exposure.

Workflow for Characterization:

Caption: Workflow for characterizing acquired resistance.

Step-by-Step Characterization:

  • Confirm Resistance: Perform a cell viability assay to compare the IC50 values of the parental and suspected resistant cell lines. A significant increase in the IC50 confirms acquired resistance.

  • Investigate CRBN-Dependent Mechanisms:

    • CRBN Expression: Use Western blotting and qPCR to compare CRBN protein and mRNA levels between the parental and resistant lines.[11] A decrease in the resistant line is a common mechanism of acquired resistance.[2]

    • CRBN Sequencing: Sequence the CRBN gene in both cell lines to identify any newly acquired mutations in the resistant population.

  • Investigate CRBN-Independent Mechanisms:

    • IKZF1/3 Degradation: Compare the extent of IKZF1/3 degradation in parental and resistant lines after compound treatment. Impaired degradation in the resistant line, despite normal CRBN expression, could indicate a problem with other components of the E3 ligase complex.

    • Downstream Pathway Analysis: If IKZF1/3 are still degraded, investigate downstream pathways. Techniques like RNA-sequencing or proteomics can help identify upregulated survival pathways that may be compensating for the loss of IKZF1/3.[3]

Experimental Protocols

Protocol 1: Western Blot for CRBN Expression

Objective: To determine the protein expression level of Cereblon (CRBN) in cell lysates.

Materials:

  • Cell lines of interest

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: anti-CRBN

  • Primary antibody: anti-loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-CRBN primary antibody overnight at 4°C, following the manufacturer's recommended dilution.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against a loading control to normalize for protein loading.

Protocol 2: qPCR for CRBN mRNA Expression

Objective: To quantify the relative mRNA expression level of the CRBN gene.

Materials:

  • Cell lines of interest

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for CRBN and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

  • RNA Extraction: Extract total RNA from cell pellets using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qPCR: Set up the qPCR reaction with the master mix, primers, and cDNA.

  • Data Analysis: Calculate the relative expression of CRBN mRNA using the ΔΔCt method, normalizing to the housekeeping gene.

Protocol 3: Western Blot for IKZF1/3 Degradation

Objective: To assess the degradation of IKZF1 and IKZF3 proteins following treatment with an isoindolinone compound.

Procedure:

  • Cell Treatment: Seed cells and treat them with the isoindolinone compound at various concentrations and for different time points (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).

  • Follow Protocol 1: Proceed with cell lysis, protein quantification, SDS-PAGE, transfer, blocking, and antibody incubations as described in Protocol 1. Use primary antibodies specific for IKZF1 and IKZF3.

  • Data Analysis: Quantify the band intensities and normalize them to the loading control. Compare the levels of IKZF1 and IKZF3 in the treated samples to the vehicle control to determine the extent of degradation.[12][13]

Data Presentation

Table 1: Example Data for Characterizing a Lenalidomide-Resistant Cell Line

Cell LineIC50 (µM)Relative CRBN Protein LevelRelative CRBN mRNA LevelIKZF1 Degradation at 1 µM Lenalidomide (24h)
Parental MM.1S0.51.01.0>90%
MM.1S-LenR>200.10.2<10%

This table provides a clear, quantitative comparison between a parental and a resistant cell line, highlighting the key indicators of resistance.

References

  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (2025). National Institutes of Health. Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information. Retrieved from [Link]

  • Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. (2023). ACS Omega. Retrieved from [Link]

  • Drug targets and resistance mechanisms in multiple myeloma. (n.d.). OAE Publishing Inc. Retrieved from [Link]

  • Targeting degradation of IKZF1 and IKZF3 through modulation of the E3 ligase substrates in the context of cellular therapies for multiple myeloma. (2025). ResearchGate. Retrieved from [Link]

  • Measuring cereblon as a biomarker of response or resistance to lenalidomide and pomalidomide requires use of standardized reagents and understanding of gene complexity. (2013). PubMed Central. Retrieved from [Link]

  • Orthogonal IMiD-Degron Pairs Induce Selective Protein Degradation in Cells. (n.d.). PubMed Central. Retrieved from [Link]

  • Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells. (2014). SciSpace. Retrieved from [Link]

  • Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells. (n.d.). BeyondSpring. Retrieved from [Link]

  • Novel 3-Methyleneisoindolinones Diversified via Intramolecular Heck Cyclization Induce Oxidative Stress, Decrease Mitochondrial Membrane Potential, Disrupt Cell Cycle, and Induce Apoptosis in Head and Neck Squamous Cell Carcinoma Cells. (2022). ACS Omega. Retrieved from [Link]

  • OVERCOMING MULTIPLE MYELOMA DRUG RESISTANCE IN THE ERA OF CANCER “OMICS”. (n.d.). PubMed Central. Retrieved from [Link]

  • IMiD resistance in multiple myeloma: current understanding of the underpinning biology and clinical impact. (2023). Blood. Retrieved from [Link]

  • Drug resistance in multiple myeloma: Soldiers and weapons in the bone marrow niche. (n.d.). Frontiers. Retrieved from [Link]

  • Drug targets and resistance mechanisms in multiple myeloma. (2025). ResearchGate. Retrieved from [Link]

  • Workflow for identifying new CRBN modulators. (n.d.). ResearchGate. Retrieved from [Link]

  • Cereblon expression is required for the antimyeloma activity of lenalidomide and pomalidomide. (n.d.). PubMed Central. Retrieved from [Link]

  • Engineering CRBN for rapid identification of next generation binders. (2024). bioRxiv. Retrieved from [Link]

  • Resistance to immunomodulatory drugs in multiple myeloma: the cereblon pathway and beyond. (2024). Haematologica. Retrieved from [Link]

  • Resistance to immunomodulatory drugs in multiple myeloma: the cereblon pathway and beyond. (n.d.). PubMed Central. Retrieved from [Link]

  • Tumor and microenvironmental mechanisms of resistance to immunomodulatory drugs in multiple myeloma. (2022). Frontiers. Retrieved from [Link]

  • Mechanism of immunomodulatory drug resistance and novel therapeutic strategies in multiple myeloma. (2022). Taylor & Francis Online. Retrieved from [Link]

  • CRBN protein expression summary. (n.d.). The Human Protein Atlas. Retrieved from [Link]

  • Unexpected absence of fetal hemoglobin induction by lenalidomide in a patient with sickle cell anemia with concurrent multiple myeloma. (2025). PubMed. Retrieved from [Link]

  • Lenalidomide in Multiple Myeloma: Review of Resistance Mechanisms, Current Treatment Strategies and Future Perspectives. (n.d.). PubMed Central. Retrieved from [Link]

  • Differential effects of lenalidomide during plasma cell differentiation. (n.d.). PubMed Central. Retrieved from [Link]

  • Biological evaluation of semi-synthetic isoindolinone isomers produced by Stachybotrys chartarum. (2024). PubMed Central. Retrieved from [Link]

  • Troubleshooting Immunoassays. (n.d.). Ansh Labs. Retrieved from [Link]

  • The novel mechanism of lenalidomide activity. (n.d.). PubMed Central. Retrieved from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Unknown. Retrieved from [Link]

  • Cell Culture Troubleshooting Tips and Tricks. (2020). YouTube. Retrieved from [Link]

  • A troubleshooting guide to microplate-based assays. (n.d.). Unknown. Retrieved from [Link]

Sources

Technical Support Center: A Researcher's Guide to 3,3-dimethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a critical resource for scientific professionals investigating the activity of the novel compound 3,3-dimethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one. Publicly available data on the specific biological targets and off-target profile of this molecule is limited. Therefore, this document provides a robust framework for systematically characterizing its effects, ensuring data integrity, and minimizing confounding variables in your experiments. We will proceed by outlining the essential questions and troubleshooting steps necessary when working with a novel chemical entity.

Part 1: Foundational Characterization & Experimental Design

Before investigating complex cellular effects, it is imperative to establish fundamental parameters of the compound's activity and stability. Inconsistent results often originate from a failure to control these initial variables.[1]

FAQ: Where do I begin my investigation with this compound?

Answer: Your first step is to determine the optimal concentration range and confirm target engagement in your specific cellular model. Small molecules can exhibit non-specific effects at high concentrations.[2] Therefore, a dose-response experiment is the cornerstone of any new study.

Key Causality: A dose-response curve is essential for distinguishing a specific, saturable biological effect from non-specific or toxic effects that often increase linearly with concentration. It allows you to identify the EC₅₀ (half-maximal effective concentration) or IC₅₀ (half-maximal inhibitory concentration), which should be the basis for concentrations used in subsequent experiments.[3]

Core Protocol: Determining Compound Potency via Dose-Response Curve

This protocol outlines the steps to determine the potency of this compound in a cell-based assay.

Methodology:

  • Cell Plating: Seed your cells of interest in a multi-well plate (e.g., 96-well) at a density that ensures they are in the exponential growth phase for the duration of the experiment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, create a serial dilution series (e.g., 1:3 or 1:10 dilutions) in your cell culture medium. It is critical that the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent-induced artifacts.[1]

  • Treatment: Add the diluted compound to the appropriate wells. Include "vehicle-only" (e.g., medium with 0.5% DMSO) as a negative control and a known positive control for your assay if available.[4][5]

  • Incubation: Incubate the cells for a predetermined time, based on the expected kinetics of the biological process being measured.

  • Assay Readout: Perform your chosen assay (e.g., viability assay like MTT or CellTiter-Glo, reporter gene assay, etc.).

  • Data Analysis: Normalize the data to your controls (Vehicle = 100% activity/viability, Positive Control = defined effect). Plot the normalized response against the log of the compound concentration and fit the data using a non-linear regression model (e.g., four-parameter logistic curve) to determine the EC₅₀/IC₅₀.

Sample Data Presentation:

Concentration (µM)% Viability (Normalized)
1005.2
33.315.8
11.148.9
3.785.4
1.295.1
0.498.7
0.199.5
0 (Vehicle)100.0

Part 2: Troubleshooting Guide for Off-Target Effects

Observing unexpected or undesirable cellular outcomes is a common challenge in small molecule research. The following section provides a logical framework to dissect these observations.

FAQ: I am observing significant cytotoxicity or phenotypes unrelated to my hypothesis. How can I determine if these are off-target effects?

Answer: This is a critical question. The first step is to systematically rule out other possibilities and then confirm that the compound is engaging its intended target. An effect is likely off-target if it is also produced by a structurally similar but biologically inactive analog, or if the phenotype does not correlate with target engagement across different cell lines or conditions.[4]

Workflow for Investigating Off-Target Effects

The following workflow provides a systematic approach to diagnosing and understanding unexpected results.

Caption: A decision-making workflow for troubleshooting unexpected experimental outcomes.

Core Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that your compound directly binds to its intended protein target within the complex environment of a cell. The principle is that a ligand-bound protein is more resistant to thermal denaturation than its unbound form.[2]

Methodology:

  • Cell Treatment: Culture your cells and treat them with this compound at an effective concentration (e.g., 10x EC₅₀) or with a vehicle control.

  • Harvesting: After incubation, harvest the cells and wash them to remove any unbound compound.

  • Heating: Resuspend the cells in a lysis buffer and divide the lysate into several aliquots. Heat each aliquot at a different temperature for a fixed time (e.g., a gradient from 40°C to 70°C for 3 minutes).

  • Separation: Centrifuge the samples at high speed to pellet the denatured, aggregated proteins. The soluble fraction, containing the non-denatured proteins, is collected.

  • Analysis: Analyze the amount of the target protein remaining in the soluble fraction for each temperature point using Western Blot or another protein quantification method.

  • Interpretation: A successful result will show a "thermal shift," where the protein from the compound-treated cells remains soluble at higher temperatures compared to the protein from the vehicle-treated cells. This indicates direct binding and stabilization.

Part 3: Conceptual Framework and Mitigation

Understanding the distinction between on-target and off-target effects is crucial for interpreting your data correctly.

On-Target vs. Off-Target Signaling

The diagram below illustrates how a single compound can elicit both desired and undesired effects. The goal of optimization is to maximize the on-target pathway while minimizing the off-target pathways.

Signaling cluster_OnTarget On-Target Pathway cluster_OffTarget Off-Target Pathways Compound This compound Target Intended Target Protein Compound->Target Specific Binding OffTargetA Off-Target Kinase Compound->OffTargetA Non-specific Binding OffTargetB Unrelated Receptor Compound->OffTargetB Non-specific Binding Effect1 Downstream Signaling Target->Effect1 Response Desired Biological Effect Effect1->Response SideEffectA Unexpected Phenotype OffTargetA->SideEffectA SideEffectB Cytotoxicity OffTargetB->SideEffectB

Caption: Conceptual model of on-target versus off-target compound activity.

FAQ: I have confirmed off-target effects. What are my next steps?

Answer: Once an off-target effect is confirmed, several strategies can be employed:

  • Concentration Optimization: Use the lowest possible concentration of the compound that still elicits the desired on-target effect. This is the simplest and most direct way to reduce off-target binding.[2]

  • Structural Analogs (SAR): If you have access to medicinal chemistry resources, testing structurally related analogs can identify molecules with improved specificity. Using a close analog that lacks the off-target activity but retains the on-target activity can be a powerful control for your experiments.[4]

  • Temporal Analysis: Reduce the incubation time. Some off-target effects, particularly those related to cytotoxicity, may only manifest after prolonged exposure. A shorter treatment window might be sufficient to observe the on-target effect.

References

  • BenchChem. (n.d.). Technical Support Center: Small Molecule Inhibitor Experiments.
  • BenchChem. (n.d.). Technical Support Center: Mitigating Off-Target Effects of Small Molecules in Cellular Assays.
  • Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening.
  • News-Medical.Net. (2024). What control types are used in scientific discovery?
  • Biomol GmbH. (2020). Small Molecule Inhibitors Selection Guide.

Sources

Technical Support Center: Optimizing Reaction Yield for 3,3-dimethyl-6-nitroisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 3,3-dimethyl-6-nitroisoindolin-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during its synthesis. Here, you will find troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and data to help optimize your reactions and ensure the integrity of your results.

Introduction: Synthetic Strategy

The synthesis of 3,3-dimethyl-6-nitroisoindolin-1-one is typically approached as a two-step process. First, the core structure, 3,3-dimethylisoindolin-1-one, is synthesized. This is followed by an electrophilic aromatic substitution, specifically a nitration reaction, to introduce the nitro group at the C-6 position. Each of these steps presents unique challenges that can impact the overall yield and purity of the final product. This guide will address potential issues in both stages of the synthesis.

Synthetic_Pathway cluster_0 Step 1: Isoindolinone Core Synthesis cluster_1 Step 2: Electrophilic Nitration Start Substituted Benzamide Derivative Intermediate 3,3-dimethylisoindolin-1-one Start->Intermediate C-H Activation / Cyclization Final_Product 3,3-dimethyl-6-nitroisoindolin-1-one Intermediate->Final_Product Nitrating Agent (e.g., HNO₃/H₂SO₄) Troubleshooting_Flowchart Start Low Yield or Impurities Check_Step Which step is problematic? Start->Check_Step Step1 Step 1: Cyclization Check_Step->Step1 Step2 Step 2: Nitration Check_Step->Step2 Cause1A Catalyst Deactivation? Step1->Cause1A Cause1B Poor Solubility? Step1->Cause1B Cause2A Isomer Formation? Step2->Cause2A Cause2B Low Conversion? Step2->Cause2B Sol1A Use Anhydrous Conditions Screen Ligands Cause1A->Sol1A Sol1B Screen Solvents Increase Stirring Cause1B->Sol1B Sol2A Lower Reaction Temp. Control Reagent Addition Cause2A->Sol2A Sol2B Stronger Nitrating Agent Optimize Temperature Cause2B->Sol2B

Technical Support Center: 3,3-Dimethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for experiments involving 3,3-dimethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this nitro-containing isoindolinone. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide: Synthesis and Purification

This section addresses common issues encountered during the synthesis and purification of this compound. A representative synthetic route is used as a basis for this guide.

Hypothetical Synthesis Workflow

A plausible synthetic route to this compound could start from 4-nitro-o-xylene, proceeding through bromination and subsequent reaction with a source of ammonia or a protected amine, followed by cyclization.

Synthetic Workflow A 4-Nitro-o-xylene B Benzylic Bromination A->B NBS, Initiator (e.g., AIBN) C α,α'-Dibromo-4-nitro-o-xylene B->C D Ammonolysis/Amination C->D NH3 or R-NH2 E Intermediate Diamine/Amine D->E F Intramolecular Cyclization E->F Base, Heat G This compound F->G

A representative synthetic workflow for this compound.

Q1: Low or No Yield of the Desired Product

Potential Causes and Solutions:

  • Inefficient Bromination: The initial benzylic bromination of 4-nitro-o-xylene can be challenging.

    • Insight: The nitro group is strongly deactivating, which can make the benzylic protons less reactive.

    • Solution: Ensure your N-bromosuccinimide (NBS) is recrystallized and pure. Use a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide and an appropriate solvent such as carbon tetrachloride or acetonitrile. The reaction often requires initiation with light or heat. Monitor the reaction progress carefully by TLC or GC-MS to avoid over-bromination.

  • Side Reactions during Ammonolysis/Amination: The dibrominated intermediate is highly reactive and can undergo elimination or polymerization.

    • Insight: The presence of a strong base can promote the elimination of HBr to form vinyl bromides.

    • Solution: Use a controlled addition of the amine or ammonia at low temperatures to minimize side reactions. A weaker, non-nucleophilic base might be necessary if elimination is a significant issue.

  • Failed Cyclization: The final intramolecular cyclization to form the lactam ring may not proceed to completion.

    • Insight: The cyclization often requires specific conditions to overcome the activation energy barrier.

    • Solution: The choice of base and solvent is critical. A non-nucleophilic base like sodium hydride or potassium tert-butoxide in an aprotic polar solvent such as DMF or DMSO is often effective. Heating the reaction mixture is typically required, but excessive heat can lead to decomposition.

Q2: Difficulty in Purifying the Final Product

Potential Causes and Solutions:

  • Presence of Unreacted Starting Materials or Intermediates: Incomplete reactions will lead to a complex mixture.

    • Insight: The polarity of the starting materials, intermediates, and the final product may be similar, making chromatographic separation difficult.

    • Solution: Optimize the reaction conditions to drive the reaction to completion. If purification is still challenging, consider a multi-step purification process, such as a combination of column chromatography with different solvent systems, followed by recrystallization.

  • Formation of Colored Impurities: Nitroaromatic compounds are prone to forming colored byproducts.

    • Insight: These impurities can arise from side reactions involving the nitro group or decomposition.

    • Solution: Purification using activated carbon can sometimes help in removing colored impurities. Recrystallization from a suitable solvent system is often the most effective method for obtaining a pure, crystalline product.

  • Product is Light-Sensitive: Some isoindolinone derivatives are known to be sensitive to light, which can cause degradation and the formation of impurities.

    • Insight: Photochemical reactions can lead to decomposition of the product.

    • Solution: Conduct the reaction and purification steps in a fume hood with the sash down or with the reaction vessel wrapped in aluminum foil to protect it from light. Store the final product in an amber vial.

Q3: Unexpected Spectroscopic Data

Potential Causes and Solutions:

  • 1H NMR Shows Broad or Unresolved Peaks: This could indicate the presence of impurities or dynamic processes.

    • Insight: Paramagnetic impurities can cause peak broadening. Hydrogen bonding or slow conformational changes can also lead to broad signals.

    • Solution: Ensure the sample is thoroughly purified. Running the NMR at a different temperature might help to resolve any dynamic processes.

  • Mass Spectrometry Shows an Incorrect Molecular Ion Peak: This suggests the formation of an unexpected product or fragmentation.

    • Insight: The nitro group can sometimes be lost during ionization, leading to a fragment ion being mistaken for the molecular ion.

    • Solution: Use a soft ionization technique like electrospray ionization (ESI) or chemical ionization (CI) to minimize fragmentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

Given its nitroaromatic nature, it is advisable to store the compound in a cool, dry, and dark place. An amber, tightly sealed vial is recommended to protect it from light and moisture. Storage at room temperature is generally acceptable for short periods.

Q2: What is the expected solubility of this compound?

This compound is expected to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and moderately soluble in chlorinated solvents like dichloromethane and chloroform. It is likely to have low solubility in nonpolar solvents like hexanes and in water. A solvent miscibility table can be a useful reference.

Q3: Are there any specific safety precautions I should take when handling this compound?

  • General Handling: As with any chemical, handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Thermal Stability: Nitro-containing compounds can be thermally sensitive. Avoid excessive heating, as this could lead to decomposition.

Q4: What are some common side products in isoindolinone synthesis?

Side products can vary depending on the synthetic route. In the hypothetical route described, potential side products could include:

  • Over-brominated or under-brominated starting materials.

  • Elimination products from the dibrominated intermediate.

  • Polymerization products.

  • Products from intermolecular reactions if the cyclization is slow.

Experimental Protocols

Representative Synthesis of this compound

This is a representative, hypothetical protocol based on established chemical principles for the synthesis of similar molecules and should be optimized for specific laboratory conditions.

Step 1: Benzylic Bromination of 4-Nitro-o-xylene

  • To a solution of 4-nitro-o-xylene (1 equivalent) in carbon tetrachloride, add N-bromosuccinimide (2.2 equivalents).

  • Add a catalytic amount of a radical initiator such as AIBN.

  • Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure to obtain the crude α,α'-dibromo-4-nitro-o-xylene.

Step 2: Ammonolysis and Cyclization

  • Dissolve the crude dibromide in a suitable solvent like THF.

  • Cool the solution to 0°C in an ice bath.

  • Bubble ammonia gas through the solution or add a solution of ammonia in an organic solvent dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Add a non-nucleophilic base (e.g., DBU) and heat the mixture to reflux to promote cyclization.

  • Monitor the formation of the product by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

Step 3: Purification

  • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the desired product and remove the solvent under reduced pressure.

  • Recrystallize the resulting solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure this compound.

Characterization Data (Hypothetical)

The following table outlines the expected spectroscopic data for the target compound.

Technique Expected Observations
1H NMR Singlet for the two methyl groups (gem-dimethyl), signals for the aromatic protons, and a broad singlet for the N-H proton. The aromatic protons would show splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.
13C NMR Peaks corresponding to the methyl carbons, the quaternary carbon, the aromatic carbons, and the carbonyl carbon.
Mass Spec. Molecular ion peak corresponding to the molecular weight of 206.20 g/mol .
IR Spec. Characteristic peaks for the N-H stretch, C=O stretch (amide), and the symmetric and asymmetric stretches of the nitro group.

References

  • Gupta, S., & Ronen, Z. (2024). Biological Treatment of Nitroaromatics in Wastewater. Water, 16(6), 849. [Link]

  • Wudl, F., & Durairaj, A. (2018). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 14, 2836–2853. [Link]

  • El-Sayed, M. A., et al. (2022). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. ACS Omega, 7(30), 26485–26495. [Link]

  • Guo, W., et al. (2020). Environmentally benign access to isoindolinones: synthesis, separation and resource recycling. Green Chemistry, 22(9), 2873-2878. [Link]

  • Aladdin Scientific. (n.d.). 3, 3-dimethyl-6-nitro-2, 3-dihydro-1H-isoindol-1-one, min 97%, 500 mg. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Retrieved from [Link]

  • Pérez-Reina, E., et al. (2012). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews, 36(6), 1147–1168. [Link]

  • Vanderbilt, B. M. (1941). U.S. Patent No. 2,229,532. Washington, DC: U.S.
  • Palace-Berl, F., et al. (2013). 5-Nitro-2-furfuriliden derivatives as potential anti-Trypanosoma cruzi agents: Design, synthesis, bioactivity evaluation, cytotoxicity and exploratory data analysis. Molecules, 18(6), 7076–7096. [Link]

  • Le, T.-N., et al. (2019). Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. Scientific Reports, 9(1), 1-8. [Link]

  • Della Sala, G., et al. (2021). Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones. The Journal of Organic Chemistry, 86(21), 14859–14873. [Link]

  • Carl ROTH. (n.d.).

Technical Support Center: Identifying Degradation Products of 3,3-dimethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 3,3-dimethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for identifying potential degradation products of this compound. We will explore the underlying chemical principles of its degradation and provide practical, step-by-step protocols for your experiments.

Introduction: Understanding the Stability of this compound

This compound is a molecule of interest in pharmaceutical research. Its structure, featuring a nitroaromatic ring fused to an isoindolinone core, presents several potential sites for degradation. Understanding its stability profile is crucial for formulation development, shelf-life determination, and ensuring the safety and efficacy of any potential drug product.[1]

Forced degradation studies are a regulatory requirement and a critical tool to predict the likely degradation products of a drug substance.[2][3][4] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing, such as high temperature, humidity, light, and a range of pH values in the presence of acid, base, and oxidizing agents.

This guide will walk you through the process of conducting forced degradation studies, identifying potential degradation products, and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

Based on its chemical structure, the two primary sites susceptible to degradation are the isoindolinone lactam ring and the nitro group on the aromatic ring.

  • Hydrolysis: The lactam (amide) bond in the isoindolinone ring is susceptible to hydrolysis under both acidic and basic conditions. This would lead to the opening of the five-membered ring.

  • Reduction of the Nitro Group: The nitro group is prone to reduction, which can lead to the formation of nitroso, hydroxylamino, and ultimately amino derivatives. This is a common degradation pathway for nitroaromatic compounds.[5][6]

  • Oxidation: The benzylic position of the isoindolinone ring could be susceptible to oxidation, potentially leading to the formation of additional carbonyl groups.

  • Photodegradation: Nitroaromatic compounds can be sensitive to light. Photolytic degradation may lead to complex reactions, including the formation of nitrophenols or other rearranged products.[3]

Q2: I am not seeing any degradation under my initial stress conditions. What should I do?

If you do not observe any degradation, the conditions may not be stringent enough. You can systematically increase the severity of the stress conditions:

  • Increase Temperature: For thermal and hydrolytic studies, incrementally increase the temperature (e.g., from 40°C to 60°C or 80°C).

  • Increase Concentration of Stressor: For acid, base, and oxidative studies, you can increase the concentration of the reagent (e.g., from 0.1N to 1N HCl or NaOH, or from 3% to 30% H₂O₂).

  • Increase Exposure Time: Extend the duration of the study.

  • Increase Light Intensity: For photostability studies, increase the intensity or duration of light exposure according to ICH Q1B guidelines.

It is important to note that the goal is to achieve meaningful degradation (typically 5-20%) without forcing complete decomposition, which may lead to secondary and irrelevant degradation products.

Q3: How do I differentiate between degradation products and impurities from the synthesis?

This is a critical aspect of degradation studies. A comparison of the impurity profile of a stressed sample with that of an unstressed control sample is essential. Any new peaks observed in the chromatogram of the stressed sample that are not present in the control are considered potential degradation products. Mass balance analysis, where the sum of the assay of the parent compound and the impurities is calculated, should also be performed to ensure that all major degradation products are accounted for.

Q4: What are the best analytical techniques for identifying the degradation products?

A combination of chromatographic and spectroscopic techniques is typically employed:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is the workhorse for separating the parent compound from its degradation products. A stability-indicating HPLC method must be developed and validated to ensure that all degradation products are well-resolved from the parent peak and from each other.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful tool for obtaining the molecular weights of the degradation products and for fragmentation analysis, which provides valuable structural information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for the unambiguous structural elucidation of isolated degradation products.[2][4][7] High-resolution 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are invaluable for this purpose.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Poor peak shape or resolution in HPLC Inappropriate mobile phase composition or pH.Optimize the mobile phase by varying the organic modifier, buffer type, and pH. Consider using a different column stationary phase.
Column overload.Reduce the injection volume or the concentration of the sample.
Inconsistent retention times Fluctuation in column temperature.Use a column oven to maintain a constant temperature.
Mobile phase composition changing over time.Prepare fresh mobile phase daily and ensure proper mixing.
No ionization or poor signal in LC-MS Inappropriate ionization source or parameters.Optimize the electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source parameters (e.g., capillary voltage, gas flow rates, temperature). Try both positive and negative ionization modes.
Suppression of ionization by mobile phase additives.Use volatile mobile phase additives like formic acid, acetic acid, or ammonium formate/acetate. Avoid non-volatile buffers like phosphate.
Difficulty in isolating degradation products for NMR Low abundance of the degradation product.Scale up the forced degradation reaction to generate more material.
Co-elution with other components.Further optimize the preparative HPLC method for better separation.

Experimental Protocols

Forced Degradation (Stress Testing) Protocol

This protocol outlines the general procedure for subjecting this compound to various stress conditions as recommended by ICH guidelines.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1N HCl.

    • Keep the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1N NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1N NaOH.

    • Keep the solution at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1N HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in a controlled temperature oven at 80°C for 48 hours.

    • For solution-state thermal stress, heat the stock solution at 80°C for 48 hours.

    • At appropriate time points, dissolve the solid sample or dilute the solution with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

    • A control sample should be kept in the dark under the same conditions.

    • At the end of the exposure, prepare samples for HPLC analysis.

3. Control Samples:

  • For each stress condition, prepare a control sample containing the compound in the same solvent system but without the stressor, and keep it under the same temperature and time conditions.

Workflow for Identification of Degradation Products

G cluster_0 Forced Degradation Studies cluster_1 Analytical Separation cluster_2 Preliminary Identification cluster_3 Structural Elucidation stress_conditions Subject Drug Substance to Stress Conditions (Acid, Base, Oxidation, Heat, Light) hplc Develop & Validate Stability-Indicating HPLC-UV Method stress_conditions->hplc control Prepare Unstressed Control Sample control->hplc analyze_samples Analyze Stressed & Control Samples hplc->analyze_samples compare_chromatograms Compare Chromatograms: Identify Degradation Peaks analyze_samples->compare_chromatograms lcms LC-MS/MS Analysis: Determine Molecular Weight & Fragmentation compare_chromatograms->lcms isolate Isolate Degradation Products (Preparative HPLC) lcms->isolate nmr NMR Spectroscopy (1D & 2D) isolate->nmr elucidate Elucidate Final Structure nmr->elucidate

Caption: Experimental workflow for identifying degradation products.

Potential Degradation Products of this compound

Based on the chemical principles discussed, we can propose the following potential degradation products. It is imperative to confirm these structures through rigorous spectroscopic analysis.

Proposed Degradation Pathways

DegradationPathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_reduction Reduction cluster_oxidation Oxidation Parent This compound Hydrolysis_Product 2-(1-amino-1-methyl-ethyl)-4-nitro-benzoic acid Parent->Hydrolysis_Product H₂O/H⁺ or OH⁻ Amino_Product 6-amino-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one Parent->Amino_Product [H] Oxidation_Product 3,3-dimethyl-6-nitro-isoindoline-1,3-dione Parent->Oxidation_Product [O]

Caption: Potential degradation pathways of the target molecule.

Table of Potential Degradation Products
Potential Degradation Product Name Proposed Structure Formation Condition(s) Expected Mass Change (from Parent)
2-(1-amino-1-methyl-ethyl)-4-nitro-benzoic acidC₁₀H₁₂N₂O₄Acidic or Basic Hydrolysis+18 (H₂O)
6-amino-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-oneC₁₀H₁₂N₂OReduction of Nitro Group-30 (O₂)
3,3-dimethyl-6-nitro-isoindoline-1,3-dioneC₁₀H₈N₂O₄Oxidation+14 (O - 2H)

Conclusion

The identification of degradation products is a systematic process that combines forced degradation studies with advanced analytical techniques. This guide provides a comprehensive framework for investigating the stability of this compound. By understanding the potential degradation pathways and employing a logical, step-by-step approach, researchers can successfully identify and characterize the degradation products, which is a critical step in the drug development process.

References

  • Kaufman, T. S., & Sarotti, A. M. (2015). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis, 110, 1-22. [Link]

  • Alsante, K. M., et al. (2014). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 38(6), 38-47.
  • ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products (2003).
  • ICH Harmonised Tripartite Guideline, Q1B: Photostability Testing of New Drug Substances and Products (1996).
  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual review of microbiology, 49(1), 523-555. [Link]

  • Chen, B., Yang, C., & Goh, N. K. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of environmental sciences (China), 17(6), 886–893.
  • MedCrave. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and molecular biology reviews, 74(2), 250-272. [Link]

  • Bonvin, J. L., et al. (2019). A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. Molecules (Basel, Switzerland), 24(9), 1789. [Link]

  • Heinze, T., & Liebert, T. (2012). Unconventional pathways in the chemistry of cellulose. Progress in Polymer Science, 37(12), 1689-1718.
  • Gotor, V., Alfonso, I., & García-Urdiales, E. (Eds.). (2011). Asymmetric organocatalysis: from biomimetic concepts to applications in asymmetric synthesis. John Wiley & Sons.
  • Higson, F. K. (1992). Microbial degradation of nitroaromatic compounds. Advances in microbial physiology, 33, 135-193.
  • American Chemical Society. (n.d.). Oxidation of lactams and hydroxylactams in the isoindolinone series. [Link]

  • National Center for Biotechnology Information. (n.d.). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. [Link]

  • Wong, A. R., et al. (2026).
  • Royal Society of Chemistry. (2024). Chapter 1: Applications of NMR in Drug Substance and Drug Product Development.
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  • National Center for Biotechnology Information. (n.d.). Biological evaluation of semi-synthetic isoindolinone isomers produced by Stachybotrys chartarum. [Link]

  • National Center for Biotechnology Information. (n.d.). Isoindolinone Synthesis: Selective Dioxane-Mediated Aerobic Oxidation of Isoindolines. [Link]

  • Luo, F. T., & Chen, C. H. (2001). SYNTHESIS OF 3-SUBSTITUTED ISOINDOLIN-1-ONES BY REGIO-SELECTIVE CYCLIZATION OF NITRILE WITH A STYRYL DOUBLE BOND. Heterocycles, 55(9), 1663-1678.
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Technical Support Center: Scaling Up the Synthesis of 3,3-dimethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the scaled-up synthesis of 3,3-dimethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we provide not just protocols, but the underlying scientific principles and troubleshooting strategies to ensure a safe, efficient, and reproducible process.

Introduction: The Synthetic Challenge

The synthesis of this compound involves the nitration of the parent isoindolinone. While seemingly a straightforward electrophilic aromatic substitution, scaling up this reaction presents significant challenges. Nitration reactions are notoriously exothermic and can lead to runaway reactions if not properly controlled.[1][2] Furthermore, issues of regioselectivity, over-nitration, and product purification become more pronounced at a larger scale. This guide will address these critical aspects in a practical, question-and-answer format.

Proposed Synthetic Pathway

The most direct route to the target molecule is the nitration of 3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one. This precursor can be synthesized through various methods, but for the purpose of this guide, we will focus on the critical nitration step.

Synthetic Pathway 3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one 3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one This compound This compound 3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one->this compound HNO3, H2SO4

Caption: Proposed synthetic route for this compound.

Troubleshooting Guide: Navigating the Nitration at Scale

This section addresses specific issues that may arise during the scale-up of the nitration reaction.

Q1: My reaction is producing a significant amount of the undesired 4-nitro isomer. How can I improve the regioselectivity for the 6-position?

A1: The directing effect of the substituents on the aromatic ring governs the position of nitration. In 3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one, the amide group is an ortho, para-director, while the fused dimethyl-substituted ring has a complex electronic influence. The formation of the 4-nitro isomer suggests that the steric hindrance from the gem-dimethyl group is not sufficient to completely block the ortho position.

  • Underlying Cause: The kinetic and thermodynamic control of the reaction can influence the isomer ratio. At lower temperatures, the reaction is under kinetic control, and the sterically less hindered 6-position is favored. At higher temperatures, the reaction may shift towards thermodynamic control, potentially leading to a different isomer distribution.

  • Troubleshooting Steps:

    • Temperature Control: Maintain a strict reaction temperature, ideally between 0 and 5 °C, during the addition of the nitrating mixture. This will favor the kinetically controlled product.

    • Rate of Addition: Add the nitrating mixture slowly and subsurface to ensure rapid mixing and prevent localized temperature increases.

    • Solvent System: While concentrated sulfuric acid is the standard solvent, exploring alternative solvent systems, such as acetic anhydride, can sometimes alter the regioselectivity.[3] However, this would require significant process development and safety assessment.

Q2: I am observing the formation of dinitro byproducts. How can I prevent over-nitration?

A2: The presence of a nitro group on the aromatic ring is strongly deactivating, which generally makes the introduction of a second nitro group more difficult. However, at a larger scale, poor mixing and localized excesses of the nitrating agent can lead to over-nitration.

  • Underlying Cause: The rate of the second nitration is significantly slower than the first. However, if the reaction is not homogenous, pockets of high nitronium ion concentration can lead to the formation of dinitro compounds.

  • Troubleshooting Steps:

    • Stoichiometry: Use a precise amount of nitric acid, typically 1.0 to 1.1 equivalents, relative to the starting material.

    • Efficient Mixing: Ensure vigorous and efficient stirring throughout the reaction to maintain homogeneity and prevent localized high concentrations of the nitrating agent.

    • Reaction Time: Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed to minimize the time for potential side reactions to occur.

Q3: The reaction is highly exothermic, and I'm struggling to control the temperature during scale-up. What are the best practices for thermal management?

A3: The heat of reaction for nitration can be substantial, and inadequate heat removal is a major safety concern.[1][2]

  • Underlying Cause: The reaction of nitric acid with sulfuric acid to form the nitronium ion, and the subsequent electrophilic aromatic substitution, are both highly exothermic processes.

  • Troubleshooting Steps:

    • Cooling System: Utilize a robust cooling system, such as a jacketed reactor with a circulating coolant, capable of handling the expected heat load.

    • Controlled Addition: Add the nitrating agent at a slow, controlled rate to allow the cooling system to dissipate the generated heat effectively.

    • Reverse Addition: Consider a "reverse addition" protocol, where the solution of the isoindolinone in sulfuric acid is added to the pre-cooled nitrating mixture. This can sometimes offer better temperature control.

    • Continuous Flow Chemistry: For larger scales, transitioning to a continuous flow reactor can offer superior heat transfer and safety by minimizing the reaction volume at any given time.

Q4: My work-up procedure is leading to a low yield and difficulty in isolating the product. What is the recommended work-up for a large-scale nitration?

A4: Quenching a large volume of a strong acid mixture requires careful planning to ensure safety and efficient product isolation.

  • Underlying Cause: Rapidly quenching the reaction mixture with a large amount of water can cause a significant exotherm and potentially lead to the degradation of the product. The product may also be partially soluble in the acidic aqueous layer.

  • Troubleshooting Steps:

    • Controlled Quenching: Slowly pour the reaction mixture onto a large excess of crushed ice with vigorous stirring. This will help to control the exotherm.

    • Neutralization: After quenching, carefully neutralize the acidic solution with a base, such as sodium hydroxide or sodium carbonate solution, while maintaining a low temperature.

    • Extraction: Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate. Perform multiple extractions to ensure complete recovery.

    • Washing: Wash the combined organic extracts with water and brine to remove any residual acid and salts.

Frequently Asked Questions (FAQs)

Q1: What is the optimal nitrating agent for this synthesis?

A1: A mixture of concentrated nitric acid and concentrated sulfuric acid is the most common and cost-effective nitrating agent for this type of reaction. The sulfuric acid acts as a catalyst by protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, product, and any byproducts. The spots can be visualized under UV light. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.

Q3: What are the key safety precautions to take during the scale-up of this nitration?

A3:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, acid-resistant gloves, and a lab coat.

  • Fume Hood: Perform the reaction in a well-ventilated fume hood.

  • Blast Shield: Use a blast shield, especially during the initial scale-up experiments.

  • Emergency Preparedness: Have an emergency plan in place, including access to a safety shower, eyewash station, and appropriate spill kits.

  • Exotherm Control: As discussed in the troubleshooting section, have a robust cooling system and a plan for controlling the reaction temperature.

Q4: What is the expected yield for this reaction on a larger scale?

A4: With proper optimization and control, a yield of 70-85% can be reasonably expected. However, the initial scale-up batches may have lower yields as the process is being optimized.

Experimental Protocol: Nitration of 3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one (Illustrative)

This protocol is a general guideline and should be optimized for the specific scale and equipment being used.

Materials:

  • 3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Sodium Hydroxide Solution (e.g., 2M)

  • Dichloromethane (or other suitable solvent)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate

Procedure:

  • Preparation of the Nitrating Mixture:

    • In a separate flask, carefully add concentrated nitric acid (1.05 equivalents) dropwise to pre-cooled concentrated sulfuric acid (5-10 volumes relative to the starting material) while maintaining the temperature below 10 °C. Cool this mixture to 0-5 °C.

  • Reaction Setup:

    • Charge a jacketed reactor with 3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one (1.0 equivalent).

    • Cool the reactor to 0-5 °C.

    • Slowly add concentrated sulfuric acid to the reactor with efficient stirring, ensuring the temperature does not exceed 10 °C. Stir until all the starting material has dissolved.

  • Nitration:

    • Slowly add the pre-prepared nitrating mixture to the solution of the isoindolinone in sulfuric acid at a rate that maintains the internal temperature between 0-5 °C.

    • After the addition is complete, stir the reaction mixture at 0-5 °C and monitor the reaction progress by TLC or HPLC.

  • Work-up:

    • Once the reaction is complete, slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice.

    • Carefully neutralize the resulting solution to a pH of ~7-8 with a cold sodium hydroxide solution.

    • Extract the aqueous layer with dichloromethane (3x volume).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Data Summary Table

ParameterRecommended RangeRationale
Reaction Temperature 0 - 5 °CTo control exotherm and improve regioselectivity.
Equivalents of HNO₃ 1.0 - 1.1To minimize over-nitration.
Stirring Speed Sufficient for good mixingTo ensure homogeneity and efficient heat transfer.
Addition Rate Slow and controlledTo maintain temperature control.

Logical Troubleshooting Workflow

Troubleshooting Workflow cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Solutions Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Product Loss in Work-up Product Loss in Work-up Low Yield->Product Loss in Work-up Poor Regioselectivity Poor Regioselectivity High Temperature High Temperature Poor Regioselectivity->High Temperature Over-nitration Over-nitration Poor Mixing Poor Mixing Over-nitration->Poor Mixing Excess Nitrating Agent Excess Nitrating Agent Over-nitration->Excess Nitrating Agent Exotherm Exotherm Inadequate Cooling Inadequate Cooling Exotherm->Inadequate Cooling Fast Addition Fast Addition Exotherm->Fast Addition Optimize Reaction Time Optimize Reaction Time Incomplete Reaction->Optimize Reaction Time Improve Work-up Protocol Improve Work-up Protocol Product Loss in Work-up->Improve Work-up Protocol Strict Temperature Control Strict Temperature Control High Temperature->Strict Temperature Control Increase Stirring Increase Stirring Poor Mixing->Increase Stirring Precise Stoichiometry Precise Stoichiometry Excess Nitrating Agent->Precise Stoichiometry Enhance Cooling Capacity Enhance Cooling Capacity Inadequate Cooling->Enhance Cooling Capacity Controlled Addition Rate Controlled Addition Rate Fast Addition->Controlled Addition Rate

Caption: A logical workflow for troubleshooting common issues in the nitration scale-up.

References

  • This guide is a compilation of established chemical principles and best practices and does not rely on a single source for its entirety.
  • General principles of electrophilic aromatic substitution are covered in standard organic chemistry textbooks.
  • Safety protocols for handling strong acids and nitrating agents are detailed in resources such as "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards" by the N
  • Fan, D., et al. (2014). Advantages and Limitations of a Nitration Reaction Performed in Batch vs. Continuous Mode. AIChE, 2014 Process Development Symposium.
  • Wiles, C., & Watts, P. (2012). Continuous flow reactors: a perspective. Green Chemistry, 14(1), 38-54.
  • US Patent 10,717,700 B2, Nitration of arom

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Validation & Comparative

A Comparative Guide to 3,3-dimethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one and Structurally Related PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Isoindolinones in Targeted Cancer Therapy

The isoindolinone scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This guide focuses on 3,3-dimethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one, a member of this class with potential applications in oncology. The primary mechanism of action for many isoindolinone derivatives is the inhibition of Poly(ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA repair.[2] PARP inhibitors have garnered significant attention as targeted anti-cancer agents, particularly for tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[3]

This guide provides a comparative analysis of this compound with its structural analogs, exploring the impact of key chemical modifications on their potential biological activity. The insights presented are grounded in established structure-activity relationships (SAR) and supported by experimental data from the scientific literature.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

PARP enzymes, particularly PARP1 and PARP2, are essential for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. When PARP is inhibited, these SSBs are not efficiently repaired and can lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication. In healthy cells, these DSBs can be repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR pathway genes like BRCA1 or BRCA2, the accumulation of DSBs triggers apoptosis, a process known as synthetic lethality.[3]

The isoindolinone core of the compounds discussed in this guide mimics the nicotinamide moiety of NAD+, the natural substrate of PARP enzymes. This structural similarity allows these compounds to competitively bind to the catalytic domain of PARP, thereby inhibiting its enzymatic activity.[4]

cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibitors Single-Strand Break Single-Strand Break PARP Activation PARP Activation Single-Strand Break->PARP Activation recruits Base Excision Repair Base Excision Repair PARP Activation->Base Excision Repair initiates PARP Inhibition PARP Inhibition PARP Activation->PARP Inhibition DNA Repair DNA Repair Base Excision Repair->DNA Repair Isoindolinone Inhibitor Isoindolinone Inhibitor Isoindolinone Inhibitor->PARP Inhibition causes Double-Strand Break Accumulation Double-Strand Break Accumulation PARP Inhibition->Double-Strand Break Accumulation leads to Apoptosis (in HR-deficient cells) Apoptosis (in HR-deficient cells) Double-Strand Break Accumulation->Apoptosis (in HR-deficient cells)

Caption: The role of PARP in DNA repair and the mechanism of action of PARP inhibitors.

Comparative Analysis of Isoindolinone Derivatives

The biological activity of isoindolinone-based PARP inhibitors is significantly influenced by the nature and position of substituents on the core scaffold. This section explores the structure-activity relationships (SAR) by comparing this compound to its key analogs. While direct head-to-head IC50 values from a single study are not available for all compounds, the following analysis is based on established trends in the literature.

The Core Scaffold: this compound
  • Chemical Structure:

    • CAS Number: 1214900-72-7[5]

    • Molecular Formula: C₁₀H₁₀N₂O₃[5]

    • Molecular Weight: 206.20 g/mol [5]

This compound features a gem-dimethyl group at the C3 position and a nitro group at the C6 position of the isoindolinone core. These substitutions are expected to play a crucial role in its binding affinity and pharmacokinetic properties.

Analog Comparison: Deciphering the Structure-Activity Relationship

The following table summarizes the expected impact of structural modifications on PARP1 inhibitory activity, based on published SAR studies of isoindolinone derivatives.

CompoundStructural ModificationExpected Impact on PARP1 InhibitionRationale
Analog 1 Unsubstituted at C3 (6-nitroisoindolin-1-one)Lower PotencyThe gem-dimethyl group at C3 can provide steric hindrance that may favor a specific binding conformation and can also increase lipophilicity, potentially enhancing cell permeability.[6]
Analog 2 Varied Alkyl Groups at C3 (e.g., diethyl, dipropyl)Potency may varyThe size and lipophilicity of the C3 substituents can influence the fit within the PARP active site and affect the compound's overall physicochemical properties. Optimal alkyl chain length is often observed.
Analog 3 Nitro Group at C5 (3,3-dimethyl-5-nitroisoindolin-1-one)Potentially Altered Potency and SelectivityThe position of the electron-withdrawing nitro group can significantly impact the electronic distribution of the aromatic ring and its interactions with amino acid residues in the PARP active site. The optimal position often needs to be determined empirically.[7]
Analog 4 No Nitro Group (3,3-dimethylisoindolin-1-one)Significantly Lower PotencyThe nitro group is a key pharmacophoric feature in many PARP inhibitors, forming important hydrogen bonds and electrostatic interactions within the enzyme's nicotinamide-binding pocket.[8]

Table 1: Inferred Structure-Activity Relationships of Isoindolinone Analogs

The following table presents a hypothetical, yet plausible, comparison of in vitro PARP1 inhibitory activity based on the SAR principles discussed above.

CompoundTargetHypothetical IC₅₀ (nM)Rationale based on SAR
This compoundPARP110 - 50The combination of the gem-dimethyl group and the 6-nitro substituent is expected to confer good potency.
6-nitro-2,3-dihydro-1H-isoindol-1-onePARP1100 - 500Removal of the gem-dimethyl group may lead to a decrease in potency due to less favorable binding interactions and reduced lipophilicity.
3,3-dimethyl-5-nitro-2,3-dihydro-1H-isoindol-1-onePARP15 - 100The change in the nitro group position could either enhance or slightly diminish binding, depending on the specific interactions within the active site.
3,3-dimethyl-2,3-dihydro-1H-isoindol-1-onePARP1> 1000The absence of the critical nitro group would likely result in a significant loss of inhibitory activity.

Table 2: Hypothetical Comparative PARP1 Inhibitory Activity

Experimental Protocols

To facilitate further research and validation of the comparative data, this section provides representative experimental protocols for the synthesis of isoindolinone derivatives and the assessment of their PARP inhibitory activity.

General Synthesis of 3,3-dialkyl-6-nitro-2,3-dihydro-1H-isoindol-1-ones

A plausible synthetic route to the target compounds can be adapted from established methods for the synthesis of isoindolinones.[2]

Start 2-Bromo-5-nitrotoluene Step1 Oxidation to 2-Bromo-5-nitrobenzoic acid Start->Step1 Step2 Conversion to Acid Chloride Step1->Step2 Step3 Friedel-Crafts Acylation with Alkene Step2->Step3 Step4 Intramolecular Cyclization Step3->Step4 Product 3,3-dialkyl-6-nitro- isoindolin-1-one Step4->Product

Caption: A representative synthetic workflow for 3,3-dialkyl-6-nitroisoindolin-1-ones.

Step-by-Step Protocol:

  • Oxidation: 2-Bromo-5-nitrotoluene is oxidized to 2-bromo-5-nitrobenzoic acid using a strong oxidizing agent such as potassium permanganate.

  • Acid Chloride Formation: The resulting carboxylic acid is converted to the corresponding acid chloride using thionyl chloride or oxalyl chloride.

  • Friedel-Crafts Acylation: The acid chloride undergoes a Friedel-Crafts acylation reaction with an appropriate alkene (e.g., isobutylene for the dimethyl derivative) in the presence of a Lewis acid catalyst like aluminum chloride.

  • Intramolecular Cyclization: The resulting ketone is then treated with an amine source, such as ammonia or a primary amine, to induce intramolecular cyclization and formation of the isoindolinone ring.

In Vitro PARP1 Inhibition Assay (Homogeneous Fluorescence Polarization Assay)

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against the PARP1 enzyme.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone H1 (substrate)

  • Biotinylated NAD+

  • Streptavidin-conjugated fluorophore

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 4 mM MgCl₂, 250 µM DTT)

  • Test compounds dissolved in DMSO

  • 384-well black microplate

Procedure:

  • Add 2 µL of test compound dilutions in assay buffer to the wells of the microplate.

  • Add 4 µL of a mixture of PARP1 enzyme and histone H1 to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 4 µL of biotinylated NAD+ to each well.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction and add 10 µL of streptavidin-conjugated fluorophore.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Measure the fluorescence polarization using a suitable plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound and its structural analogs represent a promising class of PARP inhibitors. The structure-activity relationships discussed in this guide highlight the critical role of the gem-dimethyl group at the C3 position and the nitro group on the aromatic ring for potent PARP1 inhibition. Further optimization of these substituents could lead to the development of highly potent and selective PARP inhibitors with improved therapeutic profiles.

Future research should focus on obtaining direct, comparative experimental data for a series of these analogs to validate the inferred SAR. Additionally, evaluating the pharmacokinetic properties and in vivo efficacy of the most promising compounds will be crucial for their advancement as potential clinical candidates for the treatment of cancers with deficiencies in DNA repair.

References

  • Hassanzadeh, M., Hassanzadeh, F., khodarahmi, G. A., Rostami, M., Azimi, F., Nadri, H., & Moghadam, F. H. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences, 16(4), 362.
  • Bai, Y., Shi, L., Zheng, L., Ning, S., Che, X., Zhang, Z., & Xiang, J. (2021). An Efficient Electrochemical Reduction of Cyclic Imides to Hydroxylactams and Lactams. Organic Letters, 23(7), 2298–2302.
  • Development of Selective PARP1 Inhibitors for Treatment of Cancer. (2023). ACS Medicinal Chemistry Letters.
  • Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. (2025). ACS Medicinal Chemistry Letters.
  • Penning, T. D., et al. (2010). Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. Bioorganic & Medicinal Chemistry Letters, 20(3), 1023-1026.
  • Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones. (2021). The Journal of Organic Chemistry, 86(20), 14269–14282.
  • Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. (2022). ACS Omega, 7(30), 26435–26444.
  • Synthesis of 2-(3′,3′-dimethyl-6-nitrospiro[chromene-2,2′-indolin]-1′-yl)-5-(1,2-dithiolan-3-yl)pentanoate. ResearchGate. Retrieved January 19, 2026, from [Link]

  • Structure activity model of PARP-1 inhibitors derived from the nicotinamide core structure. ResearchGate. Retrieved January 19, 2026, from [Link]

  • Natural compounds containing 3-substituted-isoindolinone scaffold and few pharmaceutical drug candidates. ResearchGate. Retrieved January 19, 2026, from [Link]

  • Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. (2024). Molecules, 29(20), 4708.
  • Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. (2021). Cancers, 13(9), 2236.

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A Senior Application Scientist's Guide to the Bioactivity Validation of 3,3-dimethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis Framework for Novel Isoindolinone Derivatives

This guide provides a comprehensive framework for the validation of the bioactivity of a novel chemical entity, 3,3-dimethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one. Given the limited publicly available data on this specific molecule, we will proceed with a structured, hypothesis-driven approach. The isoindolinone scaffold is a well-recognized pharmacophore present in a variety of bioactive compounds, notably in the class of Poly(ADP-ribose) polymerase (PARP) inhibitors. Therefore, this guide will use the hypothesis that this compound exhibits PARP inhibitory activity and will outline the necessary steps to validate this claim, comparing its potential performance against established PARP inhibitors.

The Scientific Rationale: Why Hypothesize PARP Inhibition?

The 2,3-dihydro-1H-isoindol-1-one core is a key structural feature in several potent PARP inhibitors, including the FDA-approved drug Talazoparib. This scaffold mimics the nicotinamide moiety of the NAD+ cofactor, enabling it to bind to the catalytic domain of PARP enzymes. PARP enzymes play a crucial role in DNA repair, and their inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

The substituents on the isoindolinone ring, in this case, the 3,3-dimethyl and 6-nitro groups, will critically influence the compound's potency, selectivity, and pharmacokinetic properties. Our validation workflow is therefore designed to first confirm the hypothesized mechanism of action and then to quantitatively benchmark these performance metrics against relevant alternatives.

The Validation Workflow: From Hypothesis to Data

A robust validation protocol must be a self-validating system, incorporating both positive and negative controls to ensure the reliability of the generated data. The following experimental workflow provides a logical progression from in vitro target engagement to cell-based functional assays.

Validation_Workflow cluster_0 Phase 1: In Vitro Target Validation cluster_1 Phase 2: Cell-Based Activity Confirmation cluster_2 Phase 3: Mechanism of Action & Comparative Analysis A Compound Synthesis & QC (Purity >98%) B Biochemical PARP1/2 Inhibition Assay A->B Test Compound C IC50 Determination B->C Dose-Response Data D Cell Line Selection (e.g., BRCA1-deficient MDA-MB-436) C->D Proceed if IC50 is potent I Comparative Analysis vs. Olaparib & Talazoparib C->I E Cellular Target Engagement (CETSA) D->E F Cell Viability/Cytotoxicity Assay (e.g., CellTiter-Glo®) D->F E->F Confirms Target Interaction G EC50 Determination F->G Dose-Response Data H PARP Activity Biomarker Assay (PARylation via Western Blot) G->H Confirm MoA G->I H->I J Data Summary & Reporting I->J

Caption: A structured workflow for the validation of a novel PARP inhibitor.

Experimental Protocols: A Step-by-Step Guide

Biochemical PARP1 Inhibition Assay

This initial screen directly measures the ability of our test compound to inhibit the enzymatic activity of purified PARP1.

Protocol:

  • Reagents and Materials: Recombinant human PARP1 enzyme, activated DNA, NAD+, biotinylated NAD+, streptavidin-HRP, chemiluminescent substrate, 96-well plates.

  • Assay Principle: In the presence of activated DNA, PARP1 catalyzes the transfer of ADP-ribose from NAD+ to acceptor proteins. This assay uses a biotinylated NAD+ analog. The resulting biotinylated proteins are captured on a streptavidin-coated plate and detected with a chemiluminescent substrate.

  • Procedure: a. Coat a 96-well plate with streptavidin and block with a suitable blocking buffer. b. Prepare a reaction buffer containing activated DNA and PARP1 enzyme. c. Serially dilute this compound, Olaparib (positive control), and a vehicle control (e.g., DMSO) in the reaction buffer. d. Add the compound dilutions to the wells. e. Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+. Incubate for 1 hour at room temperature. f. Wash the plate to remove unbound reagents. g. Add streptavidin-HRP and incubate for 30 minutes. h. Wash the plate again. i. Add the chemiluminescent substrate and measure the signal using a plate reader.

  • Data Analysis: The luminescence signal is inversely proportional to PARP1 inhibition. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay in a BRCA-Deficient Cell Line

This assay assesses the compound's ability to selectively kill cancer cells with a specific genetic vulnerability (BRCA deficiency), a hallmark of effective PARP inhibitors.

Protocol:

  • Cell Line: MDA-MB-436 (BRCA1-deficient breast cancer cell line).

  • Reagents and Materials: CellTiter-Glo® Luminescent Cell Viability Assay kit, 96-well cell culture plates, sterile media, and supplements.

  • Procedure: a. Seed MDA-MB-436 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight. b. Prepare serial dilutions of this compound and the comparator compounds. c. Treat the cells with the compounds for 72 hours. d. Equilibrate the plate and reagents to room temperature. e. Add CellTiter-Glo® reagent to each well, following the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability. f. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. g. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. h. Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control cells (100% viability) and plot cell viability against the logarithm of the compound concentration to calculate the EC50 value.

Comparative Data Analysis: Benchmarking Performance

All quantitative data should be summarized in a clear, tabular format to facilitate direct comparison with established alternatives. The following table represents a hypothetical outcome of our validation experiments.

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)MDA-MB-436 EC50 (nM)Selectivity (PARP2/PARP1)
This compound 15.28.525.80.56
Olaparib5.01.010.30.20
Talazoparib1.00.82.10.80

This table allows for a quick assessment of the compound's potency (IC50 and EC50 values) and its selectivity for PARP1 versus PARP2.

Visualizing the Mechanism of Action

Understanding the underlying biological pathway is crucial for interpreting the experimental data. The following diagram illustrates the role of PARP in DNA repair and the synthetic lethality induced by its inhibition in BRCA-deficient cells.

PARP_Inhibition_MoA cluster_0 Normal Cell cluster_1 BRCA-Deficient Cell + PARP Inhibitor ssb Single-Strand Break (SSB) parp PARP ssb->parp recruits hr Homologous Recombination (HR) (BRCA Proficient) ssb->hr alternative repair ber Base Excision Repair (BER) parp->ber activates ber->ssb repairs ssb2 Single-Strand Break (SSB) dsb Double-Strand Break (DSB) (during replication) ssb2->dsb leads to parp2 PARP parpi PARP Inhibitor (e.g., our compound) parpi->parp2 inhibits hr2 Homologous Recombination (HR) (BRCA Deficient) dsb->hr2 requires apoptosis Apoptosis hr2->apoptosis failure leads to

Caption: Mechanism of synthetic lethality via PARP inhibition in BRCA-deficient cells.

Conclusion and Future Directions

This guide has outlined a rigorous, hypothesis-driven workflow for the bioactivity validation of this compound, with a focus on its potential as a PARP inhibitor. The proposed experiments are designed to confirm its mechanism of action and to provide a quantitative comparison with established drugs in the same class.

Based on our hypothetical data, this compound demonstrates promising, albeit less potent, activity compared to Olaparib and Talazoparib. Future studies should focus on medicinal chemistry efforts to optimize the structure for improved potency and selectivity. Furthermore, pharmacokinetic and in vivo efficacy studies would be the necessary next steps to evaluate its potential as a therapeutic agent.

References

  • Title: Talazoparib: A new poly(ADP-ribose) polymerase (PARP) inhibitor for the treatment of gBRCA-mutated HER2-negative advanced breast cancer Source: Expert Opinion on Investigational Drugs URL: [Link]

  • Title: PARP Inhibitors in the Treatment of Ovarian Cancer Source: Cancers (Basel) URL: [Link]

Mastering Selectivity: A Comparative Guide to the Cross-Reactivity Profile of 3,3-dimethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the efficacy of a therapeutic candidate is intrinsically linked to its selectivity. A compound's propensity to interact with unintended biological targets, known as off-target activity or cross-reactivity, can lead to unforeseen side effects, toxicity, or a diminished therapeutic window. This guide provides a comprehensive framework for evaluating the cross-reactivity of the novel compound 3,3-dimethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one , a member of the versatile isoindolinone class of molecules.

The isoindolinone scaffold is recognized as a "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory, anticancer, and antihypertensive effects.[1][2] This promiscuity underscores the critical need for rigorous cross-reactivity profiling early in the development process. While the specific primary target of this compound is yet to be publicly disclosed, this guide will proceed under the illustrative hypothesis that it is a kinase inhibitor. This allows us to construct a detailed, practical roadmap for its selectivity assessment that is broadly applicable to other small molecule inhibitors.

We will explore the causality behind experimental choices, present detailed protocols for key assays, and summarize hypothetical data in a comparative format to provide a robust, field-proven perspective on selectivity profiling.

The Rationale for a Multi-Pronged Approach to Cross-Reactivity

A single assay is insufficient to definitively characterize a compound's selectivity profile. A comprehensive assessment relies on a tiered and orthogonal approach, beginning with broad screening and progressing to more focused, physiologically relevant assays. This strategy mitigates the risk of misleading results from a single experimental format and provides a more holistic understanding of a compound's behavior in a complex biological system.

Our comparative analysis will be built upon three pillars of experimental investigation:

  • Biochemical Assays: To assess direct interactions between the compound and a large panel of purified proteins (e.g., kinases). These assays are high-throughput and excellent for initial, broad-spectrum screening.[3]

  • Cell-Based Target Engagement Assays: To confirm that the compound can access and bind to its intended (and unintended) targets within a living cell, providing a more physiologically relevant context.[4][5]

  • Functional Cellular Assays & Phenotypic Screening: To evaluate the downstream functional consequences of target binding and to uncover unexpected biological effects not predicted by targeted assays.

Below is a logical workflow for assessing the cross-reactivity of our compound of interest.

G cluster_0 Phase 1: Broad-Spectrum Biochemical Screening cluster_1 Phase 2: Cellular Target Validation cluster_2 Phase 3: Functional & Phenotypic Analysis A Compound Synthesis (this compound) B Large-Scale Kinase Panel Screen (e.g., >400 kinases) A->B Test Compound C Initial Hit Identification (Primary target & significant off-targets) B->C Binding/Inhibition Data D Cellular Thermal Shift Assay (CETSA) for Primary Target & Key Off-Targets C->D Prioritized Hits E NanoBRET™ Target Engagement Assay (Alternative/Orthogonal Method) C->E Prioritized Hits F Confirmation of Target Engagement in a Cellular Context D->F E->F G Receptor Binding Assays (e.g., GPCRs, Ion Channels) F->G Validated Hits H Cell-Based Functional Assays (e.g., Phosphorylation, cAMP) F->H Validated Hits I Comprehensive Selectivity Profile G->I H->I

Caption: Experimental workflow for cross-reactivity profiling.

Part 1: Large-Scale Biochemical Profiling

The initial step in assessing selectivity is to screen the compound against a large, diverse panel of purified enzymes. For a putative kinase inhibitor, this involves a comprehensive kinase panel screen. Numerous commercial services offer panels covering a significant portion of the human kinome (over 500 kinases).[3][6][7]

Experimental Rationale: The goal is to quickly identify all potential kinase interactions in a simplified, cell-free environment. Radiometric assays, such as those using ³³P-ATP, or fluorescence-based methods are common.[6] Screening at a single high concentration (e.g., 10 µM) is a cost-effective way to identify potential off-targets, which can then be followed up with full dose-response curves to determine potency (IC₅₀).

Hypothetical Data: Kinase Selectivity Panel

Let's assume our compound, which we'll call "Iso-N" , was designed to inhibit Aurora Kinase A (AURKA).

Target Kinase% Inhibition @ 10 µMIC₅₀ (nM)Kinase FamilyRationale for Comparison
AURKA 98% 15 Serine/Threonine Hypothesized Primary Target
AURKB95%45Serine/ThreonineHigh sequence homology to AURKA
PLK185%250Serine/ThreonineKey mitotic kinase, potential for overlapping pharmacology
VEGFR275%800TyrosineCommon off-target for ATP-competitive inhibitors
ABL120%>10,000TyrosineStructurally distinct kinase, negative control
EGFR15%>10,000TyrosineCommon off-target, negative control
SRC18%>10,000TyrosineCommon off-target, negative control

Interpretation: The biochemical data suggests that "Iso-N" is a potent inhibitor of AURKA and also shows significant activity against the closely related AURKB. It also demonstrates moderate off-target activity against PLK1 and VEGFR2. The low inhibition of ABL1, EGFR, and SRC suggests good selectivity against these unrelated kinases in this assay format.

Part 2: Validating Interactions in a Cellular Environment

Biochemical assays, while powerful, do not account for cell permeability, efflux pumps, or the true intracellular concentration of the compound. Therefore, validating the biochemical "hits" in a cellular context is a critical next step.[8] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[4][5][9]

Experimental Rationale: CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[10] By heating intact cells treated with the compound and then measuring the amount of soluble target protein remaining, one can directly assess target engagement.[11] An increase in the melting temperature (Tₘ) of a protein in the presence of the compound is indicative of binding.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture: Culture a relevant human cell line (e.g., HCT-116 colon cancer cells) to ~80% confluency.

  • Compound Treatment: Treat cells with "Iso-N" (e.g., at 10 µM) or vehicle (DMSO) for 1-2 hours.

  • Heat Shock: Aliquot cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by immediate cooling.

  • Cell Lysis: Lyse the cells via freeze-thaw cycles.

  • Separation: Centrifuge the lysates at high speed to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).

  • Detection: Analyze the amount of soluble target protein (e.g., AURKA, VEGFR2) in the supernatant using Western blot or ELISA.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve and determine the Tₘ.

Hypothetical Data: CETSA Thermal Shift (ΔTₘ)
Target ProteinΔTₘ (°C) with 10 µM "Iso-N"Interpretation
AURKA +5.2°C Robust target engagement in cells
AURKB+4.8°CStrong engagement with the primary family member
PLK1+2.1°CModerate cellular engagement
VEGFR2+0.5°CWeak or no significant engagement in cells
ABL1No ShiftConfirms lack of off-target binding in cells

Interpretation: The CETSA results confirm that "Iso-N" strongly engages its intended target, AURKA, and the closely related AURKB within intact cells. Interestingly, while PLK1 binding is confirmed, the engagement with VEGFR2 is negligible in the cellular environment. This could be due to poor accessibility of the compound to VEGFR2 in its native cellular compartment or other cellular factors that prevent binding, highlighting the importance of this validation step.

G cluster_0 No Ligand cluster_1 With Ligand (Iso-N) A Protein (Native State) B Heat Application A->B C Protein (Denatured & Aggregated) B->C D Protein-Ligand Complex (Stabilized) E Heat Application D->E F Protein-Ligand Complex (Remains Soluble) E->F

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Part 3: Broadening the Search with Receptor Binding Assays

While kinase profiling is essential for a putative kinase inhibitor, a comprehensive cross-reactivity assessment must investigate other major drug target classes, such as G-protein coupled receptors (GPCRs) and ion channels. This is typically accomplished using radioligand binding assays.[12][13][14]

Experimental Rationale: These assays measure the ability of a test compound to displace a known, radioactively labeled ligand from its receptor.[13] A panel of assays covering a wide range of diverse receptors can identify unexpected off-target interactions that could have significant pharmacological or toxicological consequences.

Hypothetical Data: Broad Panel Receptor Screen (Selected Targets)

"Iso-N" screened at 10 µM against a panel of 50+ common receptors and ion channels.

Target% Displacement of RadioligandInterpretation
Adrenergic α18%No significant interaction
Dopamine D212%No significant interaction
Histamine H155%Potential moderate off-target activity
Serotonin 5-HT2A61%Potential moderate off-target activity
hERG Channel15%Low risk of hERG-related cardiotoxicity

Interpretation: The broad panel screen reveals that "Iso-N" may have moderate cross-reactivity with the Histamine H1 and Serotonin 5-HT2A receptors. While the displacement is not as high as would be expected for a potent antagonist, these interactions warrant further investigation in functional assays to determine if they are agonistic or antagonistic and to assess their potential clinical relevance. The low activity at the hERG channel is a positive sign, reducing concerns about potential cardiac side effects.[15]

Conclusion and Future Directions

This comparative guide demonstrates a systematic, multi-tiered approach to characterizing the cross-reactivity profile of this compound ("Iso-N"). Our hypothetical investigation revealed:

  • Primary Activity: "Iso-N" is a potent, cell-active inhibitor of Aurora Kinases A and B.

  • Secondary Kinase Activity: It displays moderate, cell-active cross-reactivity with the mitotic kinase PLK1.

  • Non-Kinase Off-Targets: Potential interactions with the H1 and 5-HT2A receptors were identified.

  • Favorable Profile: It shows low activity against several common kinase off-targets (VEGFR2, ABL1, EGFR) and a low risk of hERG channel interaction.

This detailed selectivity profile is invaluable. It allows drug development teams to make informed decisions, anticipate potential side effects, and guide further chemical optimization to enhance selectivity and improve the overall therapeutic potential of the compound. The next logical steps would involve functional assays to understand the consequences of the PLK1, H1, and 5-HT2A interactions and in vivo studies to see how this selectivity profile translates to a whole-organism system. By embracing this rigorous, evidence-based approach, researchers can navigate the complexities of drug action and develop safer, more effective medicines.

References

  • Pharmaron. (n.d.). Kinase Panel Profiling I Pharmaron CRO Services. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Kinase Screening and Profiling Services. Retrieved from [Link]

  • Zhang, T., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(13), e4078. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). Receptor-Ligand Binding Assay. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved from [Link]

  • Wang, W., et al. (2019). Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. European Journal of Medicinal Chemistry, 172, 149-163. Retrieved from [Link]

  • JETIR. (2019). Properties and Functions of Isoindoline: A Short Review. JETIR, 6(6). Retrieved from [Link]

  • Yazıcıoğlu, Y. S., et al. (2024). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity, e202400732. Retrieved from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. Retrieved from [Link]

  • Vasta, J. D., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 14(11), 2454-2464. Retrieved from [Link]

  • Sharma, G., & Kumar, V. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 27(19), 6245. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of biologically active isoindolinone derivatives. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Receptor Binding Assay. Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • CETSA. (n.d.). CETSA. Retrieved from [Link]

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The Isoindolinone Scaffold: A Comparative Guide to the Structure-Activity Relationship of Novel PARP1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for potent and selective enzyme inhibitors is a cornerstone of modern therapeutics. Within the highly competitive landscape of oncology, Poly(ADP-ribose) polymerase 1 (PARP1) has emerged as a critical target for cancer therapy, particularly for tumors with deficiencies in DNA repair mechanisms.[1][2] This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of a promising class of PARP1 inhibitors: 3,3-dimethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one analogs. We will delve into the synthetic rationale, comparative biological activity, and the nuanced structural modifications that govern the potency and selectivity of these compounds, drawing upon key findings from recent pioneering research.

The isoindolinone core has been identified as a privileged scaffold in the design of PARP inhibitors. Its structural resemblance to the nicotinamide moiety of NAD+, the natural substrate of PARP enzymes, allows it to act as a competitive inhibitor at the enzyme's catalytic site.[1] This foundational principle has driven the development of numerous isoindolinone-based PARP inhibitors, with a focus on optimizing their efficacy and pharmacokinetic properties, such as the ability to penetrate the central nervous system (CNS) for the treatment of brain cancers.[1][2]

The Emergence of Novel Isoindolinone PARP1 Inhibitors

Recent advancements, particularly from research at Valo Health, have led to the discovery of novel isoindolinone PARP1 inhibitors with remarkable single-digit nanomolar potency.[3] This was achieved through the innovative use of DNA-encoded library (DEL) technology to screen for small molecules that target an active, functionally-relevant conformation of the PARP1 catalytic domain.[3] This approach has yielded a new generation of inhibitors with potentially advantageous clinical properties, such as minimal PARP1-DNA trapping.[3]

Core Structure and Key Areas of Modification

The fundamental structure of the analogs discussed in this guide is this compound. The SAR exploration revolves around modifications at key positions of this scaffold to enhance binding affinity and biological activity.

Caption: General scaffold of 3,3-disubstituted-6-nitro-2,3-dihydro-1H-isoindol-1-one analogs.

Comparative Analysis of Biological Activity

The potency of PARP inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against the target enzyme, PARP1. The following table summarizes the PARP1 inhibitory activity of representative isoindolinone analogs, showcasing the impact of structural modifications.

Compound IDR1 SubstituentR2 SubstituentPARP1 IC50 (µM)
5350 [Structure][Structure]0.005
5336 [Structure][Structure]0.055
5335 [Structure][Structure]0.078
2563 [Structure][Structure]0.109
1654 [Structure][Structure]0.116
1658 [Structure][Structure]0.700
Data is representative of exemplary compounds from patent literature.[1]

Elucidating the Structure-Activity Relationship (SAR)

The development of highly potent PARP1 inhibitors from the isoindolinone scaffold has been guided by a systematic exploration of the SAR. The following diagram illustrates the key relationships between structural modifications and inhibitory activity.

SAR_of_Isoindolinone_Analogs cluster_scaffold Isoindolinone Core cluster_modifications Structural Modifications cluster_activity Impact on Activity Scaffold This compound R1 Substitution at C3 (R1) Scaffold->R1 R2 Substitution at N2 (R2) Scaffold->R2 Nitro Modification of 6-nitro group Scaffold->Nitro Potency Increased Potency R1->Potency Introduction of methyl group at C1 (equivalent to C3) can enhance potency [2] Decreased Decreased/Abolished Activity R1->Decreased Bulky substituents may be detrimental R2->Potency Specific substitutions are crucial for high potency [1] PK Improved PK Properties R2->PK Modifications can improve CNS penetration [3] Selectivity Enhanced Selectivity Nitro->Selectivity Alterations may affect selectivity for PARP1 vs. PARP2 Synthetic_Workflow Start Starting Materials (e.g., substituted benzonitriles) Step1 Synthesis of Isoindolinone Core Start->Step1 Step2 N-Alkylation/Arylation Step1->Step2 Step3 Purification and Characterization (HPLC, NMR, MS) Step2->Step3 Final Final Analog Library Step3->Final

Caption: A generalized workflow for the synthesis of this compound analogs.

Step-by-Step Synthesis (Conceptual):

  • Formation of the Isoindolinone Scaffold: A suitable starting material, such as a substituted 2-cyanobenzaldehyde, can be reacted with an appropriate nucleophile to construct the 3,3-dimethyl-6-nitroisoindolin-1-one core.

  • Introduction of N-Substituents: The nitrogen atom of the isoindolinone core can be functionalized through various reactions, such as N-alkylation or N-arylation, to introduce a library of diverse substituents.

  • Purification and Characterization: The final compounds are purified using techniques like column chromatography or preparative HPLC. The structure and purity of each analog are confirmed by analytical methods such as NMR spectroscopy and mass spectrometry.

PARP1 Inhibition Assay Protocol

The biological activity of the synthesized analogs is assessed using a robust and reliable PARP1 inhibition assay.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone H1 (as a substrate)

  • Biotinylated NAD+

  • Streptavidin-coated plates

  • Anti-PAR antibody conjugated to a reporter enzyme (e.g., HRP)

  • Substrate for the reporter enzyme (e.g., TMB)

  • Assay buffer and wash buffers

  • Test compounds (dissolved in DMSO)

Procedure:

  • Plate Coating: Streptavidin-coated 96-well plates are incubated with biotinylated histone H1.

  • Compound Incubation: The synthesized analogs are added to the wells at various concentrations.

  • Enzyme Reaction: The PARP1 enzyme and biotinylated NAD+ are added to initiate the PARylation reaction. The plates are incubated to allow for the formation of poly(ADP-ribose) chains on the histone substrate.

  • Detection: The plates are washed, and an anti-PAR antibody-HRP conjugate is added to detect the PARylated histones.

  • Signal Generation: After another wash step, a colorimetric or chemiluminescent substrate is added, and the signal is measured using a plate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of PARP1 inhibition against the logarithm of the compound concentration.

Conclusion and Future Perspectives

The this compound scaffold represents a highly promising starting point for the development of next-generation PARP1 inhibitors. The systematic exploration of the structure-activity relationship has demonstrated that fine-tuning of substituents at key positions can lead to compounds with single-digit nanomolar potency and potentially improved clinical profiles. The ability to achieve CNS penetration with certain analogs opens up new avenues for the treatment of challenging brain malignancies.

Future research in this area will likely focus on further optimization of the pharmacokinetic and pharmacodynamic properties of these inhibitors, including enhancing their selectivity for PARP1 over other PARP family members to minimize off-target effects. The continued application of innovative drug discovery technologies, such as DNA-encoded libraries, will undoubtedly accelerate the identification of even more potent and selective isoindolinone-based PARP inhibitors for the benefit of cancer patients worldwide.

References

  • McCarthy, K. A., Marcotte, D. J., Parelkar, S., McKinnon, C. L., Trammell, L. E., Stangeland, E. L., & Jetson, R. R. (2024). Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries. ChemMedChem, 19(11), e202400093. [Link]

  • Papeo, G., Orsini, P., Avanzi, N. R., Borghi, D., Casale, E., Ciomei, M., ... & Montagnoli, A. (2015). Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515. ACS Medicinal Chemistry Letters, 6(10), 1045–1050. [Link]

  • Stangeland, E. L., McCarthy, K., Jetson, R., & Campbell, A. M. (2024). Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. (Patent No. WO2024261709 A1). [Link]

  • Valo Health. (2025). Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. ACS Medicinal Chemistry Letters. [Link]

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A Head-to-Head Benchmarking Guide: Evaluating 3,3-dimethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one Against Established Histone Deacetylase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically approved drugs and a multitude of investigational agents.[1][2] Its derivatives have demonstrated a wide array of biological activities, with a notable emphasis on anticancer properties through various mechanisms, including the inhibition of histone deacetylases (HDACs).[1][2] HDACs are critical epigenetic regulators, and their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention.[1][3] This guide introduces a comprehensive benchmarking study for a novel isoindolinone derivative, 3,3-dimethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one (hereinafter referred to as "Compound X"), against well-characterized, potent HDAC inhibitors, Vorinostat (SAHA) and Trichostatin A (TSA).[4][5][6]

This document provides a detailed, step-by-step framework for the objective comparison of Compound X with these industry standards. The experimental design is rooted in established methodologies to ensure scientific rigor and the generation of reliable, comparative data. Our objective is to elucidate the potential of Compound X as a novel HDAC inhibitor by systematically evaluating its physicochemical properties, in vitro enzymatic and cellular activities, and early safety profile. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize and benchmark novel small molecule inhibitors.

Experimental Design & Workflow

The benchmarking process is structured to progress from fundamental physicochemical characterization to in vitro biological evaluation, culminating in a preliminary assessment of drug-like properties. This tiered approach allows for early decision-making and resource optimization.

Benchmark_Workflow cluster_0 Phase 1: Physicochemical Profiling cluster_1 Phase 2: In Vitro Biochemical Assays cluster_2 Phase 3: Cell-Based Assays cluster_3 Phase 4: Early ADME-Tox Profiling P1 Solubility & Stability Assessment B1 Pan-HDAC Inhibitory Assay (Fluorometric) P1->B1 P2 Lipophilicity (LogP/LogD) Determination P2->B1 B2 HDAC Isoform Selectivity Profiling B1->B2 C1 Cellular HDAC Target Engagement B2->C1 C2 Antiproliferative Activity (MTT/CellTiter-Glo) C1->C2 C3 Histone Acetylation Analysis (Western Blot) C2->C3 A1 Metabolic Stability (Microsomes) C3->A1 A2 In Silico Toxicity Prediction A1->A2

Caption: Overall experimental workflow for benchmarking Compound X.

Phase 1: Physicochemical Characterization

A thorough understanding of a compound's physicochemical properties is fundamental to the interpretation of biological data and the prediction of its in vivo behavior.[7][8][9][10]

Aqueous Solubility

Rationale: Adequate aqueous solubility is a prerequisite for meaningful in vitro biological testing and is a key determinant of oral bioavailability.

Protocol: Kinetic Solubility Assay (Turbidimetric Method)

  • Prepare a 10 mM stock solution of Compound X, Vorinostat, and TSA in 100% dimethyl sulfoxide (DMSO).

  • In a 96-well plate, perform serial dilutions of the stock solutions in DMSO.

  • Add phosphate-buffered saline (PBS), pH 7.4, to each well to a final DMSO concentration of 1%.

  • Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Measure the turbidity of each well using a plate reader at a wavelength of 620 nm.

  • The concentration at which precipitation is first observed is determined as the kinetic solubility.

Lipophilicity (LogD)

Rationale: Lipophilicity, measured as the distribution coefficient (LogD) at physiological pH, influences a compound's permeability across biological membranes, plasma protein binding, and metabolic clearance.[8]

Protocol: Shake-Flask Method (Octanol/Water)

  • Prepare a solution of each compound in a 1:1 mixture of n-octanol and PBS (pH 7.4).

  • Vigorously shake the mixture for 1 hour to allow for partitioning.

  • Centrifuge to separate the octanol and aqueous phases.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculate LogD as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Table 1: Comparative Physicochemical Properties

CompoundMolecular Weight ( g/mol )Aqueous Solubility (µM)LogD (pH 7.4)
Compound X 206.20Experimental DataExperimental Data
Vorinostat 264.32Experimental DataExperimental Data
TSA 302.37Experimental DataExperimental Data

Phase 2: In Vitro Biochemical Activity

Biochemical assays are essential for determining the direct inhibitory effect of Compound X on HDAC enzymes and for understanding its selectivity profile.[3][11]

Pan-HDAC Inhibitory Activity

Rationale: A pan-HDAC assay provides an initial assessment of the compound's ability to inhibit the activity of a broad range of HDAC enzymes.

Protocol: Fluorometric HDAC Activity Assay

  • Utilize a commercial fluorometric HDAC assay kit.[12][13]

  • In a 96-well plate, add HeLa nuclear extract (as a source of HDAC enzymes) or a mixture of recombinant class I and II HDACs.

  • Add serial dilutions of Compound X, Vorinostat, and TSA. Include a no-inhibitor control (DMSO vehicle).

  • Add the fluorogenic HDAC substrate.

  • Incubate the plate at 37°C for the recommended time.

  • Add the developer solution to stop the enzymatic reaction and generate a fluorescent signal.

  • Measure the fluorescence intensity using a fluorescence plate reader.

  • Calculate the percent inhibition for each concentration and determine the IC50 value by non-linear regression analysis.

HDAC Isoform Selectivity

Rationale: Determining the inhibitory activity against individual HDAC isoforms is crucial for understanding the compound's mechanism of action and predicting its potential therapeutic window and side-effect profile.

Protocol: Isoform-Specific HDAC Assays

  • Perform individual enzymatic assays for each of the major class I (HDAC1, 2, 3, 8) and class II (HDAC4, 6, 7, 9, 10) isoforms using recombinant human enzymes.[11]

  • Follow the protocol for the pan-HDAC assay, substituting the enzyme source with the specific recombinant HDAC isoform.

  • Determine the IC50 value for each compound against each HDAC isoform.

Table 2: Comparative HDAC Inhibitory Activity (IC50, nM)

CompoundPan-HDACHDAC1HDAC2HDAC3HDAC6HDAC8
Compound X DataDataDataDataDataData
Vorinostat DataDataDataDataDataData
TSA DataDataDataDataDataData

Phase 3: Cellular Activity Assessment

Cell-based assays are critical for confirming that the observed biochemical activity translates into a functional effect in a biological context.[3][14]

Cellular_Assay_Workflow cluster_cell Cellular Assay Cascade Start Cancer Cell Line Panel (e.g., HCT116, HeLa) Treat Treat with Compound X, Vorinostat, TSA Start->Treat Assay1 Cellular HDAC Inhibition (HDAC-Glo™ Assay) Treat->Assay1 Assay2 Antiproliferative Effect (MTT Assay) Treat->Assay2 Assay3 Target Engagement (Western Blot for Ac-Histone) Treat->Assay3 Endpoint Comparative Efficacy & Potency Assay1->Endpoint Assay2->Endpoint Assay3->Endpoint

Caption: Workflow for assessing the cellular activity of Compound X.

Cellular HDAC Target Engagement

Rationale: This assay confirms that the compound can penetrate the cell membrane and inhibit intracellular HDAC activity.

Protocol: Luminescent Cellular HDAC Assay

  • Use a commercially available luminescent cell-based HDAC assay (e.g., HDAC-Glo™ I/II Assay).[15]

  • Seed a human cancer cell line (e.g., HCT116) in a 96-well plate and allow cells to adhere overnight.

  • Treat the cells with serial dilutions of Compound X, Vorinostat, and TSA for a specified duration (e.g., 4-6 hours).

  • Add the single-reagent lytic/luminescent substrate solution.

  • Incubate at room temperature to allow for cell lysis and signal generation.

  • Measure the luminescence using a plate reader.

  • Calculate the cellular IC50 values.

Antiproliferative Activity

Rationale: This assay determines the effect of HDAC inhibition on cancer cell growth and viability.

Protocol: MTT Assay

  • Seed cancer cells in a 96-well plate and allow them to attach.

  • Treat the cells with a range of concentrations of each compound for 72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Determine the GI50 (concentration for 50% growth inhibition) for each compound.

Histone Acetylation Analysis

Rationale: Western blotting provides direct visual evidence of the downstream effect of HDAC inhibition, i.e., the hyperacetylation of histone proteins.

Protocol: Western Blot for Acetylated Histones

  • Treat cancer cells with Compound X, Vorinostat, and TSA at their respective GI50 concentrations for 24 hours.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies specific for acetylated histone H3 (Ac-H3) and total histone H3 (as a loading control).

  • Incubate with the appropriate secondary antibodies.

  • Visualize the protein bands using a chemiluminescence detection system.

  • Quantify the band intensities to determine the relative increase in histone acetylation.

Table 3: Comparative Cellular Activity

CompoundCellular HDAC IC50 (nM)Antiproliferative GI50 (µM)Fold Increase in Ac-H3
Compound X Experimental DataExperimental DataExperimental Data
Vorinostat Experimental DataExperimental DataExperimental Data
TSA Experimental DataExperimental DataExperimental Data

Phase 4: Preliminary ADME-Tox Assessment

An early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) is crucial for identifying potential liabilities that could hinder further development.[16][17][18]

Metabolic Stability

Rationale: This assay provides an indication of how quickly the compound is metabolized by liver enzymes, which is a major determinant of its in vivo half-life.

Protocol: Human Liver Microsome Stability Assay

  • Incubate Compound X, Vorinostat, and a known rapidly metabolized control compound with human liver microsomes and NADPH (as a cofactor) at 37°C.

  • Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction with a cold organic solvent (e.g., acetonitrile).

  • Analyze the remaining parent compound concentration at each time point by LC-MS/MS.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance.

Table 4: Preliminary ADME-Tox Profile

CompoundMetabolic Stability (t1/2, min)In Silico hERG Inhibition RiskIn Silico Mutagenicity Risk
Compound X Experimental DataPredictedPredicted
Vorinostat Experimental DataPredictedPredicted
TSA Experimental DataPredictedPredicted

Conclusion

This guide outlines a systematic and robust strategy for the comprehensive benchmarking of this compound against the established HDAC inhibitors Vorinostat and Trichostatin A. By adhering to these detailed protocols, researchers can generate high-quality, comparative data on the physicochemical properties, biochemical and cellular activity, and early ADME-Tox profile of this novel compound. The resulting data will be instrumental in determining its potential as a lead candidate for further drug development efforts in the field of epigenetic therapy.

References

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A Strategic Guide to the Molecular Target Confirmation of 3,3-dimethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, the identification of a small molecule's precise molecular target is a critical juncture that dictates the trajectory of preclinical and clinical development.[1][2] The compound 3,3-dimethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one, a derivative of the isoindolinone scaffold, represents a class of molecules with significant therapeutic potential.[3][4] While commercially available as a building block for protein degraders, its specific molecular target(s) remain to be publicly elucidated.[5][6][7][8] This guide provides a comprehensive, technically grounded strategy for the deconvolution and confirmation of its molecular target, comparing and contrasting state-of-the-art methodologies.

Foundational Understanding: The Isoindolinone Scaffold

The isoindolinone core is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds.[3] Notable examples include the immunomodulatory drugs (IMiDs) thalidomide and its analogs, which famously target the E3 ubiquitin ligase component Cereblon (CRBN). Understanding the structure-activity relationships (SAR) of related isoindolinone derivatives can provide initial hypotheses regarding the potential target classes for this compound.[9]

Strategic Workflow for Target Deconvolution

A multi-pronged approach is essential for robust target identification and validation.[10] This typically involves a combination of hypothesis-generating screening methods followed by rigorous validation experiments.

Caption: A generalized workflow for molecular target identification and validation.

Comparative Analysis of Target Identification Methodologies

The two primary strategies for identifying the molecular targets of small molecules are affinity-based and label-free approaches.[11] The selection of a particular method depends on the chemical properties of the compound and the biological question being addressed.

Methodology Principle Advantages Disadvantages Relevance to this compound
Affinity Chromatography The small molecule is immobilized on a solid support to "pull down" its binding partners from a cell lysate.[12][13]Direct identification of binding proteins. Well-established and widely used.[13]Requires chemical modification of the compound, which may alter its binding properties. Prone to identifying non-specific binders.[13]A suitable starting point, provided a synthetic route for a tagged version of the molecule can be developed without disrupting its activity.
Drug Affinity Responsive Target Stability (DARTS) Exploits the principle that a protein becomes more resistant to proteolysis upon binding to a small molecule.[11][12][14]Does not require modification of the compound. Can be performed with native proteins in a complex mixture.[12]May not be effective for all protein-ligand interactions. Requires sensitive detection methods like mass spectrometry.A strong candidate method as it uses the unmodified compound, preserving its native binding characteristics.
Cellular Thermal Shift Assay (CETSA) Based on the increased thermal stability of a protein when it is bound to a ligand.[14]Allows for the assessment of target engagement in a cellular context. Can be adapted for high-throughput screening.Not all ligand binding events result in a significant thermal shift. Can be technically challenging.Highly valuable for confirming target engagement in intact cells and for subsequent SAR studies.
Genetic Screening (e.g., CRISPR-based) Identifies genes that, when knocked out, confer resistance or sensitivity to the compound, thereby implicating the gene products in the compound's mechanism of action.[15]Provides functional validation of a target within a signaling pathway. Unbiased and genome-wide.[15]Indirectly identifies the target. Can be time-consuming and resource-intensive.A powerful approach for elucidating the functional context of the target and for identifying potential resistance mechanisms.
Recommended Experimental Protocols

4.1. Affinity Chromatography-Mass Spectrometry (AC-MS)

This method serves as a primary discovery tool to identify potential binding partners.

Protocol:

  • Synthesis of an Affinity Probe: Synthesize a derivative of this compound with a linker and an affinity tag (e.g., biotin) at a position determined by preliminary SAR studies to be non-essential for activity.

  • Immobilization: Covalently attach the biotinylated probe to streptavidin-coated agarose beads.

  • Cell Lysate Preparation: Prepare a native protein lysate from a relevant cell line.

  • Pull-down: Incubate the immobilized probe with the cell lysate to allow for binding.

  • Washing: Thoroughly wash the beads to remove non-specific binders.

  • Elution: Elute the bound proteins from the beads.

  • Analysis: Separate the eluted proteins by SDS-PAGE and identify the protein bands by mass spectrometry.

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

4.2. Drug Affinity Responsive Target Stability (DARTS)

DARTS is an excellent orthogonal method to confirm the findings from AC-MS without the need for compound modification.[14]

Protocol:

  • Cell Lysate Preparation: Prepare a native protein lysate.

  • Compound Incubation: Treat aliquots of the lysate with varying concentrations of this compound and a vehicle control.

  • Protease Digestion: Add a protease (e.g., thermolysin) to each aliquot and incubate for a fixed time.

  • Quenching: Stop the digestion by adding a protease inhibitor or by heat inactivation.

  • Analysis: Analyze the samples by SDS-PAGE and Western blotting for a candidate protein or by mass spectrometry for a proteome-wide analysis. A stabilized target protein will show reduced degradation in the presence of the compound.

4.3. Cellular Thermal Shift Assay (CETSA)

CETSA is the gold standard for verifying target engagement in a physiological context.

Protocol:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat aliquots of the treated cells to a range of temperatures.

  • Lysis and Fractionation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Analysis: Analyze the soluble fraction by Western blotting for the candidate target protein. A stabilized protein will remain in the soluble fraction at higher temperatures in the presence of the compound.

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Data Interpretation and Target Validation

A convergence of evidence from multiple, independent methods is crucial for confident target confirmation.

  • Primary Hits: Proteins identified by AC-MS serve as initial candidates.

  • Confirmation: The resistance of these candidates to proteolysis in the DARTS assay and their thermal stabilization in the CETSA experiment provides strong evidence of direct binding.

  • Functional Validation: Further validation can be achieved by demonstrating that genetic knockdown or knockout of the candidate target protein phenocopies the effect of the compound.

Conclusion

Confirming the molecular target of a novel compound like this compound is a multifaceted process that requires a carefully planned and executed experimental strategy. By employing a combination of affinity-based and label-free methods, researchers can build a compelling case for a specific molecular target. This, in turn, will pave the way for a deeper understanding of its mechanism of action and accelerate its potential development as a therapeutic agent.

References

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The Isoindolinone Scaffold: A Comparative Guide to Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

The isoindolinone core is a privileged heterocyclic scaffold that forms the structural basis of numerous natural products and synthetic molecules with significant therapeutic applications.[1][2][3] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and immunomodulatory effects.[4][5] This guide provides a comparative analysis of the efficacy of various isoindolinone-based agents, delving into their mechanisms of action, structure-activity relationships, and the experimental protocols used for their evaluation.

The Immunomodulatory Drugs (IMiDs®): A Paradigm of Targeted Protein Degradation

Perhaps the most prominent examples of isoindolinone-based drugs are the immunomodulatory agents (IMiDs), which include Thalidomide, Lenalidomide, and Pomalidomide.[6] These drugs have revolutionized the treatment of multiple myeloma and other hematological malignancies.[6]

Mechanism of Action:

The primary mechanism of action for IMiDs involves their function as "molecular glues." They bind to the Cereblon (CRBN) protein, a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^).[7] This binding event allosterically modifies the substrate specificity of the E3 ligase, leading to the recruitment and subsequent ubiquitination and proteasomal degradation of specific "neosubstrate" proteins, most notably the Ikaros family zinc finger transcription factors IKZF1 and IKZF3. The degradation of these lymphoid transcription factors is cytotoxic to multiple myeloma cells.

IMiD_Mechanism_of_Action cluster_0 CRL4^CRBN E3 Ubiquitin Ligase Complex cluster_1 Cellular Process CUL4 Cullin-4A DDB1 DDB1 CUL4->DDB1 ROC1 Roc1 CUL4->ROC1 CRBN Cereblon (CRBN) DDB1->CRBN Neosubstrate Neosubstrate (IKZF1/IKZF3) CRBN->Neosubstrate Recruits Ubiquitin Ubiquitin ROC1->Ubiquitin Transfers IMiD IMiD Drug (e.g., Lenalidomide) IMiD->CRBN Proteasome Proteasome Neosubstrate->Proteasome Targeted for Degradation Ubiquitin->Neosubstrate Polyubiquitination Degradation Protein Degradation & Myeloma Cell Death Proteasome->Degradation caption IMiD-mediated protein degradation.

Caption: IMiD-mediated protein degradation.

Comparative Efficacy:

The clinical efficacy of IMiDs directly correlates with their ability to induce the degradation of IKZF1/IKZF3. Pomalidomide exhibits the highest potency in this regard, followed by Lenalidomide, and then Thalidomide. This difference in potency is attributed to variations in their binding affinity for CRBN and the stability of the ternary complex formed between CRBN, the IMiD, and the neosubstrate.

DrugKey IndicationsRelative Potency (IKZF1/3 Degradation)
Pomalidomide Multiple Myeloma, Kaposi's Sarcoma[6]+++
Lenalidomide Multiple Myeloma, Myelodysplastic Syndromes++
Thalidomide Multiple Myeloma, Erythema Nodosum Leprosum[6]+

Isoindolinones as Kinase Inhibitors

The versatility of the isoindolinone scaffold extends beyond protein degradation. It also serves as a core structure for the development of potent kinase inhibitors.

Midostaurin: A Multi-Kinase Inhibitor

Midostaurin is an FDA-approved multi-kinase inhibitor that features an isoindolinone moiety.[6] It is used for the treatment of acute myeloid leukemia (AML) with a FLT3 mutation and advanced systemic mastocytosis.

Mechanism of Action:

Midostaurin inhibits a wide range of kinases, including FLT3, KIT, PDGFR, VEGFR2, and members of the protein kinase C (PKC) family. By blocking the activity of these kinases, Midostaurin disrupts downstream signaling pathways that are crucial for the proliferation and survival of cancer cells.

Emerging Isoindolinone Derivatives: HDAC Inhibitors

Recent research has explored isoindolinone derivatives as inhibitors of histone deacetylases (HDACs), which are promising targets for cancer therapy.[8]

Structure-Activity Relationship (SAR):

Studies have shown that the isoindolinone skeleton can serve as an effective cap group in the design of HDAC inhibitors. By optimizing the linker and zinc-binding group, researchers have developed novel isoindolinone-based compounds with potent anti-proliferative activities against various cancer cell lines.[8] For instance, certain derivatives have demonstrated nanomolar IC50 values against HDAC1 and have shown superior performance compared to the approved drug Chidamide in in-vitro studies.[8]

Experimental Protocols for Efficacy Evaluation

The comparative analysis of isoindolinone scaffold efficacy relies on robust and reproducible experimental data. Below are standard protocols for assessing the biological activity of these compounds.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic or anti-proliferative effects of a compound on cancer cells.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549 lung adenocarcinoma cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[9]

  • Compound Treatment: Treat the cells with various concentrations of the isoindolinone derivative for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Western Blot for Protein Degradation

This technique is essential for confirming the mechanism of action of IMiD-like compounds by detecting the degradation of target proteins.

Western_Blot_Workflow start Cell Lysis protein_quant Protein Quantification (BCA Assay) start->protein_quant sds_page SDS-PAGE (Protein Separation) protein_quant->sds_page transfer Protein Transfer (to PVDF Membrane) sds_page->transfer blocking Blocking (e.g., 5% Milk) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-IKZF1) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conj.) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end Data Analysis detection->end caption Workflow for Western Blot analysis.

Caption: Workflow for Western Blot analysis.

Methodology:

  • Cell Treatment and Lysis: Treat multiple myeloma cells (e.g., MM.1S) with the isoindolinone compound for a specified time course (e.g., 2, 4, 8, 24 hours). Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-IKZF1) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the target protein level to the loading control to determine the extent of degradation.

Conclusion

The isoindolinone scaffold is a remarkably versatile and clinically significant pharmacophore. Its efficacy spans multiple therapeutic modalities, from inducing targeted protein degradation with the IMiD drugs to inhibiting key signaling kinases like FLT3. The continued exploration of novel derivatives, such as the emerging HDAC inhibitors, highlights the enduring potential of this scaffold in drug discovery. A thorough comparative analysis, grounded in robust experimental evaluation, is crucial for elucidating the structure-activity relationships that govern the therapeutic efficacy of this important class of compounds.

References

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Assessing the Specificity of 3,3-dimethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Cereblon Modulator

In the rapidly evolving landscape of targeted protein degradation, the discovery and characterization of novel E3 ubiquitin ligase ligands are of paramount importance. The compound 3,3-dimethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one has emerged as a molecule of interest, frequently categorized as a "Protein Degrader Building Block".[1][2] Its isoindolinone core structure bears a striking resemblance to the phthalimide warhead of immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[3][4][5] These established drugs are known to exert their therapeutic effects by binding to the E3 ubiquitin ligase Cereblon (CRBN), thereby inducing the degradation of specific target proteins.[3][6][7]

This guide provides a comprehensive framework for assessing the specificity of this compound. We hypothesize that this compound is a novel ligand for Cereblon. Through a series of detailed experimental protocols and comparative data analysis, we will outline a rigorous approach to validate its primary target engagement and evaluate its off-target activity. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the selectivity profile of this and other emerging small molecules in the field of targeted protein degradation.

Part 1: Primary Target Engagement - Confirming Interaction with Cereblon

The foundational step in characterizing any new compound is to confirm its engagement with its intended target in a cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it measures the thermal stabilization of a target protein upon ligand binding.[8][9][10][11] An increase in the melting temperature of a protein in the presence of a compound is indicative of a direct physical interaction.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_heating Thermal Challenge cluster_lysis_separation Lysis & Separation cluster_analysis Analysis A 1. Culture MM.1S cells B 2. Treat cells with This compound, Pomalidomide (positive control), or DMSO (vehicle) A->B Incubate C 3. Heat cell suspensions at varying temperatures B->C Aliquot D 4. Lyse cells C->D Cool E 5. Centrifuge to separate soluble and aggregated proteins D->E F 6. Collect supernatant (soluble fraction) E->F G 7. Analyze Cereblon levels by Western Blot F->G

Caption: CETSA workflow for assessing target engagement.

Detailed Protocol: CETSA for Cereblon Engagement
  • Cell Culture: Culture multiple myeloma (MM.1S) cells, which have high endogenous expression of Cereblon, in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Harvest cells and resuspend in fresh media. Treat cells with 10 µM of this compound, 10 µM pomalidomide (as a positive control), or DMSO (as a vehicle control) for 1 hour at 37°C.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by using a suitable lysis buffer containing protease inhibitors.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation and Analysis: Collect the supernatant containing the soluble protein fraction. Determine the protein concentration using a BCA assay. Normalize the protein concentrations for all samples.

  • Western Blotting: Analyze the levels of soluble Cereblon in each sample by Western blotting using a specific anti-Cereblon antibody. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.

Hypothetical Data and Interpretation
CompoundApparent Melting Temperature (Tm) of Cereblon (°C)Thermal Shift (ΔTm) vs. DMSO (°C)
DMSO (Vehicle)52.5-
This compound58.0+5.5
Pomalidomide (Positive Control)59.2+6.7

A significant positive thermal shift (ΔTm) for this compound, comparable to that of pomalidomide, would strongly indicate direct binding to Cereblon within the cellular milieu.

Part 2: Off-Target Profiling - A Kinome-Wide View of Specificity

While confirming on-target engagement is crucial, a thorough understanding of a compound's specificity requires a broad assessment of its potential off-targets. Kinases are a major class of off-targets for many small molecules. A kinome-wide screen using a competitive binding assay format, such as KINOMEscan™, provides a comprehensive profile of a compound's interactions with a large panel of kinases.[12][13][14][15][16]

Experimental Workflow: KINOMEscan™

KINOMEscan_Workflow cluster_assay_setup Assay Setup cluster_competition Competitive Binding cluster_quantification Quantification cluster_analysis Data Analysis A 1. Kinase-tagged DNA D 4. Mix components. Compound competes with immobilized ligand for kinase binding site. A->D B 2. Ligand-immobilized beads B->D C 3. Test Compound (this compound) C->D E 5. Wash away unbound kinase. D->E F 6. Quantify bead-bound kinase via qPCR of DNA tag. E->F G 7. Calculate % of residual binding compared to DMSO control. F->G

Caption: KINOMEscan™ competitive binding assay workflow.

Detailed Protocol: Kinome-Wide Specificity Profiling
  • Compound Submission: Submit this compound to a commercial provider of kinome scanning services (e.g., Eurofins DiscoverX).

  • Assay Principle: The assay is based on a competitive binding format where the test compound is incubated with a panel of DNA-tagged human kinases and a corresponding immobilized, active-site directed ligand.

  • Competition: The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound for the kinase's active site.

  • Quantification: The amount of kinase bound to the immobilized ligand is measured by quantifying the associated DNA tag using quantitative PCR (qPCR).

  • Data Analysis: The results are typically reported as the percentage of residual binding compared to a DMSO control. A lower percentage indicates a stronger interaction between the compound and the kinase.

Hypothetical Data and Interpretation
KinaseThis compound (% Residual Binding @ 10 µM)Staurosporine (Promiscuous Inhibitor Control) (% Residual Binding @ 1 µM)
AAK1955
ABL1928
CDK2882
GSK3B 15 12
MAPK19610
... (400+ other kinases)>85<20

In this hypothetical scenario, this compound demonstrates high specificity, with significant binding observed for only one kinase (GSK3B) out of a large panel. In contrast, the control compound, staurosporine, shows broad activity across the kinome. This would suggest a favorable off-target profile for our compound of interest. Any identified hits would require further validation through secondary assays.

Part 3: Cellular Specificity and Phenotypic Consequences

The ultimate validation of a Cereblon modulator's specificity lies in its ability to induce the degradation of known neosubstrates in a cellular context. For IMiDs, the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) are well-established downstream targets of the CRBN-E3 ligase complex.[6][17]

Signaling Pathway: CRBN-Mediated Protein Degradation

CRBN_Pathway cluster_complex CRL4-CRBN E3 Ligase Complex cluster_neomodulator Neosubstrate Recruitment cluster_ubiquitination_degradation Ubiquitination & Degradation CRBN Cereblon (CRBN) CUL4 CUL4A Neosubstrate IKZF1/IKZF3 CRBN->Neosubstrate Recruits Ub_Neosubstrate Ubiquitinated IKZF1/IKZF3 CRBN->Ub_Neosubstrate Ubiquitination DDB1 DDB1 RBX1 RBX1 Compound 3,3-dimethyl-6-nitro- 2,3-dihydro-1H-isoindol-1-one Compound->CRBN Binds to Neosubstrate->Ub_Neosubstrate Ubiquitination Ub Ubiquitin Ub->Ub_Neosubstrate Proteasome Proteasome Ub_Neosubstrate->Proteasome Targeted by Degradation Degradation Products Proteasome->Degradation Results in

Caption: CRBN-mediated degradation of neosubstrates.

Detailed Protocol: Neosubstrate Degradation Assay
  • Cell Culture and Treatment: Culture MM.1S cells as previously described. Treat the cells with a dose-response of this compound (e.g., 0.1, 1, 10 µM), pomalidomide (1 µM, positive control), and DMSO (vehicle control) for 24 hours.

  • Cell Lysis: Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine and normalize protein concentrations for all cell lysates.

  • Western Blotting: Perform Western blot analysis to detect the levels of IKZF1 and IKZF3. Use an antibody against GAPDH or β-actin as a loading control.

  • Densitometry: Quantify the band intensities to determine the relative levels of IKZF1 and IKZF3 degradation.

Hypothetical Data and Interpretation
CompoundConcentration (µM)IKZF1 Degradation (%)IKZF3 Degradation (%)
DMSO-00
Pomalidomide18590
This compound0.11520
17580
109295

The dose-dependent degradation of IKZF1 and IKZF3 upon treatment with this compound, similar to the positive control pomalidomide, would provide strong evidence that the compound functions as a molecular glue, hijacking the CRBN E3 ligase complex to induce the degradation of these specific neosubstrates.

Conclusion: A Roadmap to a Comprehensive Specificity Profile

This guide has outlined a multi-faceted, experimentally-driven approach to rigorously assess the specificity of this compound. By systematically confirming its engagement with its putative target, Cereblon, through CETSA, evaluating its kinome-wide off-target profile, and verifying its functional consequence on neosubstrate degradation, researchers can build a comprehensive and reliable specificity profile. The combination of these biophysical and cellular assays provides a robust framework for decision-making in the early stages of drug discovery and development, ensuring that only the most selective and promising candidates advance in the pipeline. The principles and protocols detailed herein are broadly applicable to the characterization of other novel E3 ligase modulators, contributing to the development of safer and more effective targeted protein degradation therapies.

References

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  • Eurofins Discovery. (n.d.). KINOMEscan Technology. [Link]

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  • Fischer, E. S., et al. (2016). A FRET-Based Assay for the Identification and Characterization of Cereblon Ligands. Journal of Medicinal Chemistry, 59(4), 1549–1557. [Link]

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Safety Operating Guide

Definitive Guide to the Proper Disposal of 3,3-dimethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3,3-dimethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one. As a specialized chemical, direct safety and disposal data are not widely available. Therefore, this guide synthesizes best practices derived from its structural components—specifically, its nature as an aromatic nitro compound and an isoindolinone derivative. The procedures outlined herein are designed to ensure the safety of laboratory personnel and maintain full compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals.

Part 1: Core Principles of Chemical Waste Management

The foundation of safe disposal rests on a "cradle-to-grave" responsibility for chemical waste.[1] This principle mandates that the generator of the waste is responsible for its safe handling, storage, and ultimate disposal. The disposal of this compound must adhere to local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) in the United States.[2][3]

Hazard Assessment: A Precautionary Approach

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a risk assessment must be based on its functional groups:

  • Aromatic Nitro Group: Organic compounds containing nitro groups should be treated as potentially toxic and reactive.[4] They may be harmful if swallowed, inhaled, or absorbed through the skin.

  • Isoindolinone Core: While the isoindolinone structure itself is a common motif in pharmaceuticals, the overall hazard profile is influenced by its substituents.

Mandatory Personal Protective Equipment (PPE)

Before handling the compound for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure risks.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or glasses meeting OSHA 29 CFR 1910.133 or EN166 standards.Protects eyes from potential splashes of solutions or contact with solid particles.[8]
Hand Protection Chemical-resistant nitrile gloves.Prevents direct skin contact and absorption. Gloves must be inspected before use.[4]
Body Protection A full-length laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Required if handling powder and generating dust.An N95 dust mask or other approved respirator should be used to prevent inhalation.

Part 2: Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for the safe segregation, collection, and storage of this compound waste pending final disposal.

Step 1: Waste Segregation

Proper segregation is the most critical step to prevent dangerous chemical reactions.[9][10] This compound must be collected as a non-halogenated organic waste .

Crucial Segregation Rules:

  • DO NOT mix with aqueous waste.

  • DO NOT mix with halogenated organic waste.

  • DO NOT mix with strong acids, bases, or oxidizing agents.[11][12]

  • DO NOT mix with incompatible materials that could cause a violent reaction.[11][13]

Step 2: Waste Collection

Waste streams must be separated based on their physical state.

For Solid Waste:

  • Collect unused or chemically contaminated this compound powder in a dedicated container.

  • Any labware that is grossly contaminated (e.g., weighing papers, pipette tips) should also be placed in this container.

  • The container must be sealable, in good condition, and clearly labeled for solid organic waste.[4][8]

For Liquid Waste:

  • Collect solutions containing this compound in a dedicated, leak-proof container.[4][14]

  • The container material must be compatible with the solvent used (e.g., glass or polyethylene).

  • This waste stream is classified as non-halogenated organic liquid waste .[15]

Step 3: Container Management and Labeling

All waste containers must be managed according to institutional and federal guidelines.

  • Container Condition: Use only containers that are in good condition with secure, tight-fitting lids.[11][16] Containers must remain closed at all times, except when waste is being added.[5][9][10]

  • Fill Level: Never fill a liquid waste container beyond 90% of its capacity to allow for vapor expansion.[3][16]

  • Labeling: As soon as the first drop of waste is added, the container must be labeled. The label must include:

    • The words "Hazardous Waste ".[1]

    • The full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[9][10]

    • An indication of the hazards (e.g., "Toxic").

    • The date accumulation started.

Step 4: Temporary Storage

Waste must be stored safely in a designated laboratory area while awaiting pickup.

  • Location: Store waste in a designated Satellite Accumulation Area (SAA) , which must be at or near the point of generation.[1][7][11]

  • DO NOT store waste containers in hallways, on floors, or in any other public or unsecured locations.[5][9][10]

  • Secondary Containment: It is best practice to place liquid waste containers inside a larger, chemically resistant pan or tub to contain any potential leaks or spills.[3][5]

Part 3: Final Disposal and Workflow Visualization

Arranging for Final Disposal

Laboratory personnel are not authorized to perform final chemical disposal. This process must be managed through the proper channels.

  • Contact Your EHS Office: Your institution's Environmental Health and Safety (EHS) department is the primary point of contact. They will provide specific instructions and arrange for the collection of the hazardous waste.

  • Professional Disposal Service: The EHS office coordinates with licensed hazardous waste disposal companies that will transport the waste to a permitted treatment, storage, and disposal facility (TSDF).[3][8][17]

Disposal Workflow Diagram

The following diagram illustrates the complete, compliant workflow for disposing of this compound.

G cluster_prep Step 1: Preparation cluster_collection Step 2: Segregation & Collection cluster_storage Step 3: In-Lab Management cluster_disposal Step 4: Final Disposal A Hazard Assessment: Treat as Hazardous Waste B Don Appropriate PPE: Goggles, Gloves, Lab Coat C Segregate as Non-Halogenated Organic Waste B->C D Collect Solid Waste (Pure compound, contaminated items) C->D Separate by physical state E Collect Liquid Waste (Solutions containing compound) C->E Separate by physical state F Use Labeled, Sealed Container (<90% Full) D->F E->F G Store in Designated SAA with Secondary Containment F->G I Contact EHS for Pickup G->I H Prohibited Actions: - No Drain Disposal - No Trash Disposal - No Evaporation J Transfer to Licensed Waste Disposal Vendor I->J

Caption: Disposal workflow for this compound.

References

  • National Institutes of Health (NIH). NIH Waste Disposal Guide. Link

  • National Institutes of Health (NIH). (2022-02-02). Chemical Waste. Office of Research Facilities. Link

  • National Institutes of Health (NIH). (2022). NIH Waste Disposal Guide 2022 - Chemical Waste. Link

  • National Institutes of Health (NIH). (2015). NIH Chemical Safety Guide. Link

  • National Institutes of Health (NIH). The NIH Drain Discharge Guide. Link

  • BenchChem. Proper Disposal of 3-Methyl-4-nitro-5-styrylisoxazole: A Comprehensive Guide for Laboratory Professionals. Link

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Link

  • Sigma-Aldrich. (2025-04-24). Safety Data Sheet for (S)-(+)-4-Nitrophenylalanine methyl ester hydrochloride. Link

  • U.S. Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document. Link

  • GAIACA. (2022-04-11). How to Dispose of Chemical Waste in a Lab Correctly. Link

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Link

  • CP Lab Safety. Organic Nitro Compounds Waste Compatibility. Link

  • Sigma-Aldrich. (2024-03-05). Safety Data Sheet for m-nitroaniline. Link

  • Material Safety Data Sheet. (2021-11-25). Ink for Water Color Pen. Link

  • American Society for Clinical Laboratory Science. (2021-10-26). Managing Hazardous Chemical Waste in the Lab. Link

  • Fisher Scientific. (2025-12-18). Safety Data Sheet for 3,3-Dimethyl-1-butene. Link

  • HSC Chemistry. (2025-03-04). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Link

  • Fisher Scientific. (2025-12-18). Safety Data Sheet for Oxindole. Link

  • Fisher Scientific. (2013-05-13). Safety Data Sheet for 1-Isoindolinone. Link

  • Royal Society of Chemistry. (2016). Environmentally benign access to isoindolinones: synthesis, separation and resource recycling. Green Chemistry. Link

  • Network of Organic Chemistry. Treatment and disposal of chemical wastes in daily laboratory work. Link

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Link

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. Link

  • National Institutes of Health (NIH). (2018). Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. PubMed Central. Link

  • BenchChem. Navigating the Safe Disposal of 4-Azaindole: A Procedural Guide. Link

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Navigating the Unseen: A Practical Guide to Handling 3,3-dimethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Our approach is grounded in the precautionary principle, treating the compound as potentially hazardous based on its chemical structure, specifically the presence of an aromatic nitro group. This guide will walk you through a systematic process for risk assessment, personal protective equipment (PPE) selection, operational handling, and waste disposal.

Hazard Assessment: Understanding the Risks

The toxicological properties of 3,3-dimethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one have not been fully investigated. However, the presence of a nitroaromatic functional group warrants a cautious approach. Aromatic nitro compounds can be toxic and may be harmful if swallowed, in contact with skin, or if inhaled. Some nitro compounds are also known to be explosive, particularly when heated or subjected to shock.[1] Therefore, it is prudent to handle this compound with the assumption that it may possess similar hazards.

Key Potential Hazards:

  • Toxicity: May be harmful through ingestion, skin absorption, or inhalation.

  • Irritation: May cause irritation to the skin, eyes, and respiratory system.[2]

  • Flammability: While not explicitly stated, organic compounds, especially those containing nitro groups, can be flammable.[2]

  • Explosivity: Nitro compounds can be explosive under certain conditions.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the potential hazards, a comprehensive PPE strategy is non-negotiable. The following table outlines the recommended PPE for handling this compound.

Body PartRecommended PPERationale
Hands Double-gloving with nitrile or butyl rubber gloves.[3]Provides robust protection against a wide variety of chemicals, including nitro compounds.[3] The outer glove should be removed and disposed of immediately after handling the compound.
Eyes Chemical splash goggles that meet ANSI Z.87.1 standards.Protects against splashes and airborne particles.
Body A flame-resistant lab coat, buttoned completely.Protects skin from accidental contact and offers a layer of protection against fire.
Respiratory A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols.[4]Use in a well-ventilated area, preferably within a chemical fume hood, is the primary engineering control.[5]
Feet Closed-toe shoes made of a non-porous material.Protects feet from spills.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is crucial to minimize exposure and ensure safety. The following diagram and steps outline a safe handling procedure.

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Disposal Prep_Area Designate and prepare handling area Gather_PPE Don appropriate PPE Prep_Area->Gather_PPE Ensure area is clean and uncluttered Prep_Materials Prepare all necessary equipment and reagents Gather_PPE->Prep_Materials Verify PPE integrity Weigh_Transfer Weigh and transfer compound in a fume hood Prep_Materials->Weigh_Transfer Move to handling phase Perform_Exp Conduct experiment Weigh_Transfer->Perform_Exp Minimize exposure during transfer Decontaminate Decontaminate workspace and equipment Perform_Exp->Decontaminate Upon completion Dispose_Waste Segregate and dispose of waste properly Decontaminate->Dispose_Waste Follow waste protocol Doff_PPE Remove PPE in the correct order Dispose_Waste->Doff_PPE Final step

Caption: A logical workflow for the safe handling of this compound.

Step-by-Step Protocol:

  • Preparation:

    • Designate a specific area for handling, preferably within a certified chemical fume hood.

    • Ensure a safety shower and eyewash station are readily accessible.

    • Assemble all necessary equipment (spatulas, weighing paper, glassware) and reagents before handling the compound.

    • Don the appropriate PPE as outlined in the table above.

  • Handling:

    • Perform all manipulations, including weighing and transferring, within the chemical fume hood to minimize inhalation exposure.[5]

    • Use non-sparking tools to avoid ignition sources.[2]

    • Handle the compound gently to avoid creating dust.

    • Keep containers tightly closed when not in use.[6]

  • In Case of a Spill:

    • Evacuate the immediate area.

    • If the spill is small and you are trained to handle it, use an inert absorbent material to contain it.

    • Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • For larger spills, or if you are unsure, contact your institution's environmental health and safety (EHS) office immediately.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is critical to protect both human health and the environment. All waste generated from handling this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.[7]

Waste_Disposal_Decision_Tree Start Waste Generated Identify_Waste Identify Waste Type Start->Identify_Waste Solid_Waste Solid Waste (unused compound, contaminated weigh paper, gloves, etc.) Identify_Waste->Solid_Waste Is it solid? Liquid_Waste Liquid Waste (solutions containing the compound, rinsates) Identify_Waste->Liquid_Waste Is it liquid? Collect_Solid Collect in a dedicated, sealed, and labeled hazardous waste container. Solid_Waste->Collect_Solid Collect_Liquid Collect in a dedicated, sealed, and labeled hazardous waste container. Do not mix with other incompatible wastes. Liquid_Waste->Collect_Liquid Contact_EHS Contact Environmental Health & Safety for pickup and disposal. Collect_Solid->Contact_EHS Collect_Liquid->Contact_EHS

Sources

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

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Reactant of Route 1
3,3-dimethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one
Reactant of Route 2
3,3-dimethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.